sGnRH-A
Descripción
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)51(25-35(2)3)79-58(88)48(27-37-30-70-43-13-7-5-11-41(37)43)76-55(85)45(15-9-23-69-64(65)66)74-57(87)47(26-36-17-19-40(83)20-18-36)75-61(91)52(33-82)80-59(89)49(28-38-31-71-44-14-8-6-12-42(38)44)77-60(90)50(29-39-32-67-34-72-39)78-56(86)46-21-22-54(84)73-46/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,87)(H,75,91)(H,76,85)(H,77,90)(H,78,86)(H,79,88)(H,80,89)(H4,65,66,69)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXUQVSYYFRRBD-OIAWHVPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H83N17O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873506 | |
| Record name | [D-Arg6,Pro9-NEt]Salmon GnRH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96497-82-4 | |
| Record name | 5-Oxo-pro-his-trp-ser-tyr-gly-trp-leu-pro-glynh2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096497824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [D-Arg6,Pro9-NEt]Salmon GnRH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96497-82-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALMON GONADOTROPIN RELEASING HORMONE D-ARG6 ANALOG ETHYL AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHI058YG4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Nexus of Agonist and Receptor: A Technical Guide to Salmon Gonadotropin-Releasing Hormone Agonist (sGnRH-A) Receptor Binding and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the binding affinity and kinetics of salmon Gonadotropin-Releasing Hormone Agonist (sGnRH-A) with its cognate receptor. Designed for professionals in research and drug development, this document synthesizes key data on binding parameters, details the experimental protocols for their determination, and visualizes the critical molecular interactions and signaling cascades that underpin the potent biological activity of this compound.
Introduction to sGnRH and its Receptor
The Gonadotropin-Releasing Hormone (GnRH) is a pivotal decapeptide hormone in the neuroendocrine control of reproduction across vertebrates.[1][2] In fish, several structural variants of GnRH exist, with salmon GnRH (sGnRH) being a prominent form.[3] this compound, a synthetic analog typically [D-Arg6, Pro9-NEt]-sGnRH, is engineered for enhanced potency and stability.[4][5] These modifications lead to increased receptor binding affinity and greater biological activity compared to the native form.[4][6]
The sGnRH receptor (sGnRH-R) is a member of the G-protein coupled receptor (GPCR) family, primarily expressed on the surface of pituitary gonadotrope cells.[1][7] Upon agonist binding, the receptor undergoes a conformational change, initiating intracellular signaling cascades that lead to the synthesis and release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] Unlike mammalian GnRH receptors, piscine GnRH receptors possess a long cytoplasmic C-terminal tail.[8] In many fish species, including goldfish and masu salmon, multiple subtypes of the GnRH receptor have been identified, each with distinct ligand selectivity and tissue distribution.[9][10]
Quantitative Data on this compound Receptor Binding
Quantifying the interaction between this compound and its receptor is crucial for understanding its pharmacological profile. Binding affinity is typically expressed by the equilibrium dissociation constant (Kd), the inhibitory constant (Ki), or the half-maximal effective concentration (ED50) in functional assays. While specific kinetic (k_on, k_off) and affinity (Kd, Ki) constants for this compound from direct radioligand binding assays are not prevalent in the reviewed literature, functional assay data and comparative binding studies provide valuable insights.
Studies in goldfish have been particularly informative, revealing at least two distinct GnRH receptor subtypes with different affinities for sGnRH.[10] The superactive sGnRH analog, [D-Arg6, Pro9-NEt]-sGnRH, is recognized as one of the most potent analogs, which strongly correlates with its high binding affinity for the high-affinity/low-capacity class of receptors found in the goldfish pituitary.[4]
| Ligand | Receptor Subtype | Parameter | Value (nM) | Species | Reference |
| sGnRH | Goldfish GnRH Receptor A (GfA) | ED50 | ~3.0 | Goldfish | [10] |
| cGnRH-II | Goldfish GnRH Receptor A (GfA) | ED50 | 0.03 ± 0.01 | Goldfish | [10] |
| sGnRH | Goldfish GnRH Receptor B (GfB) | ED50 | ~54.4 | Goldfish | [10] |
| cGnRH-II | Goldfish GnRH Receptor B (GfB) | ED50 | 3.4 ± 2.0 | Goldfish | [10] |
Note: ED50 values are derived from inositol (B14025) phosphate (B84403) formation assays in transfected COS-1 cells and serve as a functional measure of receptor affinity and activation. A lower ED50 value indicates higher potency and affinity. The sensitivity to sGnRH was approximately 100-fold less than cGnRH-II for the GfA receptor, and only 16-fold less for the GfB receptor, highlighting subtype-specific ligand selectivity.[10]
Experimental Protocols
The determination of receptor binding parameters relies on precise and validated experimental methodologies. Radioligand binding assays are the gold standard for characterizing the affinity of a ligand for its receptor.[11]
Competitive Radioligand Binding Assay (for Ki Determination)
This assay measures the ability of an unlabeled ligand (the competitor, e.g., this compound) to displace a radiolabeled ligand from the receptor. This allows for the determination of the competitor's inhibitory constant (Ki).
Materials:
-
Receptor Source: Membrane preparations from tissues or cells expressing the sGnRH receptor (e.g., fish pituitary homogenates).
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., an iodinated superactive GnRH agonist).[7]
-
Test Compound: Unlabeled this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Cold assay buffer.
-
Filtration System: Glass fiber filters (pre-treated with polyethyleneimine to reduce non-specific binding) and a cell harvester.
-
Detection: Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize pituitary tissue in a cold lysis buffer and centrifuge to pellet the membranes. The pellet is washed, resuspended in assay buffer, and protein concentration is determined.
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of radioligand, and increasing concentrations of the unlabeled this compound.
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of an unlabeled GnRH agonist.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at a specified temperature).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Saturation Radioligand Binding Assay (for Kd and Bmax Determination)
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a specific radioligand.
Procedure:
-
Assay Setup: Set up the assay with the membrane preparation and increasing concentrations of the radioligand. A parallel set of tubes containing a high concentration of an unlabeled ligand is included to determine non-specific binding at each radioligand concentration.
-
Incubation, Filtration, and Counting: Follow the same steps as in the competitive binding assay.
-
Data Analysis:
-
Calculate specific binding for each radioligand concentration.
-
Plot the specific binding against the concentration of the radioligand.
-
Fit the data to a one-site binding hyperbola using non-linear regression to determine the Kd (the radioligand concentration that binds to 50% of the receptors at equilibrium) and Bmax (the total concentration of receptor sites).
-
Visualized Workflows and Signaling Pathways
Experimental Workflow Diagrams
This compound Receptor Signaling Pathway
Upon binding of this compound, the receptor primarily couples to the Gαq/11 class of G-proteins.[1][10][12] This initiates a well-characterized signaling cascade leading to gonadotropin synthesis and release.[13] While coupling to other G-proteins like Gs has been reported, the Gq/11 pathway is considered the canonical signaling route.[12]
Conclusion
The salmon Gonadotropin-Releasing Hormone Agonist (this compound) demonstrates potent bioactivity, which is fundamentally linked to its high-affinity binding to specific GnRH receptor subtypes in the pituitary. The methodologies of competitive and saturation radioligand binding assays provide a robust framework for quantifying these interactions, yielding critical parameters like Ki, Kd, and Bmax. The subsequent activation of the Gq/11-PLC signaling cascade is the primary mechanism through which this compound exerts its effects on gonadotropin regulation. A thorough understanding of these binding characteristics and signaling pathways is indispensable for the continued development of GnRH analogs for applications in aquaculture and biomedical research.
References
- 1. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 2. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Atlantic salmon prepro-gonadotropin releasing hormone gene and mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional relationship between receptor binding and biological activity for analogs of mammalian and salmon gonadotropin-releasing hormones in the pituitary of goldfish (Carassius auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [D-Arg6,Pro9-NEt]Salmon gonadotropin-releasing hormone | GnRH Receptor | CAS 96497-82-4 | Buy [D-Arg6,Pro9-NEt]Salmon gonadotropin-releasing hormone from Supplier InvivoChem [invivochem.com]
- 6. Studies of the biological activity of LHRH analogs in the rainbow trout, landlocked salmon, and the winter flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colocalization of GnRH binding sites with gonadotropin-, somatotropin-, somatolactin-, and prolactin-expressing pituitary cells of the pejerrey, Odontesthes bonariensis, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 9. bioone.org [bioone.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 13. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure and function of salmon GnRH analogue
An In-depth Technical Guide on the Structure and Function of Salmon Gonadotropin-Releasing Hormone (GnRH) Analogue
Introduction
Gonadotropin-releasing hormone (GnRH) is a critical decapeptide hormone that serves as the primary regulator of the reproductive axis in vertebrates. It is synthesized and released from the hypothalamus and acts on the pituitary gland to stimulate the synthesis and secretion of gonadotropins—follicle-stimulating hormone (FSH) and luteinizing hormone (LH). In teleost fish, several isoforms of GnRH have been identified, with salmon GnRH (sGnRH) being one of the most well-characterized.
Due to its potent effects on reproduction, synthetic analogues of sGnRH have been developed to enhance stability and biological activity. These analogues are invaluable tools in aquaculture for inducing ovulation and spermiation, and they serve as critical research agents for studying the neuroendocrine control of reproduction. This guide provides a comprehensive technical overview of the structure, function, signaling pathways, and experimental analysis of sGnRH analogues for researchers, scientists, and professionals in drug development.
Structure of Salmon GnRH and its Analogues
The native salmon GnRH (sGnRH) is a decapeptide with the amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH₂.[1] To improve potency and increase resistance to enzymatic degradation, synthetic analogues have been developed, primarily through two key structural modifications:[2][3]
-
Substitution at Position 6: Replacing the Glycine (Gly) at position 6 with a D-amino acid (e.g., D-Arginine, D-Lysine) protects the peptide from enzymatic cleavage, significantly increasing its half-life and biological activity.[2][4]
-
Modification at Position 10: Replacing the C-terminal Glycine-amide (Gly-NH₂) with a Proline-ethylamide (Pro-NEt) also enhances stability and receptor binding affinity.[2][4]
These modifications have led to the creation of highly potent "superactive" agonists. One of the most widely used sGnRH analogues is sGnRH-A, which incorporates a D-Arg at position 6 and a Pro-NEt at position 9, effectively replacing the C-terminal Pro-Gly-NH₂.[5]
Table 1: Structure of Native Salmon GnRH and Key Synthetic Analogues
| Peptide Name | Amino Acid Sequence | Key Modifications | Reference(s) |
| Native Salmon GnRH (sGnRH) | pGlu-His-Trp-Ser-Tyr-Gly -Trp-Leu-Pro-Gly-NH₂ | - | [1] |
| [D-Arg⁶, Pro⁹-NEt]-sGnRH (this compound) | pGlu-His-Trp-Ser-Tyr-D-Arg -Trp-Leu-Pro-NEt | D-Arg at position 6; Pro-NEt at C-terminus | [4][5] |
| [D-Lys⁶]-sGnRH | pGlu-His-Trp-Ser-Tyr-D-Lys -Trp-Leu-Pro-Gly-NH₂ | D-Lys at position 6 | [2] |
| [Pro⁹-NEt]-sGnRH | pGlu-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-NEt | Pro-NEt at C-terminus | [2] |
Function and Mechanism of Action
The primary function of sGnRH and its analogues is to stimulate the pituitary gland to release gonadotropins (GTH). In fish, this leads to the final stages of gamete maturation, ovulation, and spermiation.[6] This action is fundamental to its application in aquaculture as a spawning-inducing agent, often in combination with a dopamine (B1211576) antagonist like domperidone (B1670879) in formulations such as Ovaprim®.[7][8]
Beyond gonadotropin release, sGnRH analogues have been shown to:
-
Stimulate Growth Hormone (GH) Secretion : Studies in common carp (B13450389) and masu salmon have demonstrated that sGnRH can increase GH mRNA levels and stimulate GH secretion from the pituitary.[5][9]
-
Act as Paracrine/Autocrine Factors : The presence of both GnRH peptides and their receptors has been identified in peripheral tissues, including the gonads of goldfish, suggesting a direct role in regulating gonadal function.[1][10][11]
-
Bind to Non-Piscine Receptors : sGnRH analogues exhibit cross-reactivity with receptors in other vertebrates. For instance, sGnRH shows a higher affinity for the human placental GnRH receptor than native mammalian GnRH.[12]
The mechanism of action begins with the binding of the sGnRH analogue to a specific GnRH receptor (GnRHR) on the surface of pituitary gonadotrope cells. The GnRHR is a member of the G-protein coupled receptor (GPCR) family.[13][14]
Signaling Pathways
Upon agonist binding, the GnRH receptor undergoes a conformational change that activates intracellular signaling cascades. The primary pathway involves coupling to the Gαq/11 protein.[13][14]
-
Activation of Phospholipase C (PLC) : The activated Gαq/11 protein stimulates PLC.
-
Production of Second Messengers : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14]
-
Downstream Effects :
-
IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[13]
-
DAG activates protein kinase C (PKC).[13] The combined elevation of intracellular Ca²+ and activation of PKC are crucial for stimulating the synthesis and exocytosis of LH and FSH.
-
Research in tilapia suggests that GnRH signaling can diverge to differentially regulate gonadotropin subunit genes. The PKC-ERK cascade appears to be involved in elevating α and LHβ subunit mRNAs, while the induction of FSHβ mRNA is independent of ERK and may be regulated by the cAMP-PKA pathway.[15]
Quantitative Analysis of sGnRH Analogue Activity
The biological activity of sGnRH analogues is quantified by their receptor binding affinity (Kd, Ki) and their potency in eliciting a biological response (EC₅₀, IC₅₀). Analogues with D-amino acid substitutions at position 6 typically exhibit significantly higher binding affinity and potency compared to the native hormone.[4]
Table 2: Receptor Binding Affinity and Potency Data for GnRH Analogues
| Analogue | Receptor/System | Parameter | Value | Reference(s) |
| Stable sGnRH Analogue | Human Placental GnRH Receptor | Kd | 101 nmol/L | [12] |
| Salmon GnRH (sGnRH) | Human Placental GnRH Receptor | Relative Affinity | 2x greater than mammalian GnRH | [12] |
| Stable sGnRH Analogue | Human Placental GnRH Receptor | Relative Affinity | 10x greater than mammalian GnRH | [12] |
| sGnRH Analogues | Goldfish Pituitary (High-Affinity Sites) | Correlation (Binding vs. GTH Release) | R = 0.940 | [4] |
| This compound (0.1 nM-1 μM) | Common Carp Pituitary | Effect | Dose-dependent increase in GH mRNA and secretion | [5] |
Key Experimental Protocols
Characterizing the activity of sGnRH analogues involves a combination of in vitro and in vivo assays.
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled sGnRH analogue by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.[13][14]
Materials:
-
Receptor Source: Membrane preparations from tissues or cells expressing the GnRH receptor (e.g., fish pituitary, CHO cells transfected with GnRHR).[14]
-
Radioligand: A high-affinity GnRH agonist labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin or a labeled sGnRH analogue).[12][14]
-
Test Compound: Unlabeled sGnRH analogue.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).[13][14]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[13]
-
Apparatus: 96-well microplates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, scintillation counter.[6][13]
Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Membrane Preparation + Assay Buffer.[13]
-
Non-specific Binding (NSB): Radioligand + Membrane Preparation + a high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin).[13]
-
Competition: Radioligand + Membrane Preparation + increasing concentrations of the unlabeled test sGnRH analogue.[13]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[14]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (sGnRH analogue) concentration.
-
Determine the IC₅₀ value (the concentration of the analogue that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Protocol: In Vivo Bioassay for Gonadotropin and Steroid Hormone Response
This protocol assesses the biological activity of an sGnRH analogue by measuring its effect on hormone levels in live animals.[6][16]
Materials:
-
Test Animals: Sexually mature fish (e.g., sockeye salmon, catfish) or other relevant animal models.[2][6]
-
Test Compound: sGnRH analogue dissolved in a sterile vehicle (e.g., saline).
-
Equipment: Syringes for injection, anesthesia, blood collection supplies (e.g., heparinized tubes), centrifuge, equipment for hormone analysis (e.g., ELISA or RIA kits).
Methodology:
-
Acclimation: Acclimate animals to experimental conditions.
-
Pre-treatment Sampling: Collect a baseline blood sample from each animal.
-
Administration: Administer the sGnRH analogue via a defined route (e.g., intramuscular or intraperitoneal injection) at various doses. Include a vehicle-only control group.[6]
-
Post-treatment Sampling: Collect blood samples at specific time points after administration (e.g., 6, 12, 24 hours).[17]
-
Plasma Separation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Hormone Analysis: Measure plasma concentrations of relevant hormones, such as LH, FSH, testosterone, or 17α,20β-dihydroxy-4-pregnen-3-one (DHP), using validated immunoassays.[6]
-
Data Analysis: Compare hormone levels in treated groups to the control group and baseline levels using appropriate statistical tests (e.g., ANOVA, t-test) to determine the dose-response and time-course of the analogue's effect.
Protocol: Gene Expression Analysis by Quantitative Dot Blot or RT-PCR
This method quantifies changes in the expression of gonadotropin subunit genes (e.g., GTHα, Iβ, IIβ) in the pituitary following sGnRH analogue administration.[6]
Methodology:
-
Experimental Design: Treat animals with the sGnRH analogue as described in the in vivo bioassay protocol.
-
Tissue Collection: At the end of the experiment, euthanize the animals and dissect the pituitary glands.
-
RNA Extraction: Isolate total RNA from individual pituitaries using a standard method (e.g., guanidinium (B1211019) thiocyanate-phenol-chloroform extraction).
-
Quantification:
-
Quantitative Dot Blot: Immobilize known amounts of total RNA onto a nylon membrane. Hybridize the membrane with a labeled probe specific to the target mRNA (e.g., GTH IIβ). Quantify the signal intensity and compare it to a standard curve generated from single-stranded sense DNA.[6]
-
Quantitative Real-Time PCR (qRT-PCR): Reverse transcribe the RNA into cDNA. Perform PCR using primers specific for the target genes and a reference gene (housekeeping gene). Calculate the relative change in mRNA levels.[9]
-
-
Data Analysis: Statistically compare the mRNA levels in treated groups versus control groups to determine the effect of the sGnRH analogue on gene expression.[6]
Conclusion
Salmon GnRH analogues are powerful tools in reproductive endocrinology and aquaculture. Their enhanced potency and stability, derived from strategic structural modifications, allow for the effective manipulation of the reproductive axis. Understanding their structure, function, and the intricate signaling pathways they activate is essential for their application in both basic research and commercial settings. The experimental protocols detailed in this guide provide a framework for the robust characterization of existing and novel GnRH analogues, facilitating further advancements in drug development and our understanding of vertebrate reproduction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. GnRH analogues--agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional relationship between receptor binding and biological activity for analogs of mammalian and salmon gonadotropin-releasing hormones in the pituitary of goldfish (Carassius auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of salmon GnRHa, Ovaprim® and hCG for hormonal stimulation of spermiation in the Fowler’s toad (Anaxyrus fowleri) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Use of Synthetic Salmon GnRH and Domperidone (Ovaprim®) in Sharks: Preparation for ex situ Conservation [frontiersin.org]
- 9. Effects of salmon GnRH and sex steroid hormones on expression of genes encoding growth hormone/prolactin/somatolactin family hormones and a pituitary-specific transcription factor in masu salmon pituitary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Presence of salmon gonadotropin-releasing hormone (GnRH) and compounds with GnRH-like activity in the ovary of goldfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salmon GnRH and its analogues bind the human placental receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. GnRH signaling pathways regulate differentially the tilapia gonadotropin subunit genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of GnRH and its synthetic analogues' abuse in doping control: Small bioactive peptide UPLC-MS/MS method extension by addition of in vitro and in vivo metabolism data; evaluation of LH and steroid profile parameter fluctuations as suitable biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Elucidation of the sGnRH-A Signal Transduction Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic salmon gonadotropin-releasing hormone analog (sGnRH-A) is a potent decapeptide that plays a crucial role in regulating reproductive processes in various species, particularly in aquaculture.[1] Its therapeutic and research applications necessitate a thorough understanding of its mechanism of action at the molecular level. This technical guide provides an in-depth exploration of the signal transduction pathway initiated by this compound upon binding to its cognate G protein-coupled receptor (GPCR). The guide details the key signaling cascades, presents quantitative data from relevant studies, outlines experimental protocols for pathway elucidation, and provides visual representations of the molecular interactions.
The this compound receptor, a member of the GPCR family, is primarily coupled to Gαq/11 proteins.[2][3] Agonist binding triggers a conformational change in the receptor, initiating a cascade of intracellular events. This canonical pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[2][3] Simultaneously, DAG activates protein kinase C (PKC), a family of serine/threonine kinases.[2][3] The synergistic action of elevated intracellular Ca2+ and activated PKC orchestrates a multitude of downstream cellular responses, including the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] Furthermore, this compound signaling can also engage other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK), further diversifying its cellular effects.
Core Signaling Pathways
The elucidation of the this compound signal transduction pathway has revealed a complex network of interacting molecules. The primary and secondary signaling cascades are detailed below.
Primary Gαq/11-PLC-IP3/DAG Pathway
Upon binding of this compound to its receptor, the activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then cleaves PIP2 into IP3 and DAG.
-
IP3 and Calcium Mobilization: IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to a rapid and transient increase in cytosolic calcium concentration ([Ca2+]i). This initial release is often followed by a sustained phase of elevated [Ca2+]i due to the influx of extracellular calcium through store-operated calcium channels.
-
DAG and PKC Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, modulating their activity and leading to downstream cellular responses.
Downstream MAPK/ERK Pathway
The activation of the Gαq/11 pathway can lead to the subsequent activation of the mitogen-activated protein kinase (MAPK) cascade, most notably the ERK1/2 pathway. This activation is often mediated by PKC. Phosphorylated ERK (p-ERK) can translocate to the nucleus and regulate the activity of various transcription factors, thereby influencing gene expression related to gonadotropin synthesis.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound signaling pathway, compiled from various studies.
Table 1: Receptor Binding Affinities of GnRH Analogs
| Ligand | Receptor/Cell Line | Assay Type | Binding Affinity (Kd/Ki/IC50) | Reference |
| sGnRH | Gilthead seabream pituitary | Radioligand Binding | Ka = 0.567 x 10⁹ M⁻¹ | [6] |
| ¹²⁵I-[His⁵,D-Tyr⁶]GnRH | Mutant GnRH receptors | Saturation Binding | Kd = 0.19 nM | [7] |
| [d-Lys⁶]GnRH-II | GnRH-I receptor | Competition Binding | EC50 = 25.63 nmol/L | [8] |
| Anthraquinone-GnRH Conjugates | Human GnRHR I | Competition Radioligand | IC50 = 0.06 - 3.42 nM | [9] |
Table 2: Dose-Response of this compound on Gonadotropin and Gene Expression
| Species | Response Measured | This compound Concentration | Effect | Reference |
| Tilapia | pERK levels, α, FSHβ, LHβ mRNA | 0.01 - 100 nM | Dose-dependent increase | [4] |
| Goldfish | GtH subunit and GH mRNA | - | cGnRH-II was 10-fold more potent than sGnRH in vitro | [1] |
| Normal Men | Serum LH | 2 - 500 µg (iv bolus) | Dose-dependent increase in ΔLH | [10] |
| Normal Men | Serum FSH | 2 - 500 µg (iv bolus) | Dose-dependent increase in ΔFSH | [10] |
| GnRH Neurons | Firing Rate | 20 nM | Decreased firing rate | [11] |
| GnRH Neurons | Firing Rate | 200 - 2000 nM | Increased firing rate | [11] |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the this compound signaling pathway are provided below.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of this compound to its receptor.
-
Materials:
-
Cell membranes expressing the GnRH receptor.
-
Radiolabeled GnRH analog (e.g., ¹²⁵I-triptorelin).
-
Unlabeled this compound (competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash Buffer (cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the GnRH receptor and prepare a membrane fraction by differential centrifugation.
-
Incubation: In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of the radioligand and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).
-
Filtration: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[3]
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Materials:
-
Cells expressing the GnRH receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
This compound.
-
Fluorescence plate reader or microscope with kinetic reading capabilities.
-
-
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Add this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be expressed as a ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline.
-
Protein Kinase C (PKC) Activation Assay
This assay can be performed by measuring the translocation of PKC from the cytosol to the membrane or by using a substrate phosphorylation assay.
-
Materials:
-
Cells expressing the GnRH receptor.
-
Cell lysis buffer.
-
Antibodies specific for PKC isoforms.
-
Fluorescently labeled phorbol (B1677699) ester or a PKC kinase activity kit.
-
Western blotting equipment or fluorescence plate reader.
-
-
Procedure (Western Blot for Translocation):
-
Cell Treatment: Treat cells with this compound for various time points.
-
Fractionation: Separate the cytosolic and membrane fractions of the cell lysates by ultracentrifugation.
-
Western Blotting: Perform Western blotting on both fractions using an antibody against the PKC isoform of interest. An increase in the PKC signal in the membrane fraction indicates activation.
-
ERK Phosphorylation Western Blot
This assay detects the activation of the ERK pathway by measuring the levels of phosphorylated ERK.
-
Materials:
-
Cells expressing the GnRH receptor.
-
Cell lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Western blotting equipment.
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for p-ERK.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the p-ERK bands.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.[12][13][14][15]
-
Visualizations
The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow.
Caption: The this compound signal transduction pathway.
Caption: A generalized experimental workflow for elucidating the this compound signaling pathway.
References
- 1. Time- and dose-related effects of gonadotropin-releasing hormone on growth hormone and gonadotropin subunit gene expression in the goldfish pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GnRH signaling pathways regulate differentially the tilapia gonadotropin subunit genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization of gonadotropin-releasing hormone binding to pituitary receptors in the gilthead seabream (Sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum LH and FSH responses to synthetic gonadotropin-releasing hormone in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent switch in response of gonadotropin-releasing hormone (GnRH) neurons to GnRH mediated through the type I GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Introduction: The Discovery of sGnRH and the Rationale for sGnRH-A
An In-depth Technical Guide to the Discovery and Synthesis of sGnRH-A Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the salmon Gonadotropin-Releasing Hormone analog A (this compound). It includes detailed experimental protocols, quantitative data on its biological activity, and diagrams of its signaling pathway and the logical workflow of its development.
Gonadotropin-Releasing Hormone (GnRH) is a decapeptide neurohormone that plays a pivotal role in the reproductive systems of vertebrates.[1][2] It is synthesized in the hypothalamus and released into the hypophysial portal bloodstream, where it stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.[2]
Different forms of GnRH have been identified across various species, including mammalian (mGnRH), avian (cGnRH), and piscine (salmon, sGnRH) types.[3] The native sGnRH peptide was found to be highly potent, often more so than mGnRH, in stimulating gonadotropin release in several fish species.[4] This observation spurred the development of synthetic analogs of sGnRH to further enhance potency and stability, leading to the creation of this compound.
This compound, with the structure [D-Arg⁶, Pro⁹]-LHRH (pGlu-His-Trp-Ser-Tyr-D-Arg-Trp-Leu-Pro-NHEt), is a synthetic analog of salmon GnRH.[5] The modifications at position 6 (substitution of Gly with a D-amino acid, D-Arg) and position 9 (substitution of Gly-NH₂ with Pro-NHEt) were designed to increase resistance to enzymatic degradation and enhance receptor binding affinity, resulting in a more potent and longer-lasting biological effect.[6]
Biological Activity and Quantitative Data
This compound is a potent stimulator of gonadotropin and growth hormone (GH) secretion.[7] Its enhanced potency compared to native GnRH forms and other analogs makes it a valuable tool in aquaculture for inducing ovulation and spawning.[3][7]
In Vitro and In Vivo Effects
Studies have consistently demonstrated the superior activity of sGnRH and its analogs.
-
In Vitro: this compound stimulates GH secretion and increases GH mRNA levels in a dose-dependent manner in common carp (B13450389) pituitary fragments.[5][7] In superfused rat pituitary cells, some cGnRH analogs showed increased LH and FSH secretory activity compared to mGnRH, while sGnRH and its analogs were generally less active in this mammalian system.[3]
-
In Vivo: this compound and other sGnRH agonists are highly effective in inducing spawning in various fish species, including the Indian catfish.[8] The substitution of a D-amino acid at position 6 significantly increases the potency of sGnRH agonists.[8]
Comparative Potency of GnRH Analogs
The following table summarizes the comparative potency of different GnRH forms based on their ability to stimulate GH mRNA levels and GH release in common carp pituitary.
| Peptide | Relative Potency |
| This compound | Highest |
| sGnRH | High |
| cGnRH-II | Moderate |
| LHRH (mGnRH) | Low |
| LHRH-A | Low |
Table 1: Comparative potency of various GnRH forms on Growth Hormone (GH) mRNA levels and release in common carp pituitary.[5]
Synthesis of this compound Peptide
The synthesis of this compound and other GnRH analogs is typically achieved through Solid-Phase Peptide Synthesis (SPPS).[9][10] This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Logical Workflow for this compound Development
The development of this compound followed a logical progression from the native peptide to a highly potent analog.
References
- 1. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of in vitro and in vivo effects of different species specific GnRH and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fws.gov [fws.gov]
- 5. This compound peptide [novoprolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. [Synthesis of GnRH analogs and their application in targeted gene delivery systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
sGnRH-A gene expression and regulation in fish
An In-depth Technical Guide on Salmon Gonadotropin-Releasing Hormone (sGnRH) Gene Expression and Regulation in Fish
Introduction
The neuroendocrine control of reproduction in vertebrates is a complex process orchestrated by the Brain-Pituitary-Gonad (BPG) axis.[1] A key player in this axis is the Gonadotropin-Releasing Hormone (GnRH), a decapeptide that stimulates the synthesis and secretion of pituitary gonadotropins, namely Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[1][2][3] These gonadotropins, in turn, regulate gonadal functions, including gametogenesis and steroidogenesis.[4][5]
Teleost fish exhibit the highest diversity of GnRH isoforms among vertebrates, typically possessing two or three forms.[2][6] These are generally classified into three main types based on their phylogenetic relationships: GnRH1, GnRH2 (chicken GnRH-II or cGnRH-II), and GnRH3 (salmon GnRH or sGnRH).[6][7] While GnRH1 is often the primary hypophysiotropic form regulating reproduction, in species lacking GnRH1, sGnRH (GnRH3) assumes this critical role.[2][6][8] sGnRH is predominantly expressed in neurons of the terminal nerve and telencephalon.[2][7][8]
This technical guide provides a comprehensive overview of the expression and regulation of the sGnRH system in fish, with a focus on its signaling pathways, quantitative effects on target gene expression, and the experimental methodologies used for its study. The content is tailored for researchers, scientists, and drug development professionals working in aquaculture, reproductive biology, and endocrinology.
Regulation of Gonadotrope Function by sGnRH
The primary role of sGnRH is to stimulate the gonadotrope cells in the anterior pituitary to synthesize and release LH and FSH.[9] This action is modulated by other neuroendocrine factors, most notably dopamine (B1211576), which acts as a potent inhibitor of gonadotropin release in many teleost species.[9][10][11][12] The interplay between the stimulatory effect of sGnRH and the inhibitory tone of dopamine is a critical determinant of the reproductive status of the fish.
The binding of sGnRH to its G protein-coupled receptor (GnRH-R) on the gonadotrope cell surface initiates a cascade of intracellular signaling events.[11][13] This interaction can also lead to the upregulation of the GnRH-R gene itself, a positive feedback mechanism that sensitizes the pituitary to further GnRH stimulation.[10] Conversely, dopamine, acting through D2-type receptors, can suppress LH release and down-regulate the expression of GnRH-R mRNA.[9][10][11][12]
sGnRH Signaling Pathways
Upon binding to its receptor, sGnRH activates multiple intracellular signaling pathways to differentially regulate the expression of the three gonadotropin subunit genes: the common alpha subunit (GPα), FSHβ, and LHβ.[9][14]
Studies in tilapia have shown that sGnRH exposure elevates phosphorylated extracellular signal-regulated kinase (pERK) levels.[14] The regulation of GPα and LHβ subunit mRNAs is primarily mediated through the protein kinase C (PKC) and ERK cascade.[9][14] In contrast, the induction of the FSHβ transcript appears to be independent of the ERK pathway and is suggested to be under the control of the cyclic AMP-protein kinase A (cAMP-PKA) cascade or other mitogen-activated protein kinase (MAPK) pathways.[9][14] Other neuropeptides, such as Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) and Neuropeptide Y (NPY), can also modulate gonadotropin subunit expression, often converging on these same pathways.[9]
Quantitative Analysis of sGnRH Analog (sGnRHa) Effects
The administration of sGnRH analogs (sGnRHa) has been shown to modulate the expression of the GnRH receptor (GnRH-R) gene, a critical step in regulating pituitary sensitivity. Studies in tilapia provide quantitative data on these effects both in vivo and in vitro.
In Vivo Data
Intraperitoneal injection of sGnRHa in male tilapia leads to a dose-dependent increase in the steady-state levels of GnRH-R mRNA in the pituitary.[10][11][12] A maximal response is observed at a dose of 25 μg/kg, while a higher dose of 50 μg/kg appears to initiate down-regulation of the receptor transcript.[10][11][12] Time-course analysis reveals that the peak mRNA expression occurs 36 hours post-injection.[10][12]
Table 1: In Vivo Dose-Dependent Effect of sGnRHa on Tilapia GnRH-R mRNA Levels
| sGnRHa Dose (μg/kg) | Fold Change in GnRH-R mRNA (vs. Control) | Reference |
|---|---|---|
| 5 | ~1.2 | [10][11] |
| 10 | ~1.5 | [10][11] |
| 25 | ~2.0 | [10][11][12] |
| 50 | ~1.4 (down-regulation from peak) | [10][11][12] |
Data are approximated from graphical representations in the cited literature, measured 24 hours post-injection.
Table 2: In Vivo Time-Course of sGnRHa (25 μg/kg) Effect on Tilapia GnRH-R mRNA Levels
| Time Post-Injection (hours) | Relative GnRH-R mRNA Level | Reference |
|---|---|---|
| 1 | No significant change | [10] |
| 2 | No significant change | [10] |
| 4 | No significant change | [10] |
| 8 | Slight increase | [10] |
| 12 | Significant increase | [10] |
| 24 | Elevated | [10] |
| 36 | Peak elevation | [10][12] |
| 48 | Decreasing from peak | [10] |
Data describe the trend observed in the cited literature.
In Vitro Data
Experiments using primary cultures of tilapia pituitary cells confirm the direct effect of GnRH on its receptor's gene expression.[10][11][12] Exposure to various forms of GnRH, including sGnRH, results in a significant increase in GnRH-R mRNA levels.[10][11][12] Among the different native forms tested, cGnRH-II was found to be the most potent in elevating both LH release and GnRH-R mRNA levels.[10][11][12]
Table 3: In Vitro Dose-Dependent Effects of GnRH Forms on Tilapia GnRH-R mRNA Levels
| GnRH Form | Concentration (nM) | Effect on GnRH-R mRNA | Reference |
|---|---|---|---|
| sGnRH (GnRH III) | 0.1 - 100 | Significant increase | [10][11][12] |
| cGnRH II | 0.1 - 100 | Significant increase (Highest potency) | [10][11][12] |
| sbGnRH (GnRH I) | 0.1 - 100 | Significant increase (Lowest potency) | [10][11][12] |
Data summarize the findings from dose-response experiments in cultured pituitary cells.
Key Experimental Protocols
The investigation of sGnRH gene expression and regulation relies on a combination of in vivo and in vitro experimental approaches.
Protocol 1: In Vivo sGnRHa Administration in Tilapia
This protocol describes the methodology for examining the dose-dependent and time-course effects of sGnRHa on gene expression in live fish.[10][11]
-
Animal Acclimation: Tilapia hybrids (Oreochromis aureus x O. niloticus) are housed in tanks at a controlled temperature (e.g., 26°C) and photoperiod, and fed daily.[11]
-
Hormone Preparation: An sGnRH analog (e.g., [d-Ala6,Pro9-NEt]-mammalian GnRH) is dissolved in a sterile saline solution (e.g., 0.85% NaCl).[10][11]
-
Anesthesia and Injection: Fish are anesthetized (e.g., with 2-phenoxyethanol (B1175444) at 1 ml/L) and weighed.[10][11] The prepared sGnRHa solution is administered via intraperitoneal (i.p.) injection at the desired doses (e.g., 5-50 μg/kg body weight) at a volume of 1 μl/g body weight. Control fish receive an injection of the saline vehicle.[10][11]
-
Sample Collection: At specified time points (e.g., 24 or 36 hours for dose-response; 1-48 hours for time-course), fish are re-anesthetized. Blood may be collected from the caudal vasculature for hormone analysis (e.g., LH radioimmunoassay).[10][11]
-
Tissue Dissection: The pituitary gland is carefully dissected, immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.[10][11]
-
Gene Expression Analysis: Total RNA is extracted from the pituitary glands. The mRNA levels of the target genes (e.g., GnRH-R, gonadotropin subunits) are quantified using methods such as Northern blotting or, more commonly, quantitative real-time PCR (qPCR).[10][11] Expression levels are normalized to a stable housekeeping gene.[15]
Protocol 2: Primary Pituitary Cell Culture
This in vitro method allows for the study of the direct effects of hormones on pituitary cells, eliminating systemic influences.[10]
-
Pituitary Collection: Pituitaries are collected from anesthetized fish under sterile conditions and placed in a culture medium.
-
Cell Dispersion: The glands are enzymatically and mechanically dissociated to create a single-cell suspension. This typically involves incubation with enzymes like trypsin and DNase, followed by gentle trituration.
-
Cell Plating: The dispersed cells are plated onto coated culture plates (e.g., poly-L-lysine coated) at a specific density and allowed to attach for a period (e.g., 48-72 hours).
-
Hormonal Treatment: The culture medium is replaced with a fresh medium containing the desired concentrations of sGnRH or other test substances (e.g., 0.1-100 nM). Control wells receive the vehicle only.
-
Incubation and Harvesting: Cells are incubated for a defined period (e.g., 24-48 hours). At the end of the incubation, the medium can be collected for hormone assays, and the cells are lysed for RNA or protein extraction.
-
Gene Expression Analysis: Target gene mRNA levels are quantified using qPCR as described in the in vivo protocol.
Conclusion
The sGnRH system is a cornerstone of reproductive control in many teleost species. Its expression and the subsequent activation of pituitary signaling pathways are tightly regulated by a network of neuroendocrine factors. sGnRH stimulates gonadotropin subunit gene expression through distinct intracellular cascades, with the PKC-ERK pathway being crucial for GPα and LHβ, and an ERK-independent pathway, likely involving PKA, for FSHβ.[14] Furthermore, sGnRH can up-regulate its own receptor, creating a positive feedback loop that enhances pituitary responsiveness.[10] The quantitative data derived from both in vivo and in vitro studies provide a framework for developing hormonal therapies to manipulate and improve reproductive outcomes in aquaculture. Future research using single-cell transcriptomics and advanced gene-editing techniques will further unravel the intricate cell-specific regulatory mechanisms and the full spectrum of sGnRH's role in fish physiology.[16][17]
References
- 1. ukm.my [ukm.my]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. journalarrb.com [journalarrb.com]
- 5. Fisheries and Aquatic Sciences [e-fas.org]
- 6. Gonadotropin-releasing hormone (GnRH) in fishes: A review on basic and practical findings - International Journal of Biological Reports [injbir.com]
- 7. researchgate.net [researchgate.net]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 9. Regulation of fish gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. GnRH signaling pathways regulate differentially the tilapia gonadotropin subunit genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gnrh2 maintains reproduction in fasting zebrafish through dynamic neuronal projection changes and regulation of gonadotropin synthesis, oogenesis, and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GnRH—Gonadotropes Interactions Revealed by Pituitary Single-cell Transcriptomics in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
The Role of Salmon Gonadotropin-Releasing Hormone Analog (sGnRH-A) in Vertebrate Reproductive Physiology: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH) is a decapeptide neurohormone that plays a pivotal role in the reproductive processes of all vertebrates.[1] It is a key regulator within the Hypothalamic-Pituitary-Gonadal (HPG) axis, controlling the synthesis and secretion of gonadotropins, which in turn manage gametogenesis and steroidogenesis.[2][3] In many vertebrate species, particularly teleost fish, multiple forms of GnRH exist, with salmon GnRH (sGnRH) being one of the three primary forms found in most fish.[4][5]
Due to reproductive dysfunctions commonly observed in captive fish, where the pituitary fails to release the necessary surge of luteinizing hormone (LH) for final maturation, synthetic GnRH analogs have become indispensable tools in aquaculture and research.[6][7] The salmon GnRH analog (sGnRH-A) is a synthetically produced peptide, modified to increase its potency and resistance to enzymatic degradation compared to the native hormone.[7][8] This modification, typically a substitution at the 6th and 10th amino acid positions, results in a higher affinity for GnRH receptors and a longer circulatory half-life, leading to a more potent and sustained release of gonadotropins.[7][8]
This guide provides a comprehensive overview of the mechanism of action, physiological effects, and practical applications of this compound in vertebrate reproduction, with a primary focus on teleost fish, where it is most extensively studied and applied.
Mechanism of Action
The primary function of this compound is to stimulate the release of gonadotropins—follicle-stimulating hormone (FSH) and luteinizing hormone (LH)—from the anterior pituitary gland.[9] This action is initiated by the binding of this compound to specific G protein-coupled receptors (GPCRs) on the surface of pituitary gonadotroph cells.[10][11]
The Hypothalamus-Pituitary-Gonadal (HPG) Axis
In vertebrates, reproduction is regulated by the HPG axis. The hypothalamus produces GnRH, which travels to the pituitary gland.[12] Unlike mammals, fish lack a hypophysial portal system, and GnRH reaches the pituitary directly via hypothalamic nerve fibers.[13] There, it binds to GnRH receptors (GnRH-R), triggering the synthesis and release of FSH and LH into the bloodstream.[1][13] FSH is primarily involved in early gonadal development and gametogenesis, while LH is crucial for the final stages of oocyte maturation, ovulation, and spermiation.[9][14]
Overcoming Dopaminergic Inhibition
In many fish species, particularly cyprinids, the release of gonadotropins is under a dual control system: stimulatory control by GnRH and inhibitory control by the neurotransmitter dopamine (B1211576).[15] Dopamine can directly suppress the release of LH and inhibit the action of GnRH.[10][15] This dopaminergic inhibition is a common reason for reproductive failure in captivity.[9]
To counteract this, this compound is often administered in combination with a dopamine antagonist, such as domperidone (B1670879) or pimozide.[15][16] The antagonist blocks dopamine receptors in the pituitary, preventing the inhibitory signal and thereby enhancing the stimulatory effect of this compound on LH release.[9][15] This combined therapy, often marketed under names like Ovaprim®, is highly effective for inducing spawning in a wide range of fish species.[15][17]
Intracellular Signaling Pathways
Upon binding of this compound to its receptor on the gonadotroph, a conformational change activates associated Gq/11 proteins.[11][18] This initiates a cascade of intracellular signaling events. While the pathways can be complex and show some species-specific variations, the primary cascades involved are the Protein Kinase C (PKC) and Protein Kinase A (PKA) pathways.[19]
-
PKC Pathway: The activated G protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[18] IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates PKC. This cascade, involving PKC and mitogen-activated protein kinases (MAPKs) like ERK, is primarily involved in stimulating the synthesis of the α and LHβ subunits.[19]
-
PKA Pathway: GnRH receptor activation can also stimulate the production of cyclic AMP (cAMP), which in turn activates PKA.[11] The PKA pathway is believed to be more directly involved in the regulation of the FSHβ subunit gene expression.[19]
Ultimately, these signaling pathways converge to regulate the transcription of gonadotropin subunit genes and trigger the exocytosis of vesicles containing LH and FSH.
Caption: Generalized this compound signaling cascade in vertebrate pituitary gonadotrophs.
Quantitative Effects of this compound Administration
The administration of this compound, alone or with a dopamine antagonist, elicits significant and measurable physiological responses related to reproduction. The optimal dose is species-specific and depends on the maturity of the broodstock.[8]
Effects on Female Reproduction
In females, this compound is used to induce final oocyte maturation (FOM), ovulation, and spawning. It elevates plasma levels of LH, which in turn stimulates the gonads to produce maturation-inducing steroids (MIS), such as 17α,20β-dihydroxy-4-pregnen-3-one (DHP).[20]
Table 1: Summary of this compound Effects on Female Reproduction in Various Fish Species
| Species | This compound Dose | Co-treatment | Key Outcomes | Citation(s) |
| Striped Murrel (Channa striata) | 20 µg/ml | Domperidone (10 µg/ml) | Natural spawning occurred within 17-26 hours. Fertilization rates ranged from 30-95%. | [21] |
| Spotted Scat (Scatophagus argus) | 60 µg/kg | None specified | Two-dose protocol (20% then 80%). Latency period of 32-36 hours. Mean ovulation rate: 70%; Fertilization: 40%; Hatching: 53%. | [22] |
| Red Seabream (Pagrus major) | Pellet Implant | Domperidone | Induced precocious puberty in 16-month-old fish. Vitellogenesis observed at Day 10, ovulation at Day 20. Significantly increased GnRH-R mRNA, serum LH, testosterone, and estradiol-17β levels. | [23] |
| Striped Bass (Morone saxatilis) | 15 µg/kg (2 injections) | None specified | Significantly elevated plasma LH levels. Induced oocyte maturation, but fish did not ovulate within the study period. | [6] |
| Rainbow Trout (Oncorhynchus mykiss) | 25-100 µg/kg | None specified (emulsified in adjuvant) | Significantly shortened latency to ovulation. Higher dose (100 µg/kg) reduced egg weight, eyeing rate, and hatching rate. | [24] |
| Blue Tang (Paracanthurus hepatus) | 200 µg/kg | None specified | Induced maturation. Increased plasma and ovarian levels of testosterone, estradiol-17β (E2), and DHP. | [20] |
Effects on Male Reproduction
In males, this compound therapy is used to enhance and prolong spermiation, increasing the volume of available milt (sperm) for artificial fertilization. Sustained-release systems have been shown to increase milt production for up to five weeks in some species.[6]
Table 2: Summary of this compound Effects on Male Reproduction in Various Fish Species
| Species | This compound Dose | Co-treatment | Key Outcomes | Citation(s) |
| Bengal Danio (Devario devario) | 50 µg/kg (oral) | Domperidone (25 mg/kg) | Histological analysis showed a significantly greater abundance of late-stage spermatids and spermatozoa compared to controls. | [9] |
| Spotted Scat (Scatophagus argus) | 30 µg/kg | None specified | Single injection successfully induced spermiation for artificial fertilization. | [22] |
| Tilapia (Oreochromis aureus x O. niloticus) | 25 µg/kg | None specified | Peaked GnRH-R mRNA levels (twofold increase) at 24h. Plasma LH levels increased in a dose-dependent manner up to 50 µg/kg. | [10][13] |
| Manchurian Trout (Brachymystax lenok) | 20 µg/kg | hCG (400 IU/kg) | FSH levels increased at 5 days post-injection. 17α-hydroxyprogesterone levels were significantly higher at 10 and 20 days post-injection. | [25] |
Effects in Other Vertebrates
While predominantly used in fish, this compound has been tested in other vertebrates. In Fowler's toads (Anaxyrus fowleri), this compound combined with domperidone (Ovaprim®) induced spermiation, though it was less effective than hCG.[17][26] Studies in rabbits have also shown that this compound is a potent inducer of ovulation for artificial insemination.[27][28]
Experimental Protocols
The following sections detail generalized protocols for the administration of this compound to induce spawning in fish. Doses and timings must be optimized for each species, location, and state of maturity.
Protocol 1: Intraperitoneal Injection for Synchronous Spawning
This method is common for species that ovulate a single batch of eggs in response to a hormonal cue.
Objective: To induce final maturation, ovulation, and/or spermiation for artificial fertilization.
Materials:
-
Mature broodstock fish
-
This compound solution (e.g., OvaRH®, Ovaprim®)
-
Physiological saline (0.9% NaCl) for dilution, if necessary
-
Tuberculin syringes (1 mL) with appropriate gauge needles
-
Anesthetic (e.g., 2-phenoxyethanol, MS-222)
-
Weighing scale
-
Holding tanks
Methodology:
-
Broodstock Selection: Select sexually mature females with large, soft abdomens and males that release milt upon gentle pressure. Assess oocyte diameter via cannulation to confirm readiness.
-
Acclimatization & Weighing: Anesthetize each fish and record its body weight (kg) to calculate the precise hormone dosage.[8]
-
Hormone Preparation: Prepare the injection solution based on the manufacturer's instructions or a species-specific dose (e.g., 20-60 µg/kg for females, half-dose for males).[22] For a two-injection protocol in females, prepare a priming dose (10-20% of the total) and a resolving dose (80-90%).[22]
-
Administration:
-
Females (Two-Dose Protocol): Inject the priming dose intraperitoneally (IP) in the pelvic region, avoiding internal organs. Return the fish to a recovery tank. After a species-specific interval (e.g., 12-15 hours), administer the resolving dose.[8][22]
-
Males (Single-Dose Protocol): Inject males with a single, lower dose (typically 50% of the female dose) at the same time the females receive their resolving dose.[22]
-
-
Monitoring for Ovulation (Latency Period): After the final injection, monitor females for signs of ovulation. This latency period can range from a few hours to over 36 hours, depending on species and water temperature.[6][22] Check for ovulation by gently pressing the abdomen every few hours to see if eggs are freely released.
-
Gamete Collection (Stripping): Once ovulation occurs, anesthetize the female and gently "strip" the eggs into a dry bowl. Anesthetize males and strip milt into a separate container.
-
Fertilization: Add the milt to the eggs, followed by a small amount of water to activate the sperm. Gently mix for 1-2 minutes, then rinse the fertilized eggs and transfer them to an incubator.
Caption: A typical experimental workflow for induced spawning using a two-dose this compound protocol.
Protocol 2: Sustained-Release Delivery Systems
For species with asynchronous ovarian development or for long-term enhancement of milt production, sustained-release systems are more effective than single injections.[6][7]
Objective: To provide a long-term, elevated plasma level of GnRHa to induce maturation and spawning over an extended period.
Materials:
-
Commercially available this compound implants (e.g., cholesterol pellets, EVAc implants) or biodegradable microspheres.[6]
-
Implanting device (if required).
-
Other materials as listed in Protocol 1.
Methodology:
-
Broodstock Selection & Weighing: As described in Protocol 1.
-
Implant Administration: Anesthetize the fish. Using an appropriate tool, insert the solid implant or inject the microsphere suspension intramuscularly (IM), typically near the dorsal fin.[23]
-
Post-Implant Monitoring: Return the fish to a large holding tank, ideally with appropriate spawning substrate or mates to allow for natural spawning. Monitor the fish over several days or weeks for spawning activity or for periodic milt quality assessment.[6] Sustained-release systems are designed to release the hormone over a period ranging from a few days to many weeks.[6]
Applications in Research and Drug Development
The reliability of this compound has made it a cornerstone of controlled reproduction in aquaculture and a valuable tool in physiological research.
-
Aquaculture: this compound is widely used to synchronize spawning in commercial hatcheries, ensuring a predictable supply of eggs and fry.[29] It is critical for the propagation of many high-value species that do not reproduce spontaneously in captivity.[6]
-
Conservation: For endangered species, hormone therapy can be used in captive breeding programs to increase reproductive output and help preserve genetic diversity.[17]
-
Research: this compound allows researchers to precisely control reproductive cycles, facilitating studies on gamete physiology, endocrinology, and developmental biology.[10][13]
-
Drug Development: A primary focus of drug development is the creation of more effective sustained-release delivery systems.[6] Biodegradable carriers like poly(lactic-co-glycolic acid) (PLGA) microspheres are being developed to release this compound over a predetermined period, reducing handling stress on valuable broodstock and improving efficacy.[6][7]
Conclusion
The salmon gonadotropin-releasing hormone analog (this compound) is a powerful and effective tool for manipulating the reproductive physiology of vertebrates, especially teleost fish. By stimulating the pituitary to release a surge of gonadotropins, this compound effectively induces the final stages of gamete maturation, ovulation, and spermiation. Its enhanced potency and stability over native forms, particularly when combined with dopamine antagonists in species with strong inhibitory control, have resolved critical bottlenecks in the captive breeding of numerous aquatic species. Ongoing research and development, particularly in the area of controlled-release delivery systems, continue to refine its application, promising even greater efficiency and improved animal welfare in both commercial aquaculture and conservation breeding programs.
References
- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone (GnRH) in fishes: A review on basic and practical findings - International Journal of Biological Reports [injbir.com]
- 3. researchgate.net [researchgate.net]
- 4. The gonadotropin-releasing hormones: Lessons from fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotropin-Releasing Hormone (GnRH): From Fish to Mammalian Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]
- 9. Oral Administration of GnRH and Domperidone via Gel Feed and Their Effect on Reproductive Performance of Devario devario (Bengal Danio), an Ornamental Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Invertebrate Gonadotropin-Releasing Hormone-Related Peptides and Their Receptors: An Update [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Differential hypothalamic regulation of FSH and LH secretion from the fish pituitary by GnRH and CCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ukm.my [ukm.my]
- 16. ijbiotech.com [ijbiotech.com]
- 17. Efficacy of salmon GnRHa, Ovaprim® and hCG for hormonal stimulation of spermiation in the Fowler’s toad (Anaxyrus fowleri) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Invertebrate Gonadotropin-Releasing Hormone Receptor Signaling and Its Relevant Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GnRH signaling pathways regulate differentially the tilapia gonadotropin subunit genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. e-services.nafosted.gov.vn [e-services.nafosted.gov.vn]
- 21. researchgate.net [researchgate.net]
- 22. file-khulna.portal.gov.bd [file-khulna.portal.gov.bd]
- 23. Effects of gonadotropin-releasing hormone agonist and dopamine antagonist on hypothalamus-pituitary-gonadal axis of pre-pubertal female red seabream (Pagrus major) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Effects of GnRHa and hCG with or without dopamine receptor antagonists on the spawning efficiency of African catfish (C… [ouci.dntb.gov.ua]
- 26. researchgate.net [researchgate.net]
- 27. medchemexpress.com [medchemexpress.com]
- 28. researcherslinks.com [researcherslinks.com]
- 29. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]
The GnRH Analogue sGnRH-A: A Technical Guide to Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which the salmon Gonadotropin-Releasing Hormone analogue (sGnRH-A) induces intracellular calcium mobilization, a critical signaling event in pituitary gonadotrophs. This document details the signaling pathways, summarizes quantitative data from relevant studies, and provides methodological frameworks for key experiments in this area of research.
Introduction
Gonadotropin-Releasing Hormone (GnRH) is a key regulator of the reproductive system, primarily by stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from pituitary gonadotrophs.[1][2][3][4] The synthetic analogue, this compound, is a potent agonist of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR).[5][6] Its binding initiates a cascade of intracellular events, with the mobilization of intracellular calcium being a pivotal second messenger responsible for mediating many of the downstream physiological effects, including gonadotropin secretion.[1][7][8][9] Understanding the intricacies of this compound-induced calcium signaling is paramount for the development of novel therapeutics targeting reproductive disorders.
The this compound Signaling Cascade and Calcium Mobilization
The canonical signaling pathway initiated by this compound binding to its receptor on pituitary gonadotrophs is primarily mediated by the Gq/11 family of G-proteins.[1][2][10][11][12][13][14] This activation sets off a well-defined cascade leading to an increase in intracellular calcium concentration ([Ca2+]i).
The binding of this compound to the GnRHR triggers the activation of Gαq/11.[1][5][10][11][12][13] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5][7][9][12][13][14][15][16][17] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.[1][7][15][16][17][18] This initial, rapid increase in [Ca2+]i is often referred to as the peak phase and is largely independent of extracellular calcium.
Following the initial peak, a more sustained elevation of intracellular calcium, known as the plateau phase, is maintained by the influx of extracellular calcium through voltage-sensitive calcium channels (VSCCs), particularly L-type channels.[1][19][20] DAG, the other product of PIP2 hydrolysis, activates protein kinase C (PKC), which plays a role in both the sustained phase of gonadotropin secretion and the regulation of VSCC activity.[1][7][9][16][19][20][21]
Quantitative Data on this compound Induced Calcium Mobilization
The response of pituitary gonadotrophs to this compound is dose-dependent, with increasing concentrations leading to distinct patterns of intracellular calcium signaling.[1] While precise quantitative values can vary between experimental systems, the general trend is consistent.
| This compound Concentration | Typical [Ca2+]i Response | Downstream Effects | Reference |
| Subthreshold (~ <0.1 nM) | Small, irregular Ca2+ transients or no significant change. | Minimal gonadotropin synthesis/release. | [1] |
| Low to Moderate (0.1 - 10 nM) | Regular, oscillatory Ca2+ spikes (frequency-modulated). | Initiation of LH/FSH synthesis and exocytosis. | [1][6] |
| High (50 - 100 nM) | Biphasic response: an initial large spike followed by a sustained plateau. | Strong stimulation of LH/FSH release. | [1] |
Experimental Protocols for Measuring Intracellular Calcium Mobilization
The following provides a generalized protocol for measuring this compound-induced intracellular calcium mobilization in cultured pituitary cells using a fluorescent calcium indicator.
Materials and Reagents
-
Pituitary cell line (e.g., αT3-1, LβT2) or primary pituitary cells
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound stock solution
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation)
Experimental Workflow
Detailed Methodology
-
Cell Culture and Seeding:
-
Culture pituitary cells under standard conditions (37°C, 5% CO2).
-
Seed cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in a physiological buffer like HBSS.
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells gently with the buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic measurements.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated injection system, add the desired concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 2-5 minutes to capture both the peak and plateau phases of the calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Data can be expressed as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4).
-
Calculate parameters such as peak amplitude, time to peak, and the area under the curve for the sustained phase to quantify the calcium response at different this compound concentrations.
-
Downstream Consequences of Calcium Mobilization
The elevation of intracellular calcium, in concert with other signaling molecules like DAG and PKC, activates a number of downstream pathways.[1][9][15] These include the activation of calmodulin and subsequent activation of calcium/calmodulin-dependent protein kinases (CaMKs), as well as the activation of mitogen-activated protein kinase (MAPK) cascades such as ERK, JNK, and p38.[1][3][6][9][15][21] These pathways ultimately converge on the cellular machinery responsible for the synthesis and exocytosis of gonadotropins.[1][22]
Conclusion
The mobilization of intracellular calcium is a fundamental and intricate process initiated by the binding of this compound to its receptor in pituitary gonadotrophs. A thorough understanding of this signaling pathway, from the initial G-protein activation to the downstream activation of kinases and effector proteins, is crucial for the rational design of new drugs targeting the reproductive axis. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to modulate this critical physiological process.
References
- 1. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The expression, regulation and signal transduction pathways of the mammalian gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. GnRH signaling pathways regulate differentially the tilapia gonadotropin subunit genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal transduction mechanisms of Ca2+ mobilizing hormones: the case of gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KEGG PATHWAY: map04912 [genome.jp]
- 14. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 15. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 19. Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Calcium signaling and gonadotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GnRH evokes localized subplasmalemmal calcium signaling in gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rhythmic exocytosis stimulated by GnRH-induced calcium oscillations in rat gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: sGnRH-A for In Vitro Pituitary Cell Culture
Introduction
The Salmon Gonadotropin-Releasing Hormone analog (sGnRH-A) is a potent synthetic peptide used extensively in aquaculture to induce final maturation and spawning in a variety of fish species.[1][2] In a research setting, this compound serves as a powerful tool for studying the physiology of the hypothalamic-pituitary-gonadal (HPG) axis. In vitro primary pituitary cell cultures are an invaluable system for investigating the direct effects of secretagogues like this compound on gonadotropin (Luteinizing Hormone - LH; Follicle-Stimulating Hormone - FSH) synthesis and release, cellular signaling pathways, and gene expression, free from the complex systemic feedback mechanisms present in vivo.[3][4]
Principle of Action
Like endogenous GnRH, this compound acts by binding to GnRH receptors (GnRH-R) on the surface of pituitary gonadotroph cells.[5][6] This binding primarily activates the Gq/11 protein signaling cascade, leading to the stimulation of phospholipase C (PLC).[5][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[5][8] This cascade of events culminates in the synthesis and exocytosis of the gonadotropins, LH and FSH.[5][8][9] The pulsatile nature of GnRH stimulation is crucial for maintaining pituitary responsiveness; continuous exposure can lead to receptor desensitization.[4][10][11]
Applications
-
Pharmacology and Drug Development: Screening and characterization of novel GnRH agonists and antagonists.
-
Reproductive Endocrinology: Investigating the direct effects of this compound and other factors on LH and FSH synthesis and secretion.[9]
-
Toxicology: Assessing the impact of endocrine-disrupting compounds on pituitary function.
-
Gene Expression Studies: Analyzing the regulation of gonadotropin subunit genes (e.g., GTHα, LHβ, FSHβ) in response to this compound stimulation.[1]
Experimental Protocols
Protocol 1: Primary Pituitary Cell Culture from Fish
This protocol is adapted from methodologies for preparing primary pituitary cell cultures from fish, such as medaka and goldfish, and can be optimized for other species.[12][13][14]
Materials:
-
Dissection tools (fine forceps, scissors)
-
Stereomicroscope
-
Laminar flow hood
-
Modified Dulbecco's Phosphate-Buffered Saline (DPBS), ice-cold
-
Enzyme solution: Trypsin/DNase in DPBS
-
Cell culture medium (e.g., L-15 or DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and adjusted for species-specific osmolality and pH.[12]
-
Poly-L-lysine coated culture plates (e.g., 24- or 48-well)
-
15 mL conical tubes
-
Fire-polished glass pipettes
Procedure:
-
Pituitary Gland Dissection:
-
Euthanize the fish according to approved institutional protocols.
-
Under a dissection microscope, carefully remove the skull roof to expose the brain.[13]
-
Gently lift the brain to reveal the pituitary gland located beneath it.[13]
-
Excise the pituitary gland using clean, fine forceps and immediately place it into a tube containing 1.5 mL of ice-cold modified DPBS.[13]
-
-
Cell Dissociation:
-
In a laminar flow hood, pool the collected pituitaries and centrifuge for 1-2 seconds to pellet the tissue. Carefully remove the supernatant.[13]
-
Add the trypsin/DNase enzyme solution and incubate according to a pre-optimized protocol (e.g., time and temperature) to dissociate the tissue.
-
Gently triturate the tissue pieces 6-7 times using a fire-polished glass pipette to aid dissociation, taking care to avoid bubble formation.[13]
-
Stop the enzymatic reaction by adding culture medium containing FBS.
-
Centrifuge the cell suspension at a low speed to pellet the cells.
-
-
Cell Plating and Culture:
-
Resuspend the cell pellet in fresh, species-appropriate culture medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells onto poly-L-lysine coated culture plates at a desired density.
-
Incubate the cells overnight at a species-appropriate temperature to allow for attachment before starting stimulation experiments.[14]
-
Protocol 2: this compound Stimulation of Pituitary Cells
Materials:
-
Primary pituitary cells cultured in plates (from Protocol 1)
-
Stock solution of this compound of known concentration
-
Serum-free culture medium
-
Pipettes and sterile tips
Procedure:
-
Preparation:
-
After overnight incubation, gently wash the attached cells with serum-free medium to remove any residual serum and debris.
-
Prepare a series of this compound dilutions in serum-free medium to achieve the desired final concentrations for the dose-response experiment.
-
-
Stimulation:
-
Remove the wash medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a negative control group with serum-free medium only.
-
Incubate the plate for a specified period (e.g., 2, 4, 6, or 24 hours) at the appropriate temperature.[14]
-
-
Sample Collection:
-
Following incubation, carefully collect the culture supernatant from each well without disturbing the attached cells.
-
Store the supernatant at -20°C or -80°C until hormone analysis. The remaining cells can be lysed for DNA, RNA, or protein analysis.
-
-
Hormone Analysis:
-
Quantify the concentration of LH and/or FSH in the collected supernatants using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Presentation
Quantitative data from this compound stimulation experiments are crucial for determining the potency and efficacy of the analog. Results are typically presented in dose-response curves and summarized in tables.
Table 1: Example of this compound Dose-Response Effect on Gonadotropin Release
| This compound Concentration (nM) | Mean LH Release (ng/mL) ± SEM | Mean FSH Release (ng/mL) ± SEM |
| 0 (Control) | 5.2 ± 0.8 | 10.5 ± 1.5 |
| 0.1 | 15.6 ± 2.1 | 22.8 ± 3.0 |
| 1.0 | 45.3 ± 5.5 | 58.1 ± 6.2 |
| 10 | 88.9 ± 9.2 | 105.7 ± 11.4 |
| 100 | 95.4 ± 10.1 | 112.3 ± 12.0 |
| 1000 | 92.1 ± 9.8 | 109.5 ± 11.8 |
Note: The values presented are illustrative. Actual results will vary depending on the species, cell density, incubation time, and experimental conditions. Studies have shown this compound can stimulate GTH release with an ED50 in the low nanomolar range.[14]
Visualizations
Experimental Workflow
Caption: Workflow for in vitro pituitary cell stimulation.
This compound Signaling Pathway in Gonadotrophs
References
- 1. GnRH Analog Stimulates Gonadotropin II Gene Expression in Maturing Sockeye Salmon [bioone.org]
- 2. Frontiers | Use of Synthetic Salmon GnRH and Domperidone (Ovaprim®) in Sharks: Preparation for ex situ Conservation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? [frontiersin.org]
- 8. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiology of the GnRH neuron: Studies from embryonic GnRH neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of a High-quality Primary Cell Culture from Fish Pituitaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. Use of a pituitary cell dispersion method and primary culture system for the studies of gonadotropin-releasing hormone action in the goldfish, Carassius auratus. I. Initial morphological, static, and cell column perifusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for sGnRH-A in Aquaculture
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Salmon Gonadotropin-Releasing Hormone Analogue (sGnRH-A) is a potent synthetic decapeptide used extensively in aquaculture to induce final oocyte maturation and ovulation in a wide variety of fish species.[1][2] As a key regulator of the hypothalamus-pituitary-gonadal (HPG) axis, this compound stimulates the synthesis and release of gonadotropins from the pituitary, which in turn trigger the final stages of egg development and release.[3][4] These application notes provide detailed protocols and quantitative data to guide researchers, scientists, and drug development professionals in the effective use of this compound for controlled reproduction in aquaculture settings.
In many captive fish, reproductive dysfunction is common, often due to the failure of the pituitary to release the necessary luteinizing hormone (LH) surge required for final maturation and ovulation.[5] this compound overcomes this bottleneck by directly stimulating the pituitary gonadotrophs. Synthetic analogues like this compound are designed for increased potency and resistance to degradation compared to native GnRH.[1]
Mechanism of Action
This compound acts as a potent agonist at GnRH receptors (GnRH-R) on the surface of pituitary gonadotrope cells.[6][7] The binding of this compound to its receptor initiates a cascade of intracellular signaling events. In teleosts, this signaling is known to involve G-protein coupling and the activation of various downstream pathways, including the protein kinase C (PKC) and protein kinase A (PKA) pathways, leading to an increase in intracellular calcium levels.[7][8] This signaling cascade culminates in the synthesis and release of gonadotropins, primarily Luteinizing Hormone (LH), into the bloodstream.[9] LH then travels to the gonads and binds to its receptors on the follicular cells surrounding the oocyte, stimulating the production of maturation-inducing steroid (MIS), such as 17α,20β-dihydroxy-4-pregnen-3-one (DHP).[10][11] MIS acts directly on the oocyte to induce germinal vesicle breakdown (GVBD) and final maturation, followed by ovulation.
In some fish species, particularly cyprinids, dopamine (B1211576) acts as a gonadotropin-release inhibitory factor (GRIF). Therefore, this compound is often administered in combination with a dopamine antagonist, such as domperidone (B1670879) or pimozide, to block this inhibitory effect and enhance the efficacy of the treatment.[12][13]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway for ovulation induction in fish.
Caption: General experimental workflow for this compound induced ovulation.
Application Protocols
The optimal dosage and administration protocol for this compound are species-specific and depend on factors such as the maturity of the broodstock, water temperature, and whether it is used in combination with a dopamine antagonist.
General Protocol for Injectable this compound
-
Hormone Preparation: Dissolve the lyophilized this compound in sterile physiological saline (0.9% NaCl) to the desired concentration.[1][14] If using a dopamine antagonist, it can be co-dissolved or administered as a separate injection.
-
Dosage Calculation: Calculate the required volume of the hormone solution based on the body weight of the individual fish.
-
Administration: Anesthetize the fish to reduce stress and handling injury.[15] Administer the hormone via intraperitoneal (IP) or intramuscular (IM) injection.[14]
-
Dosing Regimen:
-
Single Dose: A single injection is often sufficient for many species.
-
Split Dose: For some species, a priming dose (e.g., 10-20% of the total dose) followed by a resolving dose (80-90% of the total dose) 12-24 hours later can be more effective.[1]
-
-
Post-Injection Monitoring: Place the fish in a recovery tank and monitor for signs of ovulation. The latency period (time from injection to ovulation) can range from several hours to a few days depending on the species and temperature.[12]
-
Checking for Ovulation: Gently press the abdomen of the female to check for the release of eggs.
-
Stripping and Fertilization: Once ovulation is confirmed, strip the eggs and milt for in vitro fertilization.
Quantitative Data on this compound Efficacy
The following tables summarize the effective dosages and outcomes of this compound application in various fish species as reported in the literature.
Table 1: Efficacy of this compound in Different Fish Species
| Species | Dosage (µg/kg) | Administration Route | Dopamine Antagonist | Ovulation Rate (%) | Latency Period (hours) | Fertilization/Hatching Rate (%) | Reference |
| Channel Catfish (Ictalurus punctatus) | 2 (priming) + 8 (resolving) | Not Specified | None | 44.3 | Not Specified | Not Specified | [16][17] |
| Stinging Catfish (Heteropneustes fossilis) | 10 - 500 | IM | Not Specified | 100 | 14 - 18 | Not Specified | [12] |
| Brown Trout (Salmo trutta) | 10 (two injections, 3 days apart) | Not Specified | Not Specified | 80 | 141.6 | Not Specified | [12] |
| Rainbow Trout (Oncorhynchus mykiss) | 25 | IP | None | 100 | ~312 | Reduced eyeing and hatching rates | [18][19] |
| Rainbow Trout (Oncorhynchus mykiss) | 100 | IP | None | 100 | ~240 | Reduced eyeing and hatching rates | [18] |
| Brook Trout (Salvelinus fontinalis) | 12.5 | IP | None | Significantly shortened latency | Lower egg and alevin weight | Higher egg mortality | [18] |
| Blue Tang (Paracanthurus hepatus) | 200 | Pectoral Fin Base | None | 69.52 (Stage IV Ovary) | 168 (7 days) | Not Applicable | [20] |
| Longspine Scraper (Capoeta trutta) | 0.5 mL/kg (Ovaprim) | Not Specified | Domperidone | 100 | Not Specified | 95 (Fertilization), 91 (Hatching) | [11] |
| Seurukan Fish (Osteochilus jeruk) | 0.5 mL/kg (Ovaprim) | Not Specified | Domperidone | ~100 | ~8.5 | ~90 (Fertilization), ~85 (Hatching) | [21] |
Table 2: Comparative Efficacy of Different GnRH Analogues in Channel Catfish
| GnRH Analogue | Total Dosage (µg/kg) | Ovulation Rate (%) |
| This compound (sGnRH IIIa) | 10 | 44.3 |
| mGnRH-A (mGnRH Ia) | 100 | 64.9 |
| cGnRH-A (cGnRH IIa) | 100 | 90.2 |
| Source:[16][17] |
Considerations for Drug Development and Research
-
Potency and Stability: this compound is more potent than mammalian LHRH analogues, often requiring significantly lower doses.[1] Modifications to the peptide structure, such as D-amino acid substitutions, enhance its resistance to enzymatic degradation, prolonging its biological activity.[1]
-
Controlled-Release Formulations: The development of sustained-release delivery systems, such as implants or microspheres, can provide a prolonged stimulus to the pituitary, which may be beneficial for species with asynchronous ovarian development or for synchronizing spawning in a population.[5][22][23]
-
Combination Therapies: The synergistic effect of this compound with dopamine antagonists in certain species highlights the importance of understanding the specific endocrine regulation of reproduction in the target species.[12][13]
-
Egg and Larval Quality: While this compound is highly effective at inducing ovulation, some studies have reported potential negative effects on egg and larval quality, such as reduced egg size, lower fertilization and hatching rates, and increased larval mortality, particularly at higher doses.[18] Therefore, dose-response studies are crucial to optimize protocols that maximize reproductive success without compromising gamete quality.
-
Species-Specific Responses: The efficacy of this compound can vary significantly among species.[1][12][16] It is essential to conduct species-specific trials to determine the optimal dosage, timing, and administration method.
Conclusion
This compound is a powerful tool for the management of reproduction in aquaculture. A thorough understanding of its mechanism of action, combined with the implementation of carefully designed and species-specific protocols, is critical for its successful application. The data and protocols presented in these notes provide a comprehensive resource for researchers, scientists, and drug development professionals to advance the use of this compound in a controlled and effective manner, ultimately contributing to the sustainability and efficiency of the aquaculture industry.
References
- 1. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Gonadotropin-releasing hormone (GnRH) in fishes: A review on basic and practical findings - International Journal of Biological Reports [injbir.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. GnRH signaling pathways regulate differentially the tilapia gonadotropin subunit genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel pituitary actions of GnRH in teleost: The link between reproduction and feeding regulation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Hormonal induction of ovulation using Ovaprim™ [(D-Arg6, Pro9NEt)-sGnRH+domperidone] and its impact on embryonic development of wild-caught Longspine scraper, Capoeta trutta (Heckel, 1843) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Comparative evaluation of the efficacy of three GnRH analogues in induced breeding of stinging catfish, Heteropneustes fossilis under hatchery conditions [frontiersin.org]
- 14. fws.gov [fws.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. academic.oup.com [academic.oup.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. e-services.nafosted.gov.vn [e-services.nafosted.gov.vn]
- 21. ij-aquaticbiology.com [ij-aquaticbiology.com]
- 22. fws.gov [fws.gov]
- 23. Fisheries and Aquatic Sciences [e-fas.org]
Application Notes and Protocols for sGnRH-A Administration in Teleost Fish Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salmon Gonadotropin-Releasing Hormone analogue (sGnRH-A) is a potent synthetic peptide used to induce final maturation, ovulation, and spermiation in a wide range of teleost fish species. Its application is critical in aquaculture for synchronized spawning and in research settings for controlled reproductive studies. This document provides detailed application notes and standardized protocols for the effective administration of this compound in teleost fish models.
Overview of this compound and its Mechanism of Action
This compound is a synthetic analogue of the native salmon GnRH. It is designed to be more resistant to enzymatic degradation than the natural hormone, resulting in a longer half-life and greater potency.[1] In teleosts, GnRH is a key neurohormone that regulates the reproductive axis.[2] It is released from the hypothalamus and travels to the pituitary gland, where it binds to GnRH receptors on gonadotrope cells. This binding stimulates the synthesis and release of two gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[3][4] FSH is primarily involved in early gonadal development and gametogenesis, while LH triggers final oocyte maturation, ovulation in females, and spermiation in males.[5][6]
In some fish species, the release of GnRH is inhibited by dopamine (B1211576).[1] Therefore, this compound is often administered in combination with a dopamine antagonist, such as domperidone, to block this inhibitory effect and enhance the efficacy of the treatment.[1][7] Commercially available products like Ovaprim® contain both this compound and domperidone.[7][8]
Signaling Pathway of this compound in Teleost Pituitary
Caption: this compound signaling pathway in a teleost pituitary gonadotrope.
Routes of Administration
The most common and effective routes for this compound administration in teleost fish are via injection. The choice of method depends on the species, size of the fish, and the specific experimental or production goals.
-
Intramuscular (IM) Injection: The hormone is injected into the dorsal musculature, just anterior and lateral to the dorsal fin.[9] This method is widely used and allows for rapid absorption of the hormone.
-
Intraperitoneal (IP) Injection: The injection is made into the body cavity, typically posterior to the pelvic fin, taking care to avoid puncturing internal organs.[8][10] This is another common and effective route.
-
Sustained-Release Implants: For species that require a prolonged elevation of GnRH levels, sustained-release implants can be used. These are typically implanted into the dorsal musculature.[11]
Quantitative Data on this compound Dosage and Efficacy
Dosage is a critical factor for successful induction of spawning and varies significantly among species. The following tables summarize effective dosages from various studies.
Table 1: this compound Dosages for Various Teleost Species
| Species | Dosage (µg/kg body weight) | Administration Route | Notes | Reference(s) |
| General Recommendation | 1 - 50 | IM or IP | Dosage is species-dependent. | [10] |
| Foodfish (general) | 15 | IP | Administered in two doses (20% and 80%) at 15-hour intervals. | [12] |
| Channel Catfish (Ictalurus punctatus) | 15 - 25 | Not specified | Higher ovulation success compared to 10 µg/kg. | [13] |
| Channel Catfish (Ictalurus punctatus) | 10 (2 µg/kg priming, 8 µg/kg resolving) | IP | sGnRH IIIa formulation. | [14] |
| Spotted Scat (Scatophagus argus) | 60 (female), 30 (male) | Not specified | Priming dose (20%) followed by resolving dose (80%) after 12 hours for females. | [15] |
| Silver Perch (Bidyanus bidyanus) | 30 | Not specified | Found to be more efficient than hCG or mGnRHa. | [16] |
| Blue Tang (Paracanthurus hepatus) | 200 | Injection | Appropriate for inducing maturation. | [17] |
Table 2: Efficacy of this compound in Channel Catfish (Ictalurus punctatus)
| Treatment (µg/kg BW) | Ovulation Success (%) | Relative Fecundity (eggs/kg BW) | Fry Produced/kg BW | Reference |
| 0 (Saline Control) | 0 | - | - | [13] |
| 10 sGnRHa | Lower than other treatments | Lower than other treatments | Lower than other treatments | [13] |
| 15 sGnRHa | Significantly higher than control | 8,322 | 2,533 | [13] |
| 25 sGnRHa | Significantly higher than control | Not specified | Higher than 10 µg/kg group | [13] |
| 100 mLHRHa | Significantly higher than control | Not specified | Higher than 10 µg/kg group | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound (lyophilized powder or commercial solution, e.g., OvaRH®, Ovaprim®)
-
Sterile physiological saline (0.9% NaCl)
-
Sterile vials
-
Micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Determine the required concentration: Based on the target dose (µg/kg), the average weight of the fish, and the desired injection volume (typically 0.1-0.5 mL/kg), calculate the required concentration of the this compound solution.[18]
-
Reconstitution (for lyophilized powder):
-
Aseptically add the calculated volume of sterile physiological saline to the vial containing the lyophilized this compound powder.
-
Gently vortex the vial until the powder is completely dissolved.[10]
-
-
Dilution (for commercial solutions): If the commercial solution is more concentrated than required, dilute it to the desired concentration using sterile physiological saline.
-
Storage: Use the prepared solution immediately. If necessary, store aliquots at -20°C or below for short-term storage, but always refer to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Protocol 2: General Injection Procedure for this compound
Materials:
-
Prepared this compound solution
-
Anesthetic (e.g., MS-222)
-
Aerated water for anesthesia and recovery
-
Tuberculin syringes (1 mL) with appropriate gauge needles (e.g., 25-30G for small fish, 21-23G for larger fish)
-
Weighing scale
-
Soft, wet surface or fish handling cradle
Procedure:
-
Fish Preparation:
-
Net the fish with minimal disturbance and transfer it to an anesthetic bath.[18]
-
Monitor the fish until it reaches the desired plane of anesthesia (loss of equilibrium, reduced opercular movement).
-
-
Weighing: Quickly and accurately weigh the anesthetized fish to calculate the precise injection volume.
-
Dose Calculation: Calculate the volume of this compound solution to inject using the formula:
-
Injection Volume (mL) = (Fish Weight (kg) x Dose (µg/kg)) / Concentration (µg/mL)
-
-
Injection:
-
Place the fish on a soft, wet surface.
-
For Intramuscular (IM) injection: Insert the needle into the dorsal musculature, lateral to the dorsal fin, at a 45-degree angle.
-
For Intraperitoneal (IP) injection: Insert the needle into the abdominal cavity, posterior to the pelvic fin, being careful to avoid internal organs.[8]
-
Slowly depress the plunger to administer the hormone solution.
-
-
Recovery: Immediately return the fish to a well-aerated recovery tank. Monitor the fish until it resumes normal swimming behavior.
-
Post-injection Monitoring: Observe the fish for signs of successful ovulation (distended abdomen, release of eggs with gentle pressure) or spermiation (release of milt). The latency period (time from injection to spawning) can range from a few hours to over a day, depending on the species and water temperature.[8][15]
Experimental Workflow for Induced Spawning with this compound
Caption: A typical experimental workflow for induced spawning in teleosts.
Important Considerations and Best Practices
-
Fish Health and Maturity: Only use healthy, sexually mature broodstock for hormone treatment to ensure a positive response.
-
Environmental Conditions: Maintain optimal water quality and temperature for the species, as these factors significantly influence the effectiveness of the hormone treatment.[8]
-
Handling Stress: Minimize handling stress at all stages, as stress can negatively impact the reproductive outcome. The use of anesthetics is highly recommended.[18]
-
Sterility: Use sterile needles, syringes, and solutions to prevent infection at the injection site.[19]
-
Dopamine Antagonists: For species with strong dopaminergic inhibition (e.g., cyprinids), co-administration of a dopamine antagonist with this compound is often essential for success.[1]
-
Safety Precautions: When handling this compound, wear appropriate personal protective equipment (gloves, safety glasses). Avoid accidental self-injection.[8]
By following these guidelines and protocols, researchers and aquaculture professionals can effectively utilize this compound to manage and manipulate the reproductive cycles of a wide variety of teleost fish.
References
- 1. Advances In Induced Spawning Of Teleosts - IAAAM_Archive - VIN [vin.com]
- 2. Gonadotropin-releasing hormone (GnRH) in fishes: A review on basic and practical findings - International Journal of Biological Reports [injbir.com]
- 3. Novel pituitary actions of GnRH in teleost: The link between reproduction and feeding regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel pituitary actions of GnRH in teleost: The link between reproduction and feeding regulation [frontiersin.org]
- 5. Effects of Exogenous Hormones on Spawning Performances, Serum Gonadotropin and Sex Steroid Hormone in Manchurian Trout (Brachymystax lenok) during Sexual Maturation [mdpi.com]
- 6. Transcriptomic Profiling Revealed Signaling Pathways Associated with the Spawning of Female Zebrafish under Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Use of Synthetic Salmon GnRH and Domperidone (Ovaprim®) in Sharks: Preparation for ex situ Conservation [frontiersin.org]
- 8. Ovaprim® Injectable Solution (Salmon Gonadotropin Releasing Hormone Analog 20 µg/ml + Domperidone 10 mg/ml)For intraperitoneal or intramuscular injection [dailymed.nlm.nih.gov]
- 9. fws.gov [fws.gov]
- 10. fws.gov [fws.gov]
- 11. Induced-spawning of fish by hormone implantation - Journal of Ornamental Aquatics [ornamentalaquatics.ir]
- 12. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. file-khulna.portal.gov.bd [file-khulna.portal.gov.bd]
- 16. researchgate.net [researchgate.net]
- 17. e-services.nafosted.gov.vn [e-services.nafosted.gov.vn]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. ncrac.org [ncrac.org]
Application Notes: Measurement of sGnRH-A Induced Luteinizing Hormone Release using ELISA
Introduction
Gonadotropin-releasing hormone (GnRH) is a critical decapeptide hormone in the hypothalamic-pituitary-gonadal (HPG) axis, responsible for regulating reproduction in vertebrates.[1] It stimulates the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[2][3] Salmon GnRH analogue (sGnRH-A) is a potent synthetic agonist of the GnRH receptor used extensively in aquaculture to induce ovulation and in research to study reproductive endocrinology.[4][5] The quantification of LH released in response to this compound stimulation is essential for assessing the efficacy of hormonal treatments, understanding pituitary function, and developing new reproductive technologies.
Assay Principle
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of Luteinizing Hormone (LH) in biological samples such as serum, plasma, or cell culture supernatants. A competitive ELISA is a highly sensitive method ideal for quantifying small molecules like peptide hormones.
The principle of this assay is based on the competition between unlabeled LH in the sample (or standard) and a fixed amount of biotin-labeled LH for a limited number of binding sites on a specific anti-LH antibody pre-coated onto a microplate.[6][7] After an incubation period, unbound components are washed away. Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotinylated LH captured by the antibody.[6] Following another wash step, a substrate solution (TMB) is added. The HRP enzyme catalyzes a color change, which is inversely proportional to the amount of LH present in the sample. The reaction is terminated by the addition of a stop solution, and the optical density is measured at 450 nm.[7] The concentration of LH in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of LH.
Experimental Protocols
Protocol 1: In Vivo this compound Stimulation and Sample Collection
This protocol is designed for inducing and measuring LH release in live animal models.
Materials:
-
Salmon GnRH Analogue (this compound)
-
Saline solution (for injection)
-
Syringes and needles appropriate for the animal model
-
Blood collection tubes (e.g., serum separator tubes or EDTA/heparin tubes for plasma)[6][7]
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental conditions to minimize stress-related hormonal changes.
-
Baseline Sample Collection (T=0): Collect a pre-injection blood sample from each animal to determine the basal LH level.[3]
-
This compound Administration: Prepare the desired dose of this compound in sterile saline. Administer the this compound solution via an appropriate route (e.g., intraperitoneal or intramuscular injection). A typical dose for fish is 10 µg/kg body weight.[8]
-
Post-Stimulation Sample Collection: Collect blood samples at various time points after injection to capture the LH surge. Recommended time points are 30, 60, and 120 minutes post-injection.[5][9]
-
Serum/Plasma Preparation:
-
Sample Storage: Aliquot the collected serum or plasma and store at -20°C or -80°C until the ELISA is performed. Avoid repeated freeze-thaw cycles.[6][7]
Protocol 2: In Vitro this compound Stimulation of Pituitary Cells
This protocol is for studying the direct effect of this compound on LH release from cultured pituitary cells.
Materials:
-
Primary pituitary cell culture or a suitable gonadotrope cell line (e.g., LβT2)
-
Cell culture medium
-
Salmon GnRH Analogue (this compound)
-
Sterile microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Culture: Culture pituitary cells according to standard protocols until they are ready for experimentation.
-
Starvation: Prior to stimulation, starve the cells in a serum-free medium for a defined period to reduce basal signaling.
-
This compound Stimulation: Prepare a range of this compound concentrations (e.g., 0.1 nM to 1 µM) in the culture medium.[4] Replace the medium in the cell culture wells with the this compound solutions. Include a negative control group with medium only.
-
Incubation: Incubate the cells for a specified time (e.g., 6 to 24 hours) to allow for LH release.[4]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well into sterile microcentrifuge tubes.
-
Sample Clarification: Centrifuge the collected supernatant at 1,500 x g for 10 minutes at 4°C to pellet any cellular debris.[10]
-
Sample Storage: Transfer the clarified supernatant to new tubes and store at -20°C or -80°C until the ELISA is performed.
Protocol 3: Competitive ELISA for Luteinizing Hormone (LH)
This is a general protocol and may require optimization based on the specific ELISA kit and antibodies used.
Materials:
-
Anti-LH antibody pre-coated 96-well microplate
-
LH standards
-
Biotin-conjugated LH (Detection Reagent A)
-
Avidin-HRP conjugate (Detection Reagent B)
-
Assay Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[11]
-
TMB Substrate Solution
-
Stop Solution (e.g., 0.2M H₂SO₄)[11]
-
Microplate reader with a 450 nm filter
-
Precision pipettes and tips
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[6] Prepare LH standards by performing a serial dilution of the stock standard in Assay Diluent to create a standard curve.
-
Sample/Standard Addition: Add 50 µL of each standard, control, or sample to the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Immediately add 50 µL of biotin-conjugated LH (Detection Reagent A) to each well.[6] Gently shake the plate to mix. Cover the plate and incubate for 1 hour at 37°C.[6]
-
First Wash: Aspirate the liquid from each well and wash the plate 3 times with 300 µL of Wash Buffer per well.[12] After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
HRP Conjugate Addition: Add 100 µL of Avidin-HRP conjugate (Detection Reagent B) to each well.[6] Cover the plate and incubate for 30 minutes at 37°C.[6]
-
Second Wash: Aspirate and wash the plate 5 times with Wash Buffer as described in step 4.[6]
-
Substrate Incubation: Add 90 µL of TMB Substrate Solution to each well.[6] Incubate the plate for 10-20 minutes at 37°C in the dark.[6] Monitor for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[6] The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.
-
Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[6] It is recommended to read the plate within 10 minutes of adding the Stop Solution.[13]
-
Data Analysis: Calculate the average OD for each set of standards, controls, and samples. Generate a standard curve by plotting the OD values against the corresponding LH concentrations for the standards. Determine the LH concentration in the samples by interpolating their average OD values from the standard curve. Remember to account for any sample dilution factors.
Data Presentation
The results of an this compound stimulation experiment can be summarized in a table to show the dose-dependent or time-course effect on LH release.
| Treatment Group | Time Point (minutes) | Mean LH Concentration (ng/mL) ± SEM |
| Control (Saline) | 0 | 7.05 ± 2.41 |
| Control (Saline) | 60 | 6.53 ± 3.80 |
| Control (Saline) | 120 | 7.73 ± 1.12 |
| This compound (10 µg/kg) | 0 | 7.15 ± 1.95 |
| This compound (10 µg/kg) | 60 | 11.50 ± 3.73 |
| This compound (10 µg/kg) | 120 | 9.60 ± 0.77 |
| Table 1: Example data for plasma LH concentrations in rabbits following intramuscular injection of this compound. Data is illustrative and based on findings from Bamidele, O, et al. (2020).[5] |
Mandatory Visualization
Caption: this compound signaling pathway in pituitary gonadotrophs leading to LH synthesis and release.
Caption: Experimental workflow for a competitive ELISA to measure Luteinizing Hormone (LH).
References
- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mft.nhs.uk [mft.nhs.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researcherslinks.com [researcherslinks.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Differential hypothalamic regulation of FSH and LH secretion from the fish pituitary by GnRH and CCK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gonadotropin Stimulation Test (GnRH) [nationwidechildrens.org]
- 10. assaygenie.com [assaygenie.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. signagen.com [signagen.com]
- 13. ibl-international.com [ibl-international.com]
Application Notes and Protocols for sGnRH-A Dosage Calculation in Common Carp (Cyprinus carpio) Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of salmon Gonadotropin-Releasing Hormone analogue (sGnRH-A) for inducing spawning in common carp (B13450389) (Cyprinus carpio). The protocols are based on established scientific literature and are intended to assist in the successful and repeatable execution of artificial propagation experiments.
Introduction
Salmon Gonadotropin-Releasing Hormone analogue (this compound) is a potent synthetic peptide used to induce the final maturation of oocytes and stimulate spawning in a variety of fish species, including the common carp. In common carp and other cyprinids, the release of gonadotropin-releasing hormone (GnRH) is under the inhibitory control of dopamine (B1211576). Therefore, this compound is most effective when administered in conjunction with a dopamine antagonist, such as domperidone (B1670879) or pimozide. This combined treatment, often referred to as the Linpe Method, overcomes this inhibition and leads to a surge in luteinizing hormone (LH), triggering ovulation.[1][2]
Accurate dosage calculation is critical for the success of induced spawning protocols. Overdosing can lead to stress and poor egg quality, while underdosing may fail to induce ovulation. The optimal dosage is dependent on various factors including the maturity of the broodstock, water temperature, and the specific formulation of the hormone.
Quantitative Data Summary
The following tables summarize effective dosages of this compound and dopamine antagonists, along with reported outcomes from various studies on common carp and related cyprinids.
Table 1: Effective Dosages of this compound and Dopamine Antagonists for Induced Spawning in Common Carp
| This compound Analogue/Product | This compound Dosage | Dopamine Antagonist | Dopamine Antagonist Dosage | Injection Protocol | Species | Reference |
| [d-Lys6]-sGnRH-X | 10 µg/kg | Domperidone | 20 mg/kg | Single Injection | Cyprinus carpio | [3] |
| GnRHa | 10 µg/kg | Domperidone | 5 mg/kg | Single Injection | Cyprinus carpio | [4][5] |
| GnRHa | 10 µg/kg | Domperidone | 5 mg/kg | Double Injection (7h apart) | Cyprinus carpio | [4][5] |
| Ovaprim™ (20 µg/mL sGnRHa + 10 mg/mL Domperidone) | 0.5 mL/kg | (Included in product) | (Included in product) | Single Injection | Indian Major Carps | [2][6] |
| GnRH | 10, 20, 50 µg/kg | Metoclopramide | 20 mg/kg | Single Injection | Koi Carp (Cyprinus carpio) | [7] |
| sGnRHa | 200 µg/kg | - | - | Priming and Resolving Doses | Wild Carp (Cyprinus carpio carpio) | [8] |
Table 2: Spawning Performance Following this compound Administration in Common Carp
| Treatment | Ovulation/Spawning Success | Latency Period (hours) | Fertilization Rate (%) | Hatching Rate (%) | Reference |
| 10 µg/kg GnRHa + 5 mg/kg Domperidone (Single Injection) | 25% (3 out of 12) | Not specified | Not specified | Not specified | [4][5] |
| 10 µg/kg GnRHa + 5 mg/kg Domperidone (Double Injection) | 91.7% (11 out of 12) | Not specified | Not specified | Not specified | [4][5] |
| 0.5 mL/kg Ovaprim™ | 86-100% | Not specified | 89-93% | Not specified | [2] |
| 20 µg/kg GnRH + 20 mg/kg Metoclopramide | Higher ovulation rate than 10 or 50 µg/kg | ~24 | Not specified | Not specified | [7] |
| [d-Lys6]-sGnRH-X (10 µg/kg) + Domperidone (20 mg/kg) | Induced spawning | Not specified | Not specified | Not specified | [3] |
| sGnRHa alone (up to 100 µg/kg) | No spawning | - | - | - | [3] |
| Domperidone alone | No spawning | - | - | - | [3] |
Experimental Protocols
Broodstock Selection and Acclimatization
-
Selection: Select sexually mature female common carp with soft, bulging abdomens and males that release milt upon gentle abdominal pressure.
-
Acclimatization: Transfer the selected broodstock to separate holding tanks with optimal water quality parameters (Temperature: 22-26°C, Dissolved Oxygen: >5 mg/L). Allow the fish to acclimate for at least 24 hours before hormone administration.
Hormone Preparation and Dosage Calculation
Hormone Stock Solution Preparation (if using powdered this compound):
-
Dissolve the powdered this compound in a sterile physiological saline solution (0.9% NaCl) to a known concentration (e.g., 100 µg/mL).
-
For the dopamine antagonist (e.g., domperidone), if not already in a liquid form, it can be suspended in the same saline solution.[9]
Dosage Calculation Example:
-
Objective: To inject a 2.5 kg female carp with a dose of 10 µg/kg this compound and 5 mg/kg domperidone.
-
Fish Weight: 2.5 kg
-
Required this compound: 10 µg/kg * 2.5 kg = 25 µg
-
Required Domperidone: 5 mg/kg * 2.5 kg = 12.5 mg
-
Injection Volume Calculation (from a 100 µg/mL this compound stock):
-
Volume = (Required Dose) / (Stock Concentration)
-
Volume = 25 µg / 100 µg/mL = 0.25 mL
-
-
Note: If using a commercial solution like Ovaprim™, the calculation is based on the product's recommended dosage per unit of body weight (e.g., 0.5 mL/kg).[6][10] For a 2.5 kg fish, the injection volume would be 0.5 mL/kg * 2.5 kg = 1.25 mL.
Injection Procedure
-
Anesthesia: Anesthetize the fish using an appropriate anesthetic (e.g., MS-222, clove oil) to minimize stress and facilitate handling.[6]
-
Weighing: Accurately weigh the anesthetized fish to calculate the precise hormone dosage.
-
Injection Site: The injection can be administered either intraperitoneally (IP) at the base of the pectoral fin or intramuscularly (IM) below the dorsal fin.[6][11]
-
Injection Technique: Use a sterile syringe and needle. For IP injections, insert the needle at a 45-degree angle to avoid damaging internal organs.
-
Single vs. Double Injection:
-
Single Injection: The total calculated dose is administered at once.[2][4] This is common with commercial formulations like Ovaprim™.
-
Double Injection: A priming dose (e.g., 10% of the total dose) is given first, followed by a resolving dose (the remaining 90%) after a specific interval (e.g., 7-12 hours).[1][4][12]
-
Post-Injection Monitoring and Spawning
-
Recovery: Place the injected fish back into a recovery tank with clean, well-aerated water.
-
Monitoring for Ovulation: After the expected latency period (typically 8-12 hours post-final injection), check the females for ovulation by gently pressing the abdomen. The free flow of eggs indicates readiness for stripping.
-
Stripping and Fertilization: Once ovulation is confirmed, strip the eggs from the female into a dry bowl. Immediately strip milt from the males and mix with the eggs. Add a small amount of water to activate the sperm and initiate fertilization.
-
Incubation: After fertilization, the eggs should be transferred to incubation jars or tanks with a constant flow of clean, oxygenated water.
Visualizations
Signaling Pathway of this compound in Common Carp
Caption: this compound signaling pathway for induced spawning in common carp.
Experimental Workflow for Induced Spawning
Caption: Generalized experimental workflow for this compound induced spawning.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. asianfisheriessociety.org [asianfisheriessociety.org]
- 3. researchgate.net [researchgate.net]
- 4. Induction of Spawning in Common carp Cyprinus carpio,Using Pituitary Extract and GnRH Analogue in Combination with Domperidone [ijbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation Spawning of Common Carp, Grass Carp and Silver Carp by Carp Pituitary Extract, Human Chorionic Gonadotrophin, Receptal and Ovaprim Hormones for Commercial Purposes | Engormix [en.engormix.com]
- 7. ijaah.ir [ijaah.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. ijbiotech.com [ijbiotech.com]
- 12. plantarchives.org [plantarchives.org]
Application Notes and Protocols: sGnRH-A in Fish Gamete Cryopreservation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of salmon Gonadotropin-Releasing Hormone analogue (sGnRH-A) in the cryopreservation of fish gametes. The primary application of this compound is not as a direct component of cryopreservation media, but as a crucial pre-treatment to induce the final maturation and release of high-quality gametes (sperm and oocytes) for subsequent cryobanking.
Mechanism of Action
Salmon GnRH-A is a synthetic peptide analogue of the naturally occurring gonadotropin-releasing hormone found in salmon. In teleost fish, GnRH is a key neurohormone that controls reproduction. It is released from the hypothalamus and travels to the pituitary gland, where it binds to specific G protein-coupled receptors on gonadotroph cells.[1] This binding stimulates the synthesis and release of two critical gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[2]
-
FSH is primarily involved in the early stages of gamete development (vitellogenesis in females and spermatogenesis in males).
-
LH is crucial for inducing final oocyte maturation, ovulation (the release of eggs), and spermiation (the release of sperm).[3]
The administration of this compound, often in combination with a dopamine (B1211576) antagonist like domperidone (B1670879) (which inhibits the inhibitory effect of dopamine on GnRH release), leads to a surge in LH levels.[4] This hormonal cascade mimics the natural physiological trigger for final gamete maturation and release, ensuring that the gametes collected are at the optimal stage for fertilization and, consequently, for cryopreservation.
Application in Gamete Cryopreservation
The success of gamete cryopreservation is heavily dependent on the initial quality of the sperm and oocytes.[5] The use of this compound is a pivotal step in standardizing and enhancing the quality of gametes collected from captive broodstock for cryopreservation purposes.
-
For Sperm Cryopreservation: Treatment with this compound can increase the volume of expressible milt, improve sperm motility, and enhance fertilization capacity.[4][6] This is particularly valuable for species where males produce small volumes of milt or for synchronizing sperm collection from multiple males.
-
For Oocyte Cryopreservation: Inducing final oocyte maturation and ovulation with this compound is a prerequisite for obtaining viable eggs for cryopreservation research.[7] The cryopreservation of fish oocytes remains highly challenging due to their large size, high yolk content, and low membrane permeability.[8][9] Therefore, ensuring the collection of high-quality, mature oocytes is the first critical step in developing successful cryopreservation protocols.
Quantitative Data on this compound Induced Gamete Quality
The following tables summarize quantitative data from studies on the effect of this compound on fish sperm quality.
Table 1: Effect of this compound + Domperidone on Semen and Sperm Quality in Hard Lipped Barb (Osteochilus hasselti)
| Treatment (Dose/kg body weight) | Semen Volume (ml) | Spermatozoa Concentration (x 10⁷ cell/ml) | Motility (%) | Viability (%) | Fertilization Rate (%) | Hatching Rate (%) |
| Control (0.9% NaCl) | - | - | - | - | - | - |
| P1 (0.3 ml) | - | - | - | - | - | - |
| P2 (0.4 ml) | - | - | - | - | - | - |
| P3 (0.5 ml) | 0.633 | 1404 | 71.33 | 86.54 | 81.33 | 75.66 |
| P4 (0.6 ml) | - | - | - | - | - | - |
| Data extracted from a study on hard lipped barb, where this compound + domperidone was used to improve semen quality.[4] |
Table 2: Effect of this compound (Ovaprim) on Sperm Quality in Northern Pike (Esox lucius)
| Treatment | Progressive Motility (%) | Straight-Linear Velocity (VSL, µm/s) | Linearity (LIN, %) |
| Control (0.9% NaCl) | < 40 | - | - |
| Carp (B13450389) Pituitary Homogenate (CPH) | - | - | - |
| Ovaprim (this compound + Domperidone) | > 50 | Highest | Highest |
| This study demonstrated that Ovaprim treatment resulted in the highest quality sperm motility parameters.[6] |
Table 3: Effect of this compound in Combination with Domperidone on Sperm Quality and Fertilization in Caspian Kutum (Rutilus frisii)
| Treatment (Dose/kg body weight) | Sperm Volume (ml) | Spermatozoa Motility (%) | Duration of Motility (s) | Fertilization Rate (%) | Hatching Rate (%) |
| Control (0.9% NaCl) | Lower | Lower | Lower | Lower | Lower |
| 0.2 ml Ovaprim | Higher | Higher | Higher | 94.2 ± 2.4 | 87.5 - 89.8 |
| 0.4 ml Ovaprim | Higher | Higher | Higher | Lower | Lower |
| This study found that a 0.2 ml/kg dose of this compound with domperidone yielded the best reproductive performance.[10] |
Experimental Protocols
Protocol 1: Induction of Spermiation and Sperm Cryopreservation
Objective: To obtain high-quality sperm from male fish for cryopreservation using this compound.
Materials:
-
Mature male broodstock fish
-
This compound with a dopamine antagonist (e.g., Ovaprim)
-
Syringes and needles for injection
-
Anesthetic (e.g., MS-222)
-
Dry, sterile containers for milt collection
-
Cryoprotectant extender solution (species-specific, e.g., for freshwater fish: 10% methanol (B129727) in a salt-based extender)
-
Cryovials or straws
-
Programmable freezer or liquid nitrogen vapor for freezing
-
Liquid nitrogen dewar for storage
Procedure:
-
Hormonal Induction:
-
Select mature male fish.
-
Administer a single intramuscular injection of this compound with a dopamine antagonist at a species-specific dose (e.g., 0.5 ml/kg body weight).[4]
-
Return the fish to a holding tank for a latency period (typically 24-48 hours).
-
-
Sperm Collection:
-
Anesthetize the induced male fish.
-
Gently dry the urogenital area to prevent water contamination.
-
Apply gentle abdominal pressure to strip the milt into a dry, sterile container. Avoid contamination with feces or urine.
-
-
Sperm Quality Assessment:
-
Evaluate sperm motility, concentration, and volume.
-
-
Cryopreservation:
-
Dilute the fresh milt with the cryoprotectant extender solution at a specific ratio (e.g., 1:4 milt to extender).
-
Equilibrate the sperm-extender mixture at a low temperature (e.g., 4°C) for a short period.
-
Load the mixture into cryovials or straws.
-
Freeze the samples using a controlled-rate freezer or by placing them in liquid nitrogen vapor before plunging into liquid nitrogen.
-
Store the cryopreserved sperm in a liquid nitrogen dewar (-196°C).
-
-
Thawing and Fertilization:
-
Thaw the cryopreserved sperm rapidly in a water bath at a species-specific temperature and time.
-
Use the thawed sperm for in vitro fertilization with freshly collected eggs.
-
Protocol 2: Induction of Oocyte Maturation and Cryopreservation of Ovarian Tissue
Objective: To induce final oocyte maturation for the collection of mature oocytes or ovarian tissue for cryopreservation research.
Materials:
-
Mature female broodstock fish
-
This compound (e.g., GnRHa implants or injections)
-
Syringes and needles for injection
-
Anesthetic (e.g., MS-222)
-
Surgical tools for ovarian tissue collection
-
Cryoprotectant solution (e.g., 1.3 M Dimethyl Sulfoxide - DMSO)[11]
-
Cryovials
-
Programmable freezer
-
Liquid nitrogen dewar
Procedure:
-
Hormonal Induction:
-
Select mature female fish with oocytes in the late vitellogenic stage.
-
Administer this compound via injection or a slow-release implant to induce final oocyte maturation.[7]
-
Monitor the fish for signs of ovulation.
-
-
Gamete/Tissue Collection:
-
At the appropriate time post-induction (before or at ovulation), anesthetize the female fish.
-
For ovulated eggs, gently strip them into a dry container.
-
For ovarian tissue containing mature oocytes, surgically collect a portion of the ovary.
-
-
Oocyte Quality Assessment:
-
Assess oocyte diameter, morphology, and developmental stage.
-
-
Cryopreservation of Ovarian Tissue:
-
Dissect the ovarian tissue into small pieces.
-
Incubate the tissue in a cryoprotectant solution (e.g., 1.3 M DMSO).
-
Load the tissue into cryovials.
-
Freeze the samples using a controlled slow-cooling protocol in a programmable freezer.[11]
-
Store the cryopreserved tissue in a liquid nitrogen dewar.
-
-
Thawing and Viability Assessment:
-
Thaw the ovarian tissue rapidly.
-
Wash the tissue to remove the cryoprotectant.
-
Assess cell viability using methods such as trypan blue exclusion or fluorescent staining.[12]
-
Visualizations
Caption: this compound signaling pathway in the fish pituitary gland.
Caption: Experimental workflow for fish sperm cryopreservation.
Caption: Experimental workflow for fish oocyte/ovarian tissue cryopreservation.
References
- 1. Oocytes Quality Assessment—The Current Insight: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. aquagamete.webs.upv.es [aquagamete.webs.upv.es]
- 6. Effect of carp pituitary homogenate (CPH) and sGnRHa (Ovaprim) on northern pike (Esox lucius) spermiation stimulation and its effect on quantity and quality of sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioflux.com.ro [bioflux.com.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cryopreservation and Flow Cytometric Analysis of Ovarian Tissue in Murray River Rainbowfish, Melanotaenia fluviatilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of cryopreservation protocols for early stage zebrafish (Danio rerio) ovarian follicles using controlled slow cooling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Growth Hormone Secretion In Vitro Using sGnRH-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic salmon Gonadotropin-Releasing Hormone analog (sGnRH-A) is a potent secretagogue for pituitary hormones in teleost fish. While its primary role is in the regulation of gonadotropin (luteinizing hormone and follicle-stimulating hormone) release, substantial evidence demonstrates its efficacy in stimulating growth hormone (GH) secretion.[1][2] This makes this compound a valuable tool for in vitro studies aimed at understanding the physiology of growth, metabolism, and the intricate cross-talk between the reproductive and somatotropic axes in fish.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study GH secretion from primary pituitary cell cultures. The information is intended to guide researchers in designing and executing experiments to investigate the dose-dependent and temporal effects of this compound, as well as to elucidate the underlying cellular signaling mechanisms.
Data Presentation
The following tables summarize the dose-dependent effects of sGnRH and its potent analog, this compound, on growth hormone (GH) secretion from in vitro pituitary preparations of teleost fish. The data, compiled from various studies, illustrates the efficacy and potency of these peptides in stimulating GH release.
Table 1: Dose-Response of sGnRH on Growth Hormone (GH) Secretion in Goldfish (Carassius auratus) Primary Pituitary Cell Culture
| sGnRH Concentration (nM) | GH Secretion (relative to control) | ED₅₀ (nM) |
| 0.01 | Dose-dependent increase observed | 0.13 ± 0.04 |
| 0.1 | Dose-dependent increase observed | |
| 1.0 | Dose-dependent increase observed | |
| 10 | Dose-dependent increase observed | |
| 100 | Dose-dependent increase observed | |
| 1000 | Dose-dependent increase observed |
Data synthesized from studies demonstrating a dose-dependent increase in GH secretion with an ED₅₀ of approximately 0.13 nM following a 2-hour incubation.[3]
Table 2: Comparative Dose-Response of sGnRH and this compound on Growth Hormone (GH) Release from Perifused Common Carp (B13450389) (Cyprinus carpio) Pituitary Fragments
| Peptide | Concentration (nM) | GH Release | ED₅₀ (nM) |
| sGnRH | Various | Dose-dependent increase | 2.8 ± 0.7 |
| This compound | Various | Dose-dependent increase | 0.5 ± 0.1 |
This table highlights the superactive nature of the this compound, demonstrating a lower half-maximal effective concentration (ED₅₀) for stimulating GH release compared to the native sGnRH.[1]
Experimental Protocols
Protocol 1: Primary Pituitary Cell Culture from Teleost Fish
This protocol describes a generalized method for establishing primary pituitary cell cultures, which can be adapted for various fish species.
Materials:
-
Mature teleost fish
-
L-15 (Leibovitz's) medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Trypsin-EDTA solution (0.25%)
-
DNase I
-
Phosphate-buffered saline (PBS), sterile
-
Sterile dissection tools
-
Culture plates (e.g., 24-well or 48-well)
-
Centrifuge
-
Incubator (temperature adjusted to the fish's natural environment)
Procedure:
-
Animal Euthanasia and Dissection: Euthanize fish according to approved animal care protocols. Aseptically dissect the pituitary gland from the brain.
-
Tissue Preparation: Place the collected pituitaries in a sterile petri dish containing ice-cold PBS.
-
Enzymatic Digestion: Transfer the pituitaries to a solution of trypsin-EDTA and mince the tissue into small fragments. Incubate at an appropriate temperature (e.g., 26-28°C) for a specified time (e.g., 30-60 minutes) with gentle agitation.
-
Cell Dissociation: Add DNase I to the digestion mixture to prevent cell clumping. Gently triturate the tissue fragments with a pipette to obtain a single-cell suspension.
-
Cell Filtration and Collection: Pass the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue. Collect the filtrate in a sterile centrifuge tube.
-
Washing and Resuspension: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5-10 minutes. Discard the supernatant and resuspend the cell pellet in L-15 medium with 10% FBS.
-
Cell Counting and Plating: Determine the cell viability and density using a hemocytometer and trypan blue exclusion. Seed the cells into culture plates at a desired density.
-
Incubation: Incubate the cells at a temperature that mimics the fish's natural habitat. Allow the cells to attach and recover for at least 24 hours before initiating experiments.
Protocol 2: In Vitro Stimulation of GH Secretion with this compound
This protocol outlines the procedure for treating primary pituitary cell cultures with this compound to measure GH release.
Materials:
-
Primary pituitary cell cultures (from Protocol 1)
-
This compound stock solution (e.g., 1 mM in sterile water or a suitable buffer)
-
Serum-free L-15 medium
-
Hormone-free medium for washing
-
Reagents for GH quantification (e.g., ELISA kit)
Procedure:
-
Cell Acclimatization: After the initial recovery period, replace the culture medium with serum-free L-15 medium and incubate for a few hours to overnight to reduce basal hormone release.
-
Washing: Gently wash the cells with hormone-free medium to remove any residual serum and hormones.
-
Preparation of this compound dilutions: Prepare a series of this compound dilutions in serum-free L-15 medium to achieve the desired final concentrations for the dose-response experiment.
-
Cell Treatment: Add the this compound dilutions to the respective wells of the culture plate. For control wells, add only the serum-free medium.
-
Incubation: Incubate the cells for the desired duration (e.g., for time-course experiments, collect samples at different time points; for dose-response, a fixed time point such as 2-4 hours is common).
-
Sample Collection: Carefully collect the culture medium from each well.
-
Sample Storage: Store the collected medium at -20°C or -80°C until GH quantification.
-
GH Quantification: Measure the concentration of GH in the collected medium using a validated assay, such as an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Visualizations
The stimulatory effect of this compound on GH secretion is initiated by its binding to a specific G-protein-coupled receptor (GPCR) on the surface of pituitary somatotrophs. This binding triggers a cascade of intracellular events.
Caption: this compound signaling pathway for GH secretion.
The binding of this compound to its receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum, while DAG, along with increased intracellular Ca²⁺, activates protein kinase C (PKC).[2] The elevated intracellular Ca²⁺ concentration, further augmented by influx through voltage-gated calcium channels, is a critical step that leads to the exocytosis of GH-containing secretory vesicles.[3][4]
Caption: Experimental workflow for this compound stimulation.
This workflow diagram illustrates the key steps involved in studying the effects of this compound on GH secretion in vitro. The process begins with the preparation of primary pituitary cell cultures, followed by the experimental treatment with this compound, and concludes with the analysis of GH levels in the collected samples. Each phase is critical for obtaining reliable and reproducible data.
References
- 1. Growth hormone and gonadotropin secretion in the common carp (Cyprinus carpio L.): in vitro interactions of gonadotropin-releasing hormone, somatostatin, and the dopamine agonist apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GnRH signaling in goldfish pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro goldfish growth hormone responses to gonadotropin-releasing hormone: possible roles of extracellular calcium and arachidonic acid metabolism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of calcium and calmodulin in the mediation of acute and sustained GnRH-stimulated gonadotropin secretion from dispersed goldfish pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for sGnRH-A: Preparation and Storage for Long-Term Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the preparation and storage of salmon Gonadotropin-Releasing Hormone analog (sGnRH-A) to ensure its long-term bioactivity. Adherence to these protocols is critical for obtaining reproducible and reliable results in research and drug development applications.
Introduction to this compound
Salmon Gonadotropin-Releasing Hormone (sGnRH) is a decapeptide that plays a crucial role in the reproductive endocrine system of salmonids. Synthetic analogs of sGnRH, such as this compound, have been developed with modified amino acid sequences to enhance their potency and stability compared to the native form.[1] These analogs are potent stimulators of gonadotropin (GTH) release from the pituitary gland and are widely used in aquaculture to induce ovulation and spermiation, as well as in reproductive research.[2][3] Maintaining the biological activity of this compound over time is paramount for its effective use.
Preparation of this compound Solutions
Proper preparation of this compound solutions is the first step in preserving its bioactivity. The following protocols outline the preparation of both standard aqueous solutions and a sustained-release cholesterol implant.
Protocol for Preparing Aqueous this compound Solution
This protocol is suitable for preparing this compound solutions for in vitro bioassays or for in vivo injections where a rapid release is desired.
Materials:
-
Lyophilized this compound powder
-
Sterile, pyrogen-free Water for Injection (WFI) or sterile 0.85% saline solution[4]
-
Sterile vials
-
Sterile 0.22 µm syringe filters
-
Vortex mixer
-
Calibrated balance
-
Laminar flow hood
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can compromise the stability of the peptide.[5]
-
Weighing: In a laminar flow hood, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add a small volume of sterile WFI or 0.85% saline to the vial containing the this compound powder. Gently vortex the vial until the peptide is completely dissolved.
-
Dilution: Add the remaining sterile solvent to achieve the final desired concentration.
-
Sterilization: Filter the this compound solution through a 0.22 µm sterile filter into a sterile vial.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes.[6][7]
-
Storage: Immediately store the aliquots at the appropriate temperature as described in Section 3.
Protocol for Preparing a Sustained-Release this compound Cholesterol Implant
This protocol describes the preparation of a cholesterol-based implant for the slow, sustained release of this compound, which is often desirable for long-term in vivo studies.
Materials:
-
Lyophilized this compound powder
-
Cholesterol (high purity)
-
A suitable biocompatible binder/excipient (e.g., cellulose)
-
Sterile mortar and pestle or a micro-triturator
-
Pellet press
-
Sterile surgical instruments for implantation
Procedure:
-
Weighing and Mixing: Accurately weigh the required amounts of this compound, cholesterol, and any binder. The ratio of these components will determine the release kinetics of the implant and should be optimized for the specific application.
-
Trituration: Thoroughly mix the powders in a sterile mortar and pestle until a homogenous mixture is achieved.
-
Pellet Formation: Transfer the powder mixture to a pellet press and apply pressure to form a solid, compact pellet. The size and weight of the pellet will depend on the desired dose and the size of the research animal.
-
Sterilization: The final implant should be sterilized, for example, by gamma irradiation. Ensure the sterilization method does not degrade the peptide.
-
Storage: Store the sterile implants in a desiccated, dark environment at low temperatures (see Section 3).
Storage of this compound for Long-Term Bioactivity
The storage conditions of this compound, in both lyophilized and solution forms, are critical for maintaining its biological activity.
Lyophilized this compound
Lyophilized peptides are significantly more stable than their counterparts in solution.[8]
-
Short-term storage: Lyophilized this compound can be stored at 4°C for several weeks to months.[8]
-
Long-term storage: For long-term preservation, store lyophilized this compound at -20°C or -80°C in a desiccator, protected from light.[6][8][9] Under these conditions, the peptide can be stable for several years. To further protect against oxidation, the container can be purged with an inert gas like nitrogen or argon before sealing.[7][9]
This compound in Solution
Peptides in solution are much more susceptible to degradation.
-
Short-term storage: Aqueous solutions of this compound can be stored at 4°C for up to a few weeks.[1]
-
Long-term storage: For long-term storage, aliquots of the this compound solution should be frozen at -20°C or ideally at -80°C.[6][7] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[6][7] It is crucial to prevent repeated freeze-thaw cycles.[6][7]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Key Considerations |
| Lyophilized Powder | 4°C | Short-term (weeks to months) | Protect from light and moisture. |
| -20°C or -80°C | Long-term (months to years) | Store in a desiccator; consider purging with inert gas.[7][9] | |
| Aqueous Solution | 4°C | Short-term (days to weeks) | Use sterile buffer (pH 5-7); protect from light.[6][8] |
| -20°C or -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles; avoid frost-free freezers.[6][7] |
Experimental Protocols for Bioactivity Assessment
To ensure the bioactivity of prepared and stored this compound, it is essential to perform functional assays. Below are protocols for two common in vitro bioassays.
In Vitro Bioassay: Gonadotropin Release from Primary Pituitary Cells
This bioassay directly measures the primary biological function of this compound, which is to stimulate the release of gonadotropins from pituitary cells.
Materials:
-
Primary pituitary cells isolated from a suitable fish species (e.g., tilapia, carp).
-
Cell culture medium (e.g., M199) supplemented with fetal calf serum and antibiotics.
-
This compound standards and samples.
-
Enzyme-linked immunosorbent assay (ELISA) kit for the specific gonadotropin (e.g., LH or FSH) to be measured.
-
24-well cell culture plates.
-
CO2 incubator (28°C, 5% CO2 for fish cells).
Procedure:
-
Cell Culture: Prepare primary cultures of pituitary cells as previously described in the literature.[4] Plate the dispersed cells in 24-well plates and culture for 4 days.
-
Hormone Treatment: Expose the cultured pituitary cells to various concentrations of this compound standards and the prepared this compound samples for a defined period (e.g., 24 hours).
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Gonadotropin Measurement: Measure the concentration of the released gonadotropin (e.g., LH) in the supernatant using a specific ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve for the this compound standards and determine the concentration of the test samples by comparing their effect to the standard curve.
In Vitro Bioassay: GnRH Receptor Activation via Calcium Flux
This cell-based assay measures an early signaling event following GnRH receptor activation: the increase in intracellular calcium concentration.
Materials:
-
A cell line stably expressing the GnRH receptor (e.g., CHO-K1 or HEK293).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer.
-
This compound standards and samples.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the GnRH receptor-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of the this compound standards and test samples in the assay buffer.
-
Assay Measurement: Place the assay plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Inject the this compound solutions and monitor the change in fluorescence, which corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the EC50 values (the concentration that elicits a half-maximal response) for the this compound standards and samples. A higher EC50 value for a stored sample compared to a fresh standard indicates a loss of bioactivity.
Table 2: Comparison of In Vitro Bioassays for this compound Activity
| Assay Type | Principle | Cell Type | Endpoint Measured | Pros | Cons |
| Gonadotropin Release | Measures the physiological response of pituitary cells to this compound. | Primary pituitary cells | Gonadotropin concentration in supernatant. | High physiological relevance. | Requires primary cell culture, which can be variable. |
| Calcium Flux | Measures an early signaling event (intracellular Ca2+ increase) upon receptor activation. | GnRH receptor-expressing cell line | Fluorescence intensity change. | High-throughput, rapid, and reproducible. | Less physiologically downstream than hormone release. |
| Reporter Gene Assay | Measures the activation of a downstream signaling pathway linked to a reporter gene (e.g., luciferase). | GnRH receptor-expressing cell line | Luminescence signal. | High sensitivity and suitable for high-throughput screening. | Indirect measure of receptor activation. |
Visualizing Workflows and Pathways
This compound Signaling Pathway
The binding of this compound to its G-protein coupled receptor (GnRHR) on pituitary gonadotrophs initiates a signaling cascade that leads to the synthesis and release of gonadotropins.
Caption: this compound signaling pathway in pituitary gonadotrophs.
Experimental Workflow for this compound Preparation and Bioactivity Testing
This workflow illustrates the logical sequence from the preparation of this compound to the assessment of its long-term bioactivity.
Caption: Workflow for assessing long-term this compound bioactivity.
Conclusion
The bioactivity of this compound is highly dependent on its proper preparation and storage. By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can minimize degradation and ensure the long-term efficacy of this potent peptide hormone, leading to more reliable and reproducible experimental outcomes. Regular bioactivity assessment is recommended to validate the integrity of stored this compound stocks.
References
- 1. The stability of synthetic gonadotropin-releasing hormone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata. I. Cleavage of native salmon GnRH and mammalian LHRH in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata. II. Cleavage of native salmon GnRH, mammalian LHRH, and their analogs in the pituitary, kidney, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The stability of lipidic analogues of GnRH in plasma and kidney preparations: the stereoselective release of the parent peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Spawning Induction Using Salmon Gonadotropin-Releasing Hormone Analog (sGnRH-A)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reproductive dysfunction is a common challenge in captive fish populations, often stemming from the absence of specific environmental cues necessary to trigger the final stages of gamete maturation and spawning.[1] The administration of exogenous hormones provides a reliable method to overcome these limitations and synchronize spawning events. Salmon gonadotropin-releasing hormone analog (sGnRH-A) has emerged as a potent and widely used tool for inducing ovulation and spermiation in a variety of fish species.[1][2] This document provides detailed application notes and protocols for the in vivo use of this compound for spawning induction.
This compound is a synthetic peptide that mimics the action of native GnRH, a key neurohormone in the reproductive cascade.[3] It acts on the pituitary gland to stimulate the synthesis and release of gonadotropins, primarily luteinizing hormone (LH), which in turn act on the gonads to induce final oocyte maturation, ovulation, and spermiation.[3][4] Analogs like this compound are modified to be more resistant to degradation, making them more potent than their natural counterparts.[1]
In many fish species, particularly cyprinids, gonadotropin release is also under the inhibitory control of dopamine (B1211576).[5] Therefore, this compound is often administered in combination with a dopamine antagonist, such as domperidone (B1670879) or metoclopramide, to block this inhibition and enhance the efficacy of the treatment.[2][6] This combined approach has proven to be highly effective in inducing spawning in a wide range of cultured fish.[2]
Data Presentation: Efficacy of this compound in Spawning Induction
The following tables summarize quantitative data from various studies on the application of this compound for spawning induction in different fish species.
| Fish Species | This compound Formulation | Dosage (µg/kg body weight) | Latency Period (hours) | Ovulation/Spawning Success Rate (%) | Fertilization Rate (%) | Hatching Rate (%) | Reference |
| Common Carp (Cyprinus carpio) | This compound + Metoclopramide | 10 | - | Successful ovulation | - | - | |
| Common Carp (Cyprinus carpio) | This compound + Domperidone | 10 | - | Successful ovulation | - | - | |
| Chinese Loach (Paramisgurnus dabryanus) | This compound | - | - | Effective alone | - | - | |
| Indian Catfish | [D-Lys6 Pro9 NEt]-sGnRH agonist | 1 | - | Spawning induced | - | - | [7] |
| Indian Catfish | Native sGnRH | 100 | 14-18 | Spawning induced | - | - | [7] |
| Spotted Scat (Scatophagus argus) | This compound | 60 (female), 30 (male) | 32-36 | 70 | 40 | 53 | [8] |
| Labeo calbasu | DoM + sGnRH | 12,000 (female), 3,000 (male) | 6-8 | 83.33 | 63.83 | 59.66 | [9] |
| Blue Tang (Paracanthurus hepatus) | GnRH-a | 200 | - | Ovarian maturation induced | - | - | [10] |
Note: Efficacy can be influenced by factors such as the maturity of the broodstock, water temperature, and the specific dopamine antagonist used.
Experimental Protocols
Protocol 1: Single Injection of this compound with a Dopamine Antagonist
This protocol is suitable for many cyprinid species and other fish where a strong dopaminergic inhibition is present.
1. Materials:
- This compound solution (e.g., in a commercial product like Ovaprim®, which contains 20 µg/mL sGnRHa and 10 mg/mL domperidone).[11][12]
- Dopamine antagonist (e.g., domperidone or metoclopramide) if not using a pre-mixed formulation.
- Physiological saline (0.9% NaCl) for dilution.[1][8]
- Anesthetic (e.g., MS-222, tricaine (B183219) methanesulfonate).[11]
- Syringes (1 mL or appropriate size) with fine-gauge needles.
- Weighing scale.
- Holding tanks with optimal water quality parameters for the species.
2. Procedure:
- Broodstock Selection: Select sexually mature and healthy male and female fish. Female maturity can be assessed by a soft, swollen abdomen and the presence of late-stage oocytes, which can be confirmed through cannulation.[13] Males should release milt upon gentle abdominal pressure.
- Acclimation: Acclimate the selected broodstock to the spawning tanks for a sufficient period to reduce stress.
- Anesthesia and Weighing: Anesthetize each fish to minimize handling stress and prevent injury.[11] Once sedated, quickly weigh each fish to accurately calculate the hormone dosage.
- Hormone Preparation:
- If using a pre-mixed solution like Ovaprim®, the general recommended dose is 0.5 mL/kg of body weight, but this can vary by species.[11]
- If preparing the solution, dissolve the this compound and dopamine antagonist in physiological saline to the desired concentration. A common dosage is 10 µg/kg this compound combined with 10-20 mg/kg of a dopamine antagonist like metoclopramide.[14]
- Injection:
- Administer the hormone solution via intraperitoneal (IP) or intramuscular (IM) injection.[12]
- For IP injection, insert the needle into the abdominal cavity, being careful to avoid internal organs.
- For IM injection, the dorsal musculature is a common site.
- Post-injection and Spawning:
- Return the injected fish to their respective tanks (males and females can be kept together or separate until ovulation is imminent).
- Monitor the fish for signs of spawning. The latency period (time from injection to spawning) can range from 6 to 36 hours, depending on the species and water temperature.[8][9]
- If natural spawning does not occur, check females for ovulation by gently pressing the abdomen to see if eggs are released.
- Stripping and Fertilization: If ovulation has occurred but natural spawning has not, eggs and milt can be stripped manually and mixed for artificial fertilization.
Protocol 2: Two-Dose Injection of this compound (Priming and Resolving Dose)
This protocol is often used for species that may require a priming dose to initiate the final stages of oocyte maturation before the final ovulatory surge.[1]
1. Materials: Same as Protocol 1.
2. Procedure:
- Broodstock Selection, Acclimation, Anesthesia, and Weighing: Follow steps 1-3 from Protocol 1.
- Hormone Preparation: Prepare the this compound solution in physiological saline.
- Priming Dose: Administer a priming dose, which is typically 10-20% of the total intended dose.[1][8] For example, if the total dose is 60 µg/kg, the priming dose would be 6-12 µg/kg.
- Incubation Period: Allow an interval of 12 to 15 hours between the priming and resolving doses.[1][8]
- Resolving Dose: Administer the remaining 80-90% of the total dose.
- Post-injection and Spawning: Follow steps 6-7 from Protocol 1. Males are typically injected with a single dose at the time of the female's resolving dose.[8]
Protocol 3: Sustained Release using this compound Implants
This method is advantageous for species with asynchronous ovarian development or for inducing multiple spawning events over an extended period, as it provides a continuous release of the hormone.[4][15]
1. Materials:
- This compound implants (e.g., cholesterol or ethylene-vinyl acetate-based).
- Implanting device.
- Anesthetic.
- Weighing scale.
- Holding tanks.
2. Procedure:
- Broodstock Selection, Acclimation, Anesthesia, and Weighing: Follow steps 1-3 from Protocol 1.
- Implantation:
- Insert the this compound implant into the dorsal musculature using a specialized implanter.
- The dosage is dependent on the implant's release rate and the target concentration for the specific species.
- Post-implantation and Spawning:
- Return the fish to their holding tanks.
- The sustained release of this compound will elevate plasma LH levels, leading to maturation and spawning over a period of 1 to 5 weeks.[4][15]
- Monitor for spawning and collect eggs as they are released.
Visualizations
References
- 1. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]
- 2. [논문]Induced ovulation and spawning of cultured freshwater fish in China: Advances in application of GnRH analogues and dopamine antagonists [scienceon.kisti.re.kr]
- 3. bioone.org [bioone.org]
- 4. om.ciheam.org [om.ciheam.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Use of Synthetic Salmon GnRH and Domperidone (Ovaprim®) in Sharks: Preparation for ex situ Conservation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. file-khulna.portal.gov.bd [file-khulna.portal.gov.bd]
- 9. banglajol.info [banglajol.info]
- 10. e-services.nafosted.gov.vn [e-services.nafosted.gov.vn]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. fda.gov [fda.gov]
- 13. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative PCR Analysis of Growth Hormone (GH) mRNA Levels Following sGnRH-A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH) and its analogs are pivotal in regulating reproduction across vertebrates. In fish, GnRH also plays a significant role in controlling the synthesis and secretion of growth hormone (GH). The administration of a salmon GnRH analog (sGnRH-A) has been shown to stimulate the expression of GH mRNA in the pituitary gland. This response is critical for understanding the physiological interplay between reproduction and growth, and it holds significant potential for applications in aquaculture and drug development to enhance growth rates in commercially important fish species.
Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific method for quantifying gene expression levels, making it the gold standard for analyzing the transcriptional response of GH to this compound treatment. These application notes provide a comprehensive overview and detailed protocols for conducting such analyses, from in vivo or in vitro treatment to data interpretation.
Data Presentation: Quantitative Effects of this compound on GH mRNA Levels
The following tables summarize the quantitative changes in pituitary GH mRNA levels in various fish species following treatment with this compound, based on findings from multiple studies. These tables are designed for easy comparison of treatment conditions and their effects.
Table 1: In Vivo Administration of this compound and its Effect on Pituitary GH mRNA Levels
| Fish Species | This compound Dose | Time Post-Injection | Fold Change in GH mRNA (vs. Control) | Reference |
| Goldfish (Carassius auratus) | 4 µ g/fish | 6 hours | ~1.5 | [1] |
| Goldfish (Carassius auratus) | 4 µ g/fish | 12 hours | ~2.0 | [1] |
| Goldfish (Carassius auratus) | 4 µ g/fish | 24 hours | ~2.5 | [1] |
| Tilapia (Oreochromis niloticus) | 25 µg/kg | 36 hours | ~2.0 (GnRH-R mRNA) | [2] |
Table 2: In Vitro Administration of this compound and its Effect on Pituitary GH mRNA Levels
| Fish Species | This compound Concentration | Treatment Duration | Fold Change in GH mRNA (vs. Control) | Reference |
| Goldfish (Carassius auratus) | 10⁻⁷ M | 12 hours | Significant Increase | [3] |
Signaling Pathway
The binding of this compound to its receptor (GnRH-R) on the surface of pituitary somatotroph cells initiates a cascade of intracellular signaling events that culminate in the increased transcription of the GH gene.
Caption: this compound signaling pathway leading to GH mRNA synthesis.
Experimental Workflow
The overall experimental workflow for analyzing GH mRNA levels after this compound treatment involves several key stages, from animal treatment to data analysis.
Caption: Experimental workflow for qPCR analysis of GH mRNA.
Experimental Protocols
Animal Handling and this compound Administration (In Vivo)
This protocol is adapted for goldfish (Carassius auratus).
Materials:
-
Healthy, acclimatized goldfish.
-
This compound ([D-Ala⁶, Pro⁹-NEt]-LHRH).
-
Sterile saline (0.9% NaCl).
-
Tuberculin syringes with fine-gauge needles.
-
Anesthetic (e.g., MS-222).
Procedure:
-
Prepare a stock solution of this compound in sterile saline. For a dose of 4 µ g/fish , a 40 µg/mL stock is convenient for a 100 µL injection volume.
-
Anesthetize the fish by immersion in a solution of MS-222 until gill movement slows.
-
Weigh the fish to confirm consistent size across experimental groups.
-
Inject the calculated dose of this compound intraperitoneally (IP). The control group should be injected with an equivalent volume of sterile saline.
-
Return the fish to a recovery tank with fresh, aerated water.
-
At predetermined time points (e.g., 6, 12, 24 hours), euthanize the fish by anesthetic overdose followed by decapitation.
Pituitary Gland Dissection and Storage
Materials:
-
Dissecting microscope.
-
Fine forceps and scissors.
-
RNase-free microcentrifuge tubes.
-
RNAlater® solution or liquid nitrogen.
Procedure:
-
Perform the dissection on a clean, RNase-free surface.
-
Carefully remove the top of the skull to expose the brain.
-
Gently lift the brain to locate the pituitary gland situated beneath it.
-
Excise the pituitary gland using fine forceps and immediately place it in a microcentrifuge tube containing RNAlater® or flash-freeze in liquid nitrogen.
-
Store samples at -80°C until RNA extraction.
Total RNA Extraction from Pituitary Gland
This protocol utilizes a column-based kit (e.g., RNeasy Mini Kit, Qiagen).
Materials:
-
RNeasy Mini Kit (or equivalent).
-
Buffer RLT with β-mercaptoethanol (β-ME).
-
Ethanol (B145695) (70%).
-
RNase-free water.
-
Microcentrifuge.
-
Homogenizer or sterile pestle.
Procedure:
-
Add 350 µL of Buffer RLT (with added β-ME) to the microcentrifuge tube containing the pituitary gland.
-
Homogenize the tissue using a rotor-stator homogenizer or by grinding with a sterile pestle.
-
Centrifuge the lysate for 3 minutes at full speed to pellet any debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Add one volume of 70% ethanol to the cleared lysate and mix well by pipetting.
-
Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add 700 µL of Buffer RW1 to the spin column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add 500 µL of Buffer RPE to the spin column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add another 500 µL of Buffer RPE and centrifuge for 2 minutes at ≥8000 x g to dry the membrane.
-
Place the spin column in a new 1.5 mL collection tube and add 30-50 µL of RNase-free water directly to the membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
RNA Quality and Quantity Assessment
Procedure:
-
Quantity: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity: Assess the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be between 2.0-2.2) to check for protein and chemical contamination.
-
Integrity: Visualize RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct bands corresponding to 28S and 18S ribosomal RNA should be visible.
Reverse Transcription (cDNA Synthesis)
This protocol uses a commercial cDNA synthesis kit (e.g., GoScript™ Reverse Transcription System, Promega).
Materials:
-
GoScript™ Reverse Transcription System (or equivalent).
-
Total RNA template.
-
Oligo(dT) and/or random primers.
-
Nuclease-free water.
-
Thermal cycler.
Procedure:
-
In a sterile, nuclease-free tube, combine 1 µg of total RNA with a mix of oligo(dT) and random primers, and nuclease-free water to a final volume of 5 µL.
-
Incubate at 70°C for 5 minutes, then immediately place on ice for at least 5 minutes.
-
Prepare a master mix containing 5x reaction buffer, MgCl₂, dNTP mix, RNase inhibitor, and GoScript™ Reverse Transcriptase.
-
Add 15 µL of the master mix to the 5 µL RNA/primer mix.
-
Perform the reverse transcription in a thermal cycler with the following program:
-
Annealing: 25°C for 5 minutes.
-
Extension: 42°C for 60 minutes.
-
Inactivation: 70°C for 15 minutes.
-
-
The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
This protocol uses a SYBR Green-based detection method.
Materials:
-
SYBR Green qPCR Master Mix.
-
Forward and reverse primers for GH and a validated reference gene (see Table 3).
-
cDNA template.
-
Nuclease-free water.
-
qPCR instrument.
Table 3: Example qPCR Primer Sequences
| Gene | Species | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| Growth Hormone (GH) | Goldfish (Carassius auratus) | GACGGCTTGGAAGATGGT | GTTGGCACGGTCAAGGAT | [4] |
| Elongation Factor 1α (EF1α) | Goldfish (Carassius auratus) | GGTGTCATCAAGGAGATCATC | GCTCTGCAGGGATTCATAG | [4] |
| β-Actin | Atlantic Salmon (Salmo salar) | GATCAGCATGTTTGAGACCTTCAA | GAGGATCTTCATGAGGTAGTCGGT | |
| Elongation Factor 1αA (EF1Aₐ) | Atlantic Salmon (Salmo salar) | CCCCTGCAGGACACATACAAA | CACGTAGGTCAGGGTGGTTCA |
Procedure:
-
Dilute the cDNA template (e.g., 1:10) with nuclease-free water.
-
Prepare a qPCR reaction mix for each gene, including:
-
10 µL of 2x SYBR Green Master Mix.
-
1 µL of forward primer (10 µM).
-
1 µL of reverse primer (10 µM).
-
2 µL of diluted cDNA.
-
6 µL of nuclease-free water. (Final volume: 20 µL)
-
-
Run the reactions in a qPCR instrument with a typical cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to verify product specificity.
-
-
Include no-template controls (NTCs) for each primer set to check for contamination.
Data Analysis
The relative quantification of GH mRNA levels can be calculated using the 2-ΔΔCt method.
-
Calculate ΔCt: For each sample, subtract the Ct value of the reference gene from the Ct value of the target gene (GH).
-
ΔCt = Ct(GH) - Ct(Reference Gene)
-
-
Calculate ΔΔCt: For each treated sample, subtract the average ΔCt of the control group from the ΔCt of the treated sample.
-
ΔΔCt = ΔCt(Treated) - Average ΔCt(Control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Conclusion
The protocols and data presented provide a robust framework for researchers to investigate the effects of this compound on GH gene expression in fish. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible quantitative data, which is essential for advancing our understanding of the endocrine control of growth and for the development of new strategies in aquaculture and drug development. The provided diagrams offer a clear visual representation of the underlying biological processes and the experimental design.
References
Troubleshooting & Optimization
Troubleshooting low bioactivity of sGnRH-A in experiments
Technical Support Center: sGnRH-A Bioactivity
This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing low bioactivity with salmon Gonadotropin-Releasing Hormone Analogue (this compound) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing no or very low response to this compound in my cell-based assay. What are the possible causes?
A1: Low or absent bioactivity can stem from several factors, ranging from peptide integrity to assay setup. Here’s a systematic approach to troubleshooting this issue:
Potential Cause 1: Degraded or Inactive this compound
-
Improper Storage: Lyophilized this compound is stable when stored at -20°C or lower.[1][2] However, peptides in solution have a very limited shelf-life.[2] Repeated freeze-thaw cycles can degrade the peptide.[3]
-
Incorrect Reconstitution: The process of dissolving the lyophilized peptide is critical for its effectiveness.[1][4] Using the wrong solvent, overly vigorous shaking, or introducing contaminants can lead to loss of activity.[4][5]
-
Contamination: Bacterial contamination can rapidly degrade peptides in solution.[3]
Solution:
-
Verify Storage Conditions: Ensure your lyophilized peptide has been consistently stored at or below -20°C in a desiccated environment.[2]
-
Review Reconstitution Protocol:
-
Prepare Fresh Solutions: It is highly recommended to prepare solutions fresh for each experiment.[2] If you must store a solution, create single-use aliquots and store them at -20°C.[3]
-
Use a Positive Control: Test a known potent GnRH agonist (e.g., Buserelin or a new lot of this compound) to confirm that your assay system is functioning correctly. This helps distinguish between a peptide problem and an assay problem.[2]
Potential Cause 2: Issues with the Cell-Based Assay System
-
Cell Line Problems: The target cells may not express a sufficient number of functional GnRH receptors. Cell health, passage number, and confluence can all impact responsiveness.[2]
-
Incorrect Assay Conditions: The bioactivity of GnRH analogues is sensitive to factors like pH and temperature.[7][8] Additionally, the signal in many assays (like calcium mobilization) is rapid and transient; incorrect timing of measurements can miss the response.[2]
-
Species-Specific Receptor Differences: GnRH receptors can have different pharmacological properties across species. An analogue optimized for one species may have lower activity in cells from another.[9]
Solution:
-
Validate Your Cell Line:
-
Optimize Assay Parameters:
-
Consider Receptor Specificity: Verify that the this compound you are using is expected to be potent on the GnRH receptor of the species your cell line is derived from.
Q2: My this compound peptide won't dissolve completely. What should I do?
A2: Complete dissolution is crucial for accurate dosing and obtaining reliable experimental results.[4]
Solution:
-
Patience and Gentle Mixing: Most peptides will dissolve with gentle swirling or rolling.[5] Avoid vigorous shaking or vortexing, which can cause aggregation and denaturation.[5] It may take 15-30 minutes for some peptides to fully dissolve.[4][5]
-
Solvent Choice: While sterile water is a common choice, some peptide sequences may require a different solvent.[6] Check the manufacturer's data sheet for any specific recommendations. If solubility is a persistent issue, a small amount of a solvent like DMSO can be used to initially dissolve the peptide, followed by dilution in your aqueous assay buffer.[5]
-
Inspect the Solution: A properly reconstituted peptide solution should be clear and free of particles.[4][5] If particulates remain, the solution may need to be filtered.[4]
Q3: I'm seeing high variability between my experimental replicates. What could be the cause?
A3: High variability can obscure real effects and make data difficult to interpret.
Solution:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Use calibrated pipettes to ensure an equal number of cells is added to each well. Avoid "edge effects" by not using the outermost wells of your plate or by filling them with a buffer.[2]
-
Inaccurate Ligand Dosing:
-
Verify the calibration of your pipettes.
-
Ensure your stock solutions are thoroughly mixed before making serial dilutions.
-
Visually inspect wells after adding your ligand to ensure equal volumes have been dispensed.[2]
-
-
Assay Timing: For kinetic assays, ensure that the addition of the ligand and the initiation of the measurement are precisely timed for all wells.
Quantitative Data Summary
The bioactivity of this compound is often compared to native GnRH or other synthetic analogues. Key parameters include the half-maximal effective concentration (EC₅₀) and the receptor binding affinity (Kᵢ or Kd).
| Parameter | sGnRH Analogue | Typical Value Range | Species/System | Reference |
| EC₅₀ | [D-Ala⁶, Pro⁹-NEt]-LHRH | 0.1 - 10 nM | Various pituitary cell lines | [10],[11] |
| EC₅₀ | Native GnRH | 1 - 20 nM | αT3-1 cells, pituitary cells | [10],[9] |
| Binding Affinity (Kᵢ) | Potent GnRH Agonists | 0.1 - 5 nM | Rat pituitary cells | [8],[12] |
| Binding Affinity (Kᵢ) | Native GnRH | 5 - 50 nM | Rat pituitary cells | [8] |
Note: Absolute values can vary significantly depending on the specific analogue, experimental conditions, and cell system used. Potent analogues like this compound typically exhibit higher binding affinity and lower EC₅₀ values compared to native GnRH due to structural modifications that increase receptor binding and reduce degradation.[8][13][14]
Experimental Protocols & Visualizations
sGnRH Signaling Pathway
This compound, like other GnRH agonists, binds to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotrope cells.[15][16][17] This binding primarily activates the Gαq/11 pathway, leading to the activation of Phospholipase C (PLC).[15][17] PLC then catalyzes the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[16][17] IP₃ triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC), culminating in the synthesis and release of gonadotropins like Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[15][16][17]
Caption: The this compound signaling cascade in pituitary gonadotrope cells.
Protocol: Reconstitution of Lyophilized this compound
This protocol outlines the standard procedure for properly reconstituting a lyophilized peptide to ensure maximum bioactivity.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or recommended sterile buffer
-
Sterile, precision pipette or syringe
-
Alcohol swabs
-
Gloves and clean workspace
Procedure:
-
Equilibrate: Remove the this compound vial from cold storage (-20°C) and allow it to warm to room temperature for 10-15 minutes before opening. This prevents moisture from condensing inside the vial.[5]
-
Sanitize: Clean the rubber stopper of the vial with an alcohol swab.[1][5]
-
Calculate Solvent Volume: Determine the volume of solvent needed to achieve your desired stock concentration (e.g., for a 1 mg peptide vial to make a 1 mg/mL stock, add 1 mL of solvent).
-
Add Solvent: Using a sterile pipette, slowly add the calculated volume of solvent. Dispense the liquid down the side of the vial, not directly onto the lyophilized powder.[5]
-
Dissolve: Gently swirl the vial or roll it between your fingers until the powder is completely dissolved.[4][5] Do not shake vigorously. The solution should be clear and particle-free.
-
Storage: For immediate use, proceed with dilutions. For storage, create single-use aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
Protocol: In Vitro Bioassay - LH Release from Pituitary Cells
This protocol describes a general method for assessing this compound bioactivity by measuring Luteinizing Hormone (LH) release from a responsive pituitary cell line (e.g., LβT2 or αT3-1 cells).
Materials:
-
Pituitary cell line (e.g., LβT2) cultured in appropriate media
-
96-well cell culture plates
-
Reconstituted this compound stock solution
-
Assay buffer (e.g., serum-free media)
-
Positive control (e.g., another known GnRH agonist)
-
LH ELISA kit
-
Plate reader
Procedure:
-
Cell Plating: Seed the pituitary cells into a 96-well plate at a predetermined density and allow them to adhere and grow (typically 24-48 hours).
-
Starvation (Optional): To reduce baseline signaling, you may replace the growth media with serum-free media for 2-4 hours before the experiment.
-
Prepare Dilutions: Prepare serial dilutions of your this compound and positive control in assay buffer to create a dose-response curve (e.g., from 1 pM to 1 µM). Include a "vehicle only" control.
-
Stimulation: Carefully remove the media from the cells and replace it with the this compound dilutions, positive control, or vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-4 hours) to allow for LH release.
-
Collect Supernatant: After incubation, carefully collect the supernatant from each well. This contains the secreted LH.
-
Quantify LH: Measure the LH concentration in each supernatant sample using a validated LH ELISA kit, following the manufacturer's instructions.[18][19]
-
Data Analysis: Plot the measured LH concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal LH release.
Troubleshooting Workflow
If you are experiencing low bioactivity, follow this logical workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting low this compound bioactivity.
References
- 1. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 2. benchchem.com [benchchem.com]
- 3. thepeptidereport.com [thepeptidereport.com]
- 4. jpt.com [jpt.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. omnicalculator.com [omnicalculator.com]
- 7. Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata. I. Cleavage of native salmon GnRH and mammalian LHRH in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding affinity and biological activity of gonadotropin releasing hormone agonists in isolated pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist activity of mammalian gonadotropin-releasing antagonists in chicken gonadotropes reflects marked differences in vertebrate gonadotropin-releasing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time analysis of the activities of GnRH and GnRH analogs in alphaT3-1 cells by the Cytosensor microphysiometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro bioactivities of various forms of GnRH in relation to their susceptibility to degradation at the pituitary level in the rainbow trout, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata. II. Cleavage of native salmon GnRH, mammalian LHRH, and their analogs in the pituitary, kidney, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GnRH analogues--agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KEGG PATHWAY: map04912 [genome.jp]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. abscience.com.tw [abscience.com.tw]
- 19. cloud-clone.com [cloud-clone.com]
Technical Support Center: Optimizing sGnRH-A for Primary Cell Culture
Welcome to the technical support center for optimizing salmon Gonadotropin-Releasing Hormone analog (sGnRH-A) concentration in primary cell culture. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting concentration for this compound in primary pituitary cell culture?
A2: The optimal concentration of this compound can vary depending on the specific cell type, donor variability, and the experimental endpoint.[1] A common starting range for dose-response studies is between 0.01 nM and 100 nM.[2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.[1]
Q2: How long should I incubate my primary cells with this compound?
A2: The incubation time is dependent on the cellular response being measured.
-
Short-term responses: Protein phosphorylation (e.g., pERK) and intracellular calcium mobilization can be observed within minutes.[2][3][4]
-
Long-term responses: Changes in gene expression (e.g., gonadotropin subunit mRNA) and hormone secretion are typically measured after several hours to days (e.g., 24, 48, or 72 hours).[1][5]
Q3: I am not observing any effect after treating my cells with this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The concentration used may be too low. It is recommended to perform a dose-response curve with a wider concentration range.[1]
-
Insufficient Incubation Time: The response you are measuring may require a longer or shorter incubation period.[1]
-
Low GnRH Receptor (GnRHR) Expression: Primary cells, especially after several passages, might have reduced receptor expression. Verify GnRHR expression using methods like RT-qPCR or Western blot.[1]
-
Inactive Agonist: Ensure the this compound stock is fresh and has been stored correctly according to the manufacturer's instructions.[1]
-
Cell Health: Primary cells are sensitive. Ensure they are healthy, within a low passage number, and free from contamination.[1][6]
Q4: Why am I seeing an inhibitory effect at high this compound concentrations?
A4: This is a known phenomenon for GnRH agonists and can be attributed to:
-
Receptor Desensitization and Downregulation: Continuous exposure to high concentrations of GnRH agonists can lead to the uncoupling of the receptor from its signaling pathways and a decrease in receptor number on the cell surface.[1][7]
-
Cellular Toxicity: Very high concentrations may induce cytotoxicity. It is advisable to perform a cell viability assay (e.g., Trypan Blue or MTT) to assess toxicity at the higher end of your concentration range.[1]
Q5: My results have high variability between replicate experiments. What can I do to improve consistency?
A5: High variability in primary cell culture experiments can often be traced to:
-
Inconsistent Cell Density: Ensure a standardized cell seeding density and even distribution of cells across wells.[1]
-
Pipetting Errors: Use calibrated pipettes and ensure thorough mixing of the this compound in the culture medium.[1]
-
Fluctuations in Incubator Conditions: Regularly monitor and calibrate the incubator's temperature and CO2 levels.[1]
-
Donor-to-Donor Variability: This is an inherent characteristic of primary cells. Whenever possible, use cells from multiple donors to confirm that the observed effect is consistent.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable response to this compound | 1. Suboptimal Concentration: The dose is outside the effective range. | 1. Perform a dose-response curve with a broad concentration range (e.g., 0.01 nM to 100 nM).[1][2] |
| 2. Degraded or Inactive Agonist: Improper storage or handling. | 2. Use a fresh stock of this compound and strictly follow the manufacturer's storage instructions.[1] | |
| 3. Low/Absent GnRH Receptor Expression: Cells may not have sufficient receptors. | 3. Verify GnRH receptor expression using RT-qPCR, Western blot, or immunofluorescence.[1] | |
| 4. Insufficient Incubation Time: The endpoint measurement requires a different time point. | 4. Conduct a time-course experiment (e.g., 1, 6, 24, 48 hours).[1] | |
| 5. Poor Cell Health: Cells are stressed, contaminated, or at a high passage number. | 5. Ensure cells are healthy, free from contamination, and use early passage cells. Follow proper thawing and handling protocols.[6][8] | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. | 1. Standardize cell seeding density and ensure even cell distribution in culture plates.[1] |
| 2. Pipetting Inaccuracy: Errors in dilution or dispensing of the agonist. | 2. Use calibrated pipettes and ensure proper mixing of this compound in the culture medium.[1] | |
| 3. Incubator Fluctuations: Inconsistent temperature or CO2 levels. | 3. Regularly monitor and calibrate the incubator.[1] | |
| Unexpected Inhibitory Effect at High Concentrations | 1. Receptor Desensitization/Downregulation: A known physiological response to prolonged agonist exposure. | 1. Consider using a lower concentration range or a shorter incubation time for stimulatory effects.[1][7] |
| 2. Cellular Toxicity: The agonist concentration is toxic to the cells. | 2. Perform a cell viability assay (e.g., MTT, Trypan Blue) to check for cytotoxicity at high concentrations.[1] | |
| Suboptimal Response in Primary Cells | 1. Donor-to-Donor Variability: Inherent biological differences between donors. | 1. Use cells from multiple donors to ensure the observed effect is consistent.[1] |
| 2. Poor Cell Recovery After Thawing: Primary cells are fragile. | 2. Thaw cells quickly and add pre-warmed medium drop-wise to avoid osmotic shock. Do not centrifuge sensitive cells like neurons.[8] |
Data Presentation
Table 1: Effects of this compound Concentration on Gonadotropin Subunit mRNA Levels in Tilapia Pituitary Cells
This table summarizes the dose-dependent effect of this compound on the expression of gonadotropin subunit genes.
| This compound Concentration (nM) | α-subunit mRNA Levels (relative units) | FSHβ-subunit mRNA Levels (relative units) | LHβ-subunit mRNA Levels (relative units) |
| 0 (Control) | Basal | Basal | Basal |
| 0.01 | Increased | Increased | Increased |
| 0.1 | Increased | Increased | Increased |
| 1 | Maximally Increased | Maximally Increased | Maximally Increased |
| 10 | Increased | Increased | Increased |
| 100 | Increased | Increased | Increased |
| (Data adapted from a study on tilapia pituitary cells where sGnRH at concentrations from 0.01-100 nM elevated α, FSHβ, and LHβ subunit mRNA levels)[2] |
Table 2: Effect of GnRH Pulse Frequency on Gonadotropin Subunit and GnRHR mRNA Levels in Rat Pituitary Cells
This table illustrates how the frequency of GnRH administration, not just concentration, differentially regulates gene expression.
| GnRH Pulse Frequency (pulses/hour) | α-subunit mRNA Level | LHβ-subunit mRNA Level | FSHβ-subunit mRNA Level | GnRHR mRNA Level |
| 2 (every 30 min) | Maximal Stimulation | Maximal Stimulation | Stimulated | Maximal Stimulation |
| 1 (every 60 min) | Stimulated | Stimulated | Stimulated | Stimulated |
| 0.5 (every 2 hours) | Stimulated | Stimulated | Maximal Stimulation | Stimulated |
| (Data adapted from a study using 10 nM GnRH pulses on superfused primary monolayer cultures of rat pituitary cells)[5] |
Experimental Protocols
General Protocol for a Dose-Response Study
This protocol outlines the key steps for determining the effective concentration range of this compound in primary pituitary cells.
-
Primary Cell Isolation and Seeding:
-
Isolate primary pituitary cells from the target species using an established enzymatic digestion and mechanical dissociation protocol.
-
Seed the cells in a multi-well plate (e.g., 24- or 96-well) at a predetermined optimal density.
-
Allow cells to adhere and stabilize for at least 24-48 hours in a standard cell culture incubator (37°C, 5% CO2).[1][9]
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in an appropriate sterile buffer or cell culture medium.
-
Perform a serial dilution to create a range of concentrations. A typical range to test would be from 0.01 nM to 100 nM.[2]
-
Always include a "vehicle control" group that receives only the culture medium or buffer used to dilute the this compound.[1]
-
-
Cell Treatment:
-
Carefully remove the old culture medium from the wells.
-
Gently add the medium containing the different concentrations of this compound (and the vehicle control) to the respective wells.
-
-
Incubation:
-
Endpoint Assay:
-
Following incubation, collect the cell culture supernatant and/or the cells for analysis.
-
For Hormone Secretion: Use an ELISA to quantify the concentration of secreted hormones like Luteinizing Hormone (LH) or Follicle-Stimulating Hormone (FSH) in the supernatant.
-
For Gene Expression: Extract total RNA from the cells and perform RT-qPCR to measure the relative expression levels of target genes such as Lhb, Fshb, and the common alpha subunit (Cga).[2]
-
For Signaling Pathway Activation: Lyse cells at earlier time points (e.g., 5-60 minutes) to analyze protein phosphorylation (e.g., pERK) via Western blot.[2]
-
Mandatory Visualizations
Signaling Pathways of this compound in Pituitary Gonadotropes
The binding of this compound to its G-protein coupled receptor (GnRHR) on pituitary gonadotropes activates multiple intracellular signaling cascades that differentially regulate the synthesis and release of gonadotropins.[2][3][10] The primary pathway involves Gαq/11 activation of Phospholipase C (PLC), leading to the production of IP3 and DAG, which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[10][11] The PKC-ERK cascade is particularly involved in elevating α and LHβ mRNA levels, while the induction of FSHβ appears to be more dependent on the PKA pathway.[2]
Caption: this compound signaling pathways in pituitary gonadotropes.
Experimental Workflow for Optimizing this compound Concentration
A systematic workflow is critical for obtaining reliable and reproducible data. The process begins with the careful preparation of primary cells, followed by a dose-response treatment, and concludes with specific endpoint analyses to measure the biological response.
Caption: Workflow for this compound dose-response experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. GnRH signaling pathways regulate differentially the tilapia gonadotropin subunit genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Differential effects of gonadotropin-releasing hormone (GnRH) pulse frequency on gonadotropin subunit and GnRH receptor messenger ribonucleic acid levels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: sGnRH-A Stability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with salmon Gonadotropin-Releasing Hormone analogue (sGnRH-A). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of this compound in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: The primary cause of this compound degradation is enzymatic activity, particularly from proteases present in biological samples such as pituitary homogenates.[1][2] The main enzymes involved are a Tyr5-Gly6 endopeptidase and a post-proline cleaving enzyme that targets the Pro9-Gly10NH2 bond.[1][2]
Q2: How stable is this compound in aqueous solution without enzymatic contamination?
A2: In the absence of enzymes, this compound is relatively stable. However, its stability is influenced by factors such as pH and temperature. For instance, the related peptide, gonadorelin, is most stable at a pH of 5-5.5.[3] Lyophilized this compound should be stored at -20°C or -80°C to prevent degradation.[4] Once in solution, it should be stored in aliquots at or below -18°C and freeze-thaw cycles should be avoided.[4][5]
Q3: What are the main degradation products of this compound?
A3: Enzymatic degradation of this compound by pituitary cytosol initially yields fragments corresponding to amino acid sequences 1-5, 6-10, and 1-9.[1][2] The 1-5 fragment is relatively stable, while the 1-6 and 1-9 fragments are subject to further rapid degradation.[1][2]
Q4: How can I improve the stability of this compound in my experiments?
A4: To enhance stability, consider the following:
-
Use protease inhibitors: If working with biological samples that may contain proteases, the addition of protease inhibitors can significantly reduce degradation.
-
Control pH: Maintain the pH of your aqueous solution within a stable range. For similar GnRH peptides, a slightly acidic pH (around 5.0-6.0) has been shown to improve stability.
-
Optimize temperature: Perform experiments at the lowest feasible temperature to slow down degradation kinetics.
-
Use low-protein-binding labware: To prevent adsorption of the peptide to surfaces, use polypropylene (B1209903) or other low-protein-binding tubes and pipette tips.
-
Consider using a carrier protein: For long-term storage of solutions, adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can help stabilize this compound.
-
Use this compound analogs: If permissible for your experimental design, consider using more stable analogs with modifications at the 6th and 10th positions, such as [D-Arg6, Pro9-NEt]-sGnRH, which are highly resistant to degradation.[6]
Q5: What is the recommended storage procedure for this compound solutions?
A5: For optimal stability, reconstituted this compound solutions should be aliquoted and stored at -18°C or lower.[5] It is recommended to use these solutions within a specified period, for example, within 2-7 days when stored at 4°C and for longer durations when stored below -18°C. To prevent degradation from repeated freeze-thaw cycles, use fresh aliquots for each experiment.[4][5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with this compound degradation.
Problem 1: Rapid Loss of this compound Activity in a Bioassay
| Potential Cause | Recommended Solution |
| Enzymatic Degradation: Your sample (e.g., pituitary cell culture medium) contains active proteases. | Add a broad-spectrum protease inhibitor cocktail to your experimental buffer. You can also heat-inactivate the sample if it does not affect your experimental outcome. |
| Improper pH of Buffer: The pH of your experimental buffer is in the optimal range for enzymatic activity (pH 7-8).[1][2] | Adjust the pH of your buffer to a slightly acidic range (e.g., pH 5.0-6.0) if compatible with your assay. |
| Adsorption to Labware: The peptide is adsorbing to the surfaces of your plastic tubes or pipette tips. | Use low-protein-binding polypropylene labware. Consider adding a small amount of a non-ionic surfactant (e.g., 0.05% Tween-20) to your buffers if it does not interfere with your assay. |
| Incorrect Storage of Stock Solution: The this compound stock solution has degraded due to improper storage. | Prepare fresh stock solutions from lyophilized powder. Ensure lyophilized peptide is stored at -20°C or -80°C.[4] Reconstituted solutions should be aliquoted and stored at or below -18°C.[5] Avoid repeated freeze-thaw cycles.[4][5] |
Problem 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variable Enzyme Activity: The level of protease activity differs between your biological sample preparations. | Standardize your sample preparation protocol to ensure consistent enzyme concentrations. Consider quantifying total protein concentration as an indirect measure of enzyme levels. |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solution is causing degradation. | Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[4][5] |
| Buffer Composition: Different buffer components are affecting this compound stability. | Use a consistent and well-defined buffer system for all experiments. Acetate buffers have been shown to be more favorable for the stability of some GnRH analogs compared to phosphate (B84403) buffers. |
| Light Exposure: Prolonged exposure to light may be contributing to degradation. | Protect your this compound solutions from light by using amber tubes or by wrapping containers in foil, especially during long incubation periods. |
Data Presentation
Table 1: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Condition | Effect on this compound Stability | Reference |
| Enzymes | Presence of pituitary cytosol | Rapid degradation (78.3% degraded in 3 hours) | [1][2] |
| pH | pH 7-8 | Maximal enzymatic degradation | [1][2] |
| pH 5-5.5 | Increased stability (for gonadorelin) | [3] | |
| Temperature | Higher temperatures | Increased rate of degradation | General peptide knowledge |
| -20°C to -80°C (lyophilized) | Long-term stability | [4] | |
| ≤ -18°C (in solution) | Recommended for storage | [5] | |
| Structural Modifications | D-amino acid substitution at position 6 | Increased resistance to enzymatic cleavage | [6] |
| C-terminal modification (e.g., Pro9-NEt) | Increased resistance to enzymatic cleavage | [6] |
Experimental Protocols
Protocol 1: Analysis of this compound Degradation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for analyzing this compound and its degradation products. Specific parameters may need optimization for your system.
1. Preparation of Mobile Phase:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Filter and degas both mobile phases before use.
2. HPLC System and Column:
- HPLC system with a UV detector or a mass spectrometer.
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Chromatographic Conditions:
- Flow rate: 1.0 mL/min.
- Column temperature: 30°C.
- Detection wavelength: 220 nm or 280 nm.
- Injection volume: 20 µL.
- Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point.
4. Sample Preparation:
- Incubate this compound under your desired experimental conditions (e.g., with pituitary cytosol at 37°C).
- At various time points, take an aliquot of the reaction mixture.
- Stop the enzymatic reaction by adding an equal volume of 1% TFA or by heat inactivation.
- Centrifuge the sample to pellet any precipitate.
- Transfer the supernatant to an HPLC vial for analysis.
5. Data Analysis:
- Identify the peak corresponding to intact this compound based on its retention time, which can be determined by injecting a standard solution.
- Quantify the peak area of intact this compound at each time point.
- Calculate the percentage of this compound remaining over time to determine the degradation rate.
Protocol 2: Enzymatic Degradation Assay of this compound using Pituitary Homogenate
This protocol describes how to assess the degradation of this compound in the presence of pituitary enzymes.
1. Preparation of Pituitary Cytosol:
- Dissect pituitaries from the appropriate animal model on ice.
- Homogenize the tissue in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
- Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
- The resulting supernatant is the cytosolic fraction. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Degradation Assay:
- In a microcentrifuge tube, combine the pituitary cytosol (at a final protein concentration of e.g., 0.1-1.0 mg/mL), this compound (at a final concentration of e.g., 1-10 µM), and the reaction buffer to the desired final volume.
- Incubate the reaction mixture at 37°C.
- At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
- Immediately stop the reaction by adding an equal volume of a quenching solution (e.g., 1% TFA or by heating at 95°C for 5 minutes).
- Analyze the samples by RP-HPLC (as described in Protocol 1) to quantify the amount of remaining intact this compound.
Visualizations
Caption: Enzymatic degradation pathway of this compound by pituitary peptidases.
Caption: Workflow for analyzing this compound degradation.
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata. I. Cleavage of native salmon GnRH and mammalian LHRH in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of synthetic gonadotropin-releasing hormone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro bioactivities of various forms of GnRH in relation to their susceptibility to degradation at the pituitary level in the rainbow trout, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: sGnRH-A and Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to salmon Gonadotropin-Releasing Hormone Agonist (sGnRH-A) and receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced receptor desensitization?
A1: this compound-induced receptor desensitization is a phenomenon where pituitary gonadotroph cells become less responsive to the agonist after prolonged or continuous exposure.[1][2] This process is characterized by a reduction in the signaling response, such as the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), even in the presence of the agonist.[3][4] The primary mechanisms include a decrease in the number of GnRH receptors on the cell surface due to internalization (downregulation) and uncoupling of the receptor from its intracellular signaling pathways.[5][6][7]
Q2: What is the key difference between pulsatile and continuous this compound administration?
A2: The mode of this compound administration is critical in determining the physiological outcome.
-
Pulsatile administration , mimicking the natural episodic release of GnRH from the hypothalamus, stimulates and sustains gonadotropin (LH and FSH) synthesis and secretion.[3][4][8]
-
Continuous administration , in contrast, leads to an initial surge in gonadotropins followed by a profound desensitization of the pituitary, resulting in the suppression of gonadotropin release.[1][3] This desensitization is the therapeutic goal in treatments for hormone-dependent conditions like prostate cancer.[1]
Q3: What are the primary signaling pathways activated by the this compound receptor?
A3: The GnRH receptor (GnRHR) is a G-protein coupled receptor (GPCR). Upon this compound binding, it primarily couples to the Gαq/11 protein, which activates Phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[9] These events lead to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, which ultimately regulate the transcription and secretion of LH and FSH.[4]
Troubleshooting Guides
Issue 1: My pulsatile this compound delivery is still causing receptor desensitization.
-
Possible Cause 1: Pulse frequency is too high.
-
Troubleshooting: Super-physiological pulse frequencies can fail to allow for receptor resensitization between pulses, effectively mimicking continuous exposure. Decrease the pulse frequency. Studies show that lower frequencies favor FSHβ transcription, while higher frequencies favor LHβ transcription, but excessively high frequencies suppress both.[3][4] The recovery period from GnRH-induced desensitization is rapid, often within 3 minutes, so ensure your inter-pulse interval is sufficient.[2]
-
-
Possible Cause 2: Agonist concentration is too high.
-
Troubleshooting: High concentrations of this compound can accelerate receptor internalization and desensitization, even with pulsatile delivery. Perform a dose-response curve to determine the optimal concentration that elicits a physiological response without causing significant desensitization. A daily subcutaneous dose of 15-50 µg of a GnRH agonist has been shown to be effective for desensitization in clinical settings, suggesting that concentrations for stimulation should be carefully optimized to be much lower.[10]
-
-
Possible Cause 3: Inadequate "off" period.
-
Troubleshooting: The system needs a sufficient drug-free interval to resensitize. Ensure your perifusion or microfluidics system provides a clean washout between pulses. Check for residual agonist in the system or adherence of the compound to tubing or chamber materials.
-
Issue 2: Inconsistent results in my in vitro desensitization assays (e.g., Calcium Flux, IP-One).
-
Possible Cause 1: Cell health and passage number.
-
Troubleshooting: Use cells with high viability and at a low, consistent passage number. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling efficiency. Ensure cells are in the logarithmic growth phase and are not overgrown when plated for the assay.
-
-
Possible Cause 2: Inconsistent cell seeding.
-
Troubleshooting: An uneven number of cells per well will lead to variable signal output. Ensure you have a homogenous single-cell suspension before plating and use calibrated pipettes. To minimize "edge effects" in microplates, consider not using the outermost wells for critical samples.
-
-
Possible Cause 3: Agonist/Antagonist preparation and handling.
-
Troubleshooting: Peptides like this compound can be susceptible to degradation. Prepare fresh solutions for each experiment from lyophilized powder. If you must store solutions, use single-use aliquots at -20°C or lower to avoid repeated freeze-thaw cycles. Allow vials to warm to room temperature before opening to prevent condensation.
-
-
Possible Cause 4: Assay setup and timing.
-
Troubleshooting: The calcium signal is rapid and transient, typically peaking within seconds.[11] Ensure your fluorescence plate reader settings (e.g., kinetic read time) are optimized to capture this peak. For competitive antagonist assays, the apparent IC50 is dependent on the agonist concentration used; ensure you are using a consistent EC50 or EC80 concentration of this compound.
-
Data Presentation
Table 1: Effects of Continuous GnRH Agonist Exposure on Receptor and Signaling
| Parameter | Observation | Magnitude of Change | Cell Line/System | Reference |
| Receptor Number | Reduction in cell surface GnRH receptors | 48% decrease | αT3-1 cells | [6] |
| Binding Affinity (Kd) | No measurable change | - | αT3-1 cells | [6] |
| EC50 for IP Accumulation | Rightward shift in dose-response curve | ~3-fold increase | αT3-1 cells | [6] |
| Maximal IP Accumulation | Reduction in maximal response | Reduced to 66% of control | αT3-1 cells | [6] |
| EC50 for LH Release | Rightward shift in dose-response curve | ~16-fold increase (from 0.28 nM to 4.5 nM) | Cultured rat pituitary cells | [12] |
| EC50 for ppERK | Time-dependent rightward shift | From ~1 nM at 5 min to 46 nM at 240 min | LβT2 cells | [13] |
Table 2: Differential Effects of Pulsatile vs. Continuous GnRH Administration
| Administration Mode | Effect on LH/FSH Secretion | Effect on Gene Expression | Outcome | Reference |
| Pulsatile | Stimulates and sustains pulsatile release | Differentially regulates LHβ and FSHβ transcription based on frequency | Pituitary Stimulation | [3][4] |
| Continuous | Initial surge followed by profound suppression | Downregulates both LHβ and FSHβ mRNA | Pituitary Desensitization | [3] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Assess this compound Activity and Desensitization
This assay measures the increase in intracellular calcium following GnRH receptor activation.
-
Cell Culture:
-
Seed GnRH receptor-expressing cells (e.g., HEK293, CHO-K1, or αT3-1) into black, clear-bottom 96- or 384-well microplates. Culture overnight to achieve a confluent monolayer.[14]
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Pluronic F-127 can be included to aid dye solubilization.[14]
-
Remove culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.[14]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
For desensitization experiments, pre-incubate cells with a desensitizing concentration of this compound for a specified time (e.g., 60 minutes) before the assay.[6]
-
-
Signal Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions and immediately begin recording the fluorescence signal to capture the transient increase in intracellular calcium.[14]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline.
-
Plot ΔF against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. A rightward shift in the EC50 after pre-incubation indicates desensitization.
-
Protocol 2: Radioligand Binding Assay to Quantify Receptor Internalization
This competitive binding assay quantifies the number of this compound receptors on the cell surface.
-
Cell Treatment:
-
Radioligand Binding:
-
After treatment, wash the cells once with ice-cold assay medium (e.g., HEPES-modified DMEM with 0.1% BSA) to stop internalization and remove the unlabeled agonist.[5]
-
Incubate the cells with a saturating concentration of a radiolabeled GnRH agonist (e.g., ¹²⁵I-Buserelin) at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours). The low temperature prevents further internalization during the binding step.
-
Include wells for determining non-specific binding by adding a large excess of unlabeled agonist (e.g., 10 µM) along with the radioligand.
-
-
Washing and Lysis:
-
Aspirate the binding medium and wash the cells rapidly multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Lyse the cells in a suitable lysis buffer (e.g., 0.5 M NaOH).
-
-
Quantification:
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
-
Data Analysis:
-
A decrease in specific binding over the time course of unlabeled this compound treatment reflects the internalization of cell surface receptors. Express the results as a percentage of the receptors remaining on the surface compared to the time-zero control.
-
Mandatory Visualizations
Caption: Simplified this compound Receptor Signaling Pathway.
Caption: Workflow for Comparing Pulsatile and Continuous this compound.
Caption: Logical Workflow for Troubleshooting this compound Experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Homologous desensitization of gonadotropin-releasing hormone (GnRH)-stimulated luteinizing hormone secretion in vitro occurs within the duration of an endogenous GnRH pulse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GnRH Pulse Frequency-dependent Differential Regulation of LH and FSH Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulsatile and Sustained Gonadotropin-releasing Hormone (GnRH) Receptor Signaling: DOES THE ERK SIGNALING PATHWAY DECODE GnRH PULSE FREQUENCY? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Desensitization of gonadotropin-releasing hormone action in the gonadotrope-derived alpha T3-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gonadotrophin-releasing hormone agonist dose-dependency of pituitary desensitization during controlled ovarian hyperstimulation in IVF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gonadotropin-releasing hormone-stimulated calcium mobilization is altered in pituitary cultures from anestrous ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desensitization of cultured pituitary cells to gonadotropin-releasing hormone: evidence for a post-receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Information Transfer via Gonadotropin-Releasing Hormone Receptors to ERK and NFAT: Sensing GnRH and Sensing Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: sGnRH-A Hormone Injection Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for sGnRH-A (salmon Gonadotropin-Releasing Hormone analogue) hormone injection protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic analogue of the naturally occurring salmon Gonadotropin-Releasing Hormone. It is a potent stimulator for the release of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[1][2][3] In research, it is widely used to induce final oocyte maturation, ovulation, and spermiation in various fish species for artificial breeding and to study reproductive physiology.[1][4][5][6] Its high potency is attributed to a greater binding affinity to pituitary receptors compared to native GnRH.[7]
Q2: What is the general mechanism of action for this compound?
A2: this compound acts on the hypothalamic-pituitary-gonadal (HPG) axis.[8] It binds to GnRH receptors on the pituitary gland, stimulating the synthesis and release of LH and FSH.[2][9][10] These gonadotropins then travel to the gonads (ovaries or testes) to stimulate the production of sex steroids, which in turn regulate gamete development and release.[3][11]
Q3: Why are dopamine (B1211576) antagonists like domperidone (B1670879) or pimozide (B1677891) often used in conjunction with this compound?
A3: In many fish species, dopamine has an inhibitory effect on the release of GTH from the pituitary.[1] Dopamine antagonists block this inhibitory action, thereby increasing the effectiveness of this compound in stimulating LH and FSH release, leading to a more significant and synchronized ovulation.[1][5][7] The combination of this compound with a dopamine antagonist is a common feature in commercial products like Ovaprim and Ovatide.[2][5][7]
Q4: What are the differences between injection and implant delivery methods for this compound?
A4: Injections provide a rapid release of the hormone, leading to a quick surge in gonadotropins. This method is suitable for inducing spawning in a synchronized manner.[2] Implants, often in a biodegradable cholesterol-based matrix, provide a sustained, slow release of this compound.[12] This can be more effective for longer-term maturation processes and reduces the need for multiple injections, thereby minimizing handling stress on the animals.[2][12]
Troubleshooting Guide
Issue 1: Low or No Ovulation/Spermiation Response
-
Question: We administered the recommended dose of this compound, but observed a poor or non-existent spawning response. What could be the cause?
-
Answer:
-
Incorrect Timing: The developmental stage of the broodstock is critical. The gonads must be sufficiently mature for this compound to be effective. Ensure that females have oocytes in the final stages of vitellogenesis and males have mature testes.
-
Suboptimal Dosage: The required dosage can vary significantly between species and even between individuals based on size and condition.[9][11] Refer to literature for species-specific dosage recommendations and consider conducting a dose-response study to optimize for your specific population.
-
Dopaminergic Inhibition: As mentioned in the FAQs, some species have strong dopaminergic inhibition. If you are not already, consider co-administering a dopamine antagonist.[1]
-
Hormone Potency: Improper storage or handling of the this compound can lead to degradation. Store the hormone according to the manufacturer's instructions, typically refrigerated or frozen and protected from light.[4][12] Reconstituted solutions may have a limited shelf life.
-
Stress: Excessive handling or poor water quality can cause a stress response in the animals, which can interfere with the hormonal cascade. Minimize handling and ensure optimal environmental conditions.
-
Issue 2: High Variability in Response Time
-
Question: There is a wide range of response times to ovulation within our experimental group. How can we achieve better synchronization?
-
Answer:
-
Initial Developmental Stage: Ensure all individuals in the treatment group are at a similar stage of gonadal maturity before hormone administration.
-
Consistent Injection Technique: Inconsistent injection placement (e.g., intramuscular vs. intraperitoneal) or volume can affect absorption rates. Standardize the injection protocol for all individuals.
-
Environmental Cues: Fluctuations in temperature, photoperiod, or water quality can affect the timing of spawning. Maintain stable environmental conditions throughout the experiment.
-
Social Environment: The presence of mature males can sometimes help synchronize ovulation in females.
-
Issue 3: Injection Site Reactions
-
Question: We are observing swelling, redness, or nodules at the injection site. What is causing this and how can it be mitigated?
-
Answer:
-
Improper Injection Technique: Using a needle that is too large, inserting it at an incorrect angle, or injecting too quickly can cause tissue trauma.[13] Use an appropriately sized, sterile needle for each injection.
-
Formulation Issues: The pH, viscosity, or excipients in the hormone formulation can cause local irritation.[13] If possible, use a formulation designed for your specific application and ensure it is at room temperature before injection.
-
Contamination: Non-sterile injection techniques or contaminated solutions can lead to infections or sterile abscesses.[13] Always use aseptic techniques when preparing and administering injections.
-
Site Rotation: For protocols requiring multiple injections, rotate the injection sites to prevent cumulative irritation.[13]
-
Issue 4: Unexpected Side Effects or Mortality
-
Question: We have observed unexpected side effects, such as lethargy or mortality, following this compound injection. What are the potential causes?
-
Answer:
-
Overdosing: While this compound generally has a good safety profile, excessively high doses can lead to adverse effects. Re-verify your dosage calculations. In some cases, high doses can lead to a down-regulation of GnRH receptors, reducing efficacy.[9]
-
Stress from Handling: The process of capturing, anesthetizing, and injecting can be highly stressful and may lead to mortality, especially in sensitive species. Streamline your procedure to minimize handling time.
-
Anesthetic Complications: If using an anesthetic, ensure the concentration and exposure time are appropriate for the species and size of the animal.
-
Pre-existing Health Conditions: The stress of the procedure may exacerbate underlying health issues in the animals.
-
Data Presentation
Table 1: Example this compound Dosages for Inducing Maturation in Different Species
| Species | Dosage (µg/kg body weight) | Injection Type | Co-treatment | Reference |
| Tilapia (Oreochromis niloticus) | 25 µg/kg | Intraperitoneal | None | [9] |
| Blue Tang (Paracanthurus hepatus) | 200 µg/kg | Intramuscular | None | [11] |
| Rabbit (Oryctolagus cuniculus) | 10-15 µg/kg | Intramuscular | None | [7] |
| Various Fish Species (General) | 100 µg/kg (max) | Intraperitoneal | Varies | [14] |
| Dairy Cows | 50-100 µg (per cow) | Intramuscular | PGF2α | [15] |
Note: These are example dosages and should be optimized for specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Calculate Required Hormone Mass: Based on the number of animals, their average body weight, and the target dosage, calculate the total mass of this compound powder needed.
-
Reconstitution:
-
Wear appropriate personal protective equipment (gloves, lab coat).
-
Obtain lyophilized this compound powder. Note the amount of peptide per vial.[14]
-
Using a sterile syringe and needle, add a precise volume of sterile physiological saline (0.9% NaCl) to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).[14]
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously as this can denature the peptide.
-
-
Dilution to Working Concentration:
-
Based on the desired injection volume per animal (e.g., 0.1 mL per 100g of body weight), calculate the required final concentration of the working solution.
-
Perform a serial dilution from the stock solution using sterile saline to achieve the final working concentration.
-
-
Storage: Store the reconstituted hormone solution according to the manufacturer's guidelines, typically at 4°C for short-term use or frozen at -20°C for longer-term storage.[4][12] Avoid repeated freeze-thaw cycles.
Protocol 2: Intramuscular (IM) Injection Procedure
-
Animal Preparation:
-
Carefully net and transfer the animal to an anesthesia bath (e.g., MS-222), if required.
-
Once the animal is lightly anesthetized, place it on a soft, wet surface.
-
Weigh the animal to determine the precise injection volume.
-
-
Injection:
-
Draw the calculated volume of the this compound working solution into a sterile syringe with an appropriately sized needle (e.g., 25-27 gauge).
-
Locate a suitable injection site in the dorsal musculature, avoiding the lateral line and vertebral column.
-
Insert the needle at a 45-degree angle into the muscle tissue.
-
Slowly depress the plunger to administer the hormone.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Recovery:
-
Immediately return the animal to a recovery tank with clean, well-aerated water.
-
Monitor the animal until it has fully recovered from anesthesia and is swimming normally.
-
Visualizations
Caption: this compound signaling pathway with dopaminergic inhibition.
Caption: General experimental workflow for this compound injection.
Caption: Troubleshooting flowchart for poor spawning response.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. ukm.my [ukm.my]
- 3. Gonadotropin-releasing hormone (GnRH) in fishes: A review on basic and practical findings - International Journal of Biological Reports [injbir.com]
- 4. fws.gov [fws.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researcherslinks.com [researcherslinks.com]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. e-services.nafosted.gov.vn [e-services.nafosted.gov.vn]
- 12. fws.gov [fws.gov]
- 13. benchchem.com [benchchem.com]
- 14. fws.gov [fws.gov]
- 15. Efficacy of decreasing the dose of GnRH used in a protocol for synchronization of ovulation and timed AI in lactating dairy cows [agris.fao.org]
Improving sGnRH-A solubility for in vivo studies
Welcome to the Technical Support Center for sGnRH-A. This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in effectively using salmon Gonadotropin-Releasing Hormone analogue (this compound) for in vivo studies, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a synthetic analogue of the salmon gonadotropin-releasing hormone (GnRH).[1] It is a decapeptide that is more potent and stable than the native form.[2] this compound acts as an agonist at GnRH receptors on pituitary gonadotrophs.[3] Binding of this compound to these G protein-coupled receptors (GPCRs) triggers a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] These gonadotropins then act on the gonads to stimulate steroidogenesis and gamete maturation, making this compound a potent inducer of ovulation and spawning in various species.[2][5]
Q2: What is the primary signaling pathway activated by this compound?
A: The this compound receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, the receptor activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] These pathways, along with the activation of mitogen-activated protein kinase (MAPK) cascades, are crucial for the expression and secretion of gonadotropins like LH and FSH.[3]
Q3: What are the recommended solvents for this compound?
A: The acetate (B1210297) form of this compound is soluble in water.[5] One supplier indicates a solubility of up to 100 mg/mL in H₂O, although ultrasonic assistance may be required to achieve this concentration.[5] For in vivo studies, sterile saline or phosphate-buffered saline (PBS) are commonly used vehicles. The choice of solvent may depend on the required concentration and the specific experimental protocol.
Troubleshooting Guide: Solubility Issues
Q1: My this compound is not dissolving in water or saline. What should I do?
A: If you are experiencing difficulty dissolving this compound, follow these steps:
-
Verify the Salt Form: Ensure you are using a water-soluble form, such as this compound acetate.[5]
-
Gentle Agitation: Vortex the solution gently.
-
Sonication: Use an ultrasonic water bath. This is often necessary to dissolve the peptide, especially at higher concentrations.[5]
-
pH Adjustment: While this compound is generally water-soluble, slight adjustments in pH can sometimes improve solubility for peptide formulations. This should be done cautiously to avoid degradation and ensure compatibility with the in vivo model.
-
Co-solvents: For GnRH-related compounds that exhibit poor solubility or gelling, a co-solvent system (e.g., water and a water-miscible solvent like ethanol) can be considered, though this must be validated for animal safety at the desired concentration.
Q2: My this compound solution appears cloudy or has formed a precipitate after preparation. What could be the cause?
A: Cloudiness or precipitation can occur for several reasons:
-
Supersaturation: The concentration may be too high for the chosen solvent system and temperature. A supersaturated solution is unstable and can lead to precipitation.[6]
-
Low Purity: Impurities in the peptide powder can reduce overall solubility.
-
Incorrect pH: The pH of the solution may have shifted to a point where the peptide's solubility is minimal.
-
Contamination: Contamination of the solvent or vial can introduce ions that cause the peptide to precipitate.
Troubleshooting Steps:
-
Filter Sterilization: If preparing a stock solution in water, filter and sterilize it with a 0.22 µm filter before making further dilutions.[5]
-
Re-dissolve: Try warming the solution slightly and sonicating again.
-
Prepare Fresh: If precipitation persists, it is best to discard the solution and prepare a fresh one, ensuring all glassware is clean and using high-purity solvents.
Q3: How can I improve the stability and bioavailability of this compound for in vivo administration?
A: While this compound is more stable than native GnRH, its bioavailability can be influenced by the formulation.
-
Suspensions: Formulating GnRH analogues as a suspension (e.g., with Zn²⁺) has been shown to increase bioavailability compared to a simple solution.[7] This approach can provide a more sustained release profile.
-
Combined Formulations: Commercial products like Ovaprim® combine this compound with a dopamine (B1211576) antagonist like domperidone.[8] Domperidone negates the inhibitory effect of dopamine on GnRH release, thereby increasing the potency of the this compound.[4][8]
Data & Protocols
Solubility and Dosage Summary
The following tables summarize key quantitative data for using this compound.
Table 1: this compound Solubility
| Solvent/Vehicle | Reported Concentration | Notes | Reference |
|---|---|---|---|
| Water (H₂O) | 100 mg/mL | May require ultrasonic treatment. | [5] |
| Saline / PBS | Commonly Used | Standard vehicle for injections. | General Knowledge |
| Propylene Glycol | Used as a vehicle in some studies. | Check for specific protocol compatibility. |[9] |
Table 2: Example In Vivo Dosages of this compound Formulations
| Species | Formulation/Dose | Administration Route | Purpose | Reference |
|---|---|---|---|---|
| Rabbit | 5, 10, or 15 µg/kg BW (in Ovaprim®) | Intramuscular | Ovulation Induction | [2] |
| Shark | 0.2 mL/kg (Ovaprim®) | Intramuscular | Induce Semen Release | [8][10] |
| Catfish | 1 - 100 µg/kg BW | Intramuscular | Induce Spawning |[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound acetate in sterile water.
Materials:
-
This compound acetate powder
-
Sterile, nuclease-free water
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound acetate powder in a sterile microcentrifuge tube. For example, weigh 1 mg of the peptide.
-
Solvent Addition: Add the calculated volume of sterile water to achieve the target concentration. For a 1 mg/mL solution, add 1 mL of water.
-
Initial Dissolution: Close the tube securely and vortex gently for 30-60 seconds.
-
Sonication: Place the tube in an ultrasonic water bath and sonicate for 5-10 minutes or until the solution is clear. Check for complete dissolution visually.[5]
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This is a critical step before in vivo use.[5]
-
Storage: For stock solutions, store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[5] For immediate use, dilute to the final working concentration with sterile saline or PBS.
Protocol 2: General In Vivo Administration Workflow
This protocol provides a general workflow for an in vivo study involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researcherslinks.com [researcherslinks.com]
- 3. benchchem.com [benchchem.com]
- 4. ukm.my [ukm.my]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Use of Synthetic Salmon GnRH and Domperidone (Ovaprim®) in Sharks: Preparation for ex situ Conservation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Addressing variability in experimental results with sGnRH-A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using the salmon Gonadotropin-Releasing Hormone analog (sGnRH-A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Salmon Gonadotropin-Releasing Hormone analog (this compound) is a synthetic peptide modeled after the native GnRH found in salmon.[1] It is a potent agonist for the GnRH receptor (GnRH-R), a G protein-coupled receptor (GPCR) located on pituitary gonadotropic cells.[2] Upon binding, this compound initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.[2] Due to structural modifications, this compound has a higher binding affinity for the GnRH-R and is more resistant to degradation compared to native GnRH, resulting in a more potent and prolonged biological activity.[4]
Q2: What is the "flare-up" effect observed with this compound administration?
The "flare-up" effect is an initial, temporary surge in LH and FSH, and consequently sex hormones like testosterone (B1683101) and estradiol, that occurs shortly after the first administration of a GnRH agonist like this compound.[5] This happens because the agonist initially stimulates the GnRH receptors before they become desensitized and downregulated with continuous exposure.[3][5] This initial stimulation can be a source of variability in short-term experiments.
Q3: How should this compound be stored and handled to ensure its stability?
Proper storage and handling are crucial for maintaining the bioactivity of this compound.
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be kept at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[6][7] Before use, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[7]
-
In Solution: The stability of GnRH in solution can vary. While some studies show stability for weeks at 4°C or room temperature, it is generally recommended to prepare solutions fresh for each experiment to avoid degradation.[7][8] If short-term storage is necessary, dissolve the peptide in a sterile buffer, create single-use aliquots, and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6][7]
Q4: Can this compound be used in species other than fish?
Yes, this compound has been shown to be effective in various species beyond fish, including rabbits, for inducing ovulation.[4] However, the efficacy and optimal dosage can vary significantly between species.[9][10] Therefore, it is essential to consult the literature for species-specific protocols or conduct pilot studies to determine the appropriate dosage.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Response (In Vitro & In Vivo)
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Improper this compound Preparation or Storage | - Ensure this compound was stored correctly (see FAQ 3).- Prepare fresh solutions for each experiment.[7]- Confirm the correct concentration was prepared and administered. |
| Incorrect Dosage | - The optimal dose of this compound is species- and context-dependent.[4][9]- Review the literature for established doses for your specific model.- Perform a dose-response study to determine the optimal concentration for your experiment.[1] |
| Physiological State of the Animal | - The reproductive stage, age, and overall health of the animal can significantly impact the response to this compound.[9]- Ensure animals are properly acclimated and at the appropriate physiological stage for the intended effect. |
| Timing of Administration | - The timing of this compound administration relative to the animal's reproductive cycle is critical for inducing ovulation or spawning.[11]- Optimize the injection timing based on established protocols or preliminary studies. |
| Cell Line Issues (In Vitro) | - Confirm that your cell line expresses the GnRH receptor.- Use cells at a low passage number to avoid phenotypic drift.- Ensure cells are healthy and in the logarithmic growth phase.[7] |
| Assay Conditions (In Vitro) | - Optimize incubation times and temperatures.- Ensure the use of appropriate buffers and media.- Verify the functionality of other assay reagents with a positive control.[7] |
Issue 2: High Variability Between Experimental Replicates
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing or Administration | - Use calibrated equipment for preparing and administering this compound.- Ensure consistent injection technique and volume for in vivo studies. |
| Biological Variation in Animals | - Use a sufficient number of animals per group to account for individual variability.- Standardize the age, weight, and physiological state of the animals used. |
| Uneven Cell Plating (In Vitro) | - Ensure cells are thoroughly mixed before plating to achieve a uniform cell density across wells.[12] |
| Pipetting Errors (In Vitro) | - Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency.[12] |
| Edge Effects in Multi-well Plates (In Vitro) | - To minimize edge effects, consider not using the outer wells of the plate for experimental samples or fill them with a buffer. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The binding of this compound to its receptor on pituitary gonadotrophs triggers a cascade of intracellular events, primarily through the Gq/11 protein pathway.[2][13] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[13][14] These signaling events ultimately result in the synthesis and secretion of LH and FSH.
Caption: Simplified this compound signaling pathway in pituitary gonadotrophs.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose and resolve variability in experimental outcomes.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol outlines a method to determine the binding affinity of this compound to the GnRH receptor.
1. Membrane Preparation:
-
Culture cells expressing the GnRH receptor (e.g., pituitary cells or a recombinant cell line).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an assay buffer. Determine the protein concentration.[15]
2. Binding Reaction:
-
In a multi-well plate, set up reactions for total binding, non-specific binding, and competitive binding with various concentrations of unlabeled this compound.
-
Total Binding: Add radiolabeled GnRH analog and the membrane preparation.[15]
-
Non-specific Binding: Add radiolabeled GnRH analog, a high concentration of an unlabeled GnRH agonist, and the membrane preparation.[15]
-
Competitive Binding: Add radiolabeled GnRH analog, varying concentrations of unlabeled this compound, and the membrane preparation.
-
Incubate the plate to allow the binding to reach equilibrium.[15]
3. Filtration and Measurement:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter to separate bound from free radioligand.[15]
-
Wash the filters with ice-cold wash buffer.[15]
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
In Vivo Ovulation Induction in Fish
This protocol provides a general framework for using this compound to induce ovulation in fish. Note that specific parameters will vary by species.
1. Animal Selection and Acclimation:
-
Select sexually mature female fish with visible signs of readiness for spawning.
-
Acclimate the fish to the experimental tanks and water conditions for a specified period.
2. This compound Preparation and Administration:
-
Prepare the this compound solution in a sterile saline or appropriate vehicle at the desired concentration.
-
Anesthetize the fish.
-
Inject the this compound intramuscularly or intraperitoneally. The dosage will be species-dependent.[4][16]
3. Monitoring and Ovulation Check:
-
Return the fish to their tanks and monitor for signs of ovulation.
-
At a predetermined time post-injection (e.g., 24-48 hours), gently check for ovulation by applying light pressure to the abdomen.[16]
4. Data Collection:
-
Record the number of fish that ovulate.
-
If applicable, strip the eggs and assess egg quality and fertilization rates.
Quantitative Data Summary
Table 1: Effect of Varying this compound Dosages on Luteinizing Hormone (LH) Levels in Rabbit Does
| Treatment Group | LH Concentration at 0 min (ng/ml) | LH Concentration at 60 min (ng/ml) | LH Concentration at 120 min (ng/ml) |
| Control (Naturally Mated) | 6.86 ± 2.39 | 6.53 ± 3.80 | 7.73 ± 1.12 |
| 5 µg/kg this compound | - | - | - |
| 10 µg/kg this compound | - | 9.60 ± 0.77 | - |
| 15 µg/kg this compound | - | 9.53 ± 1.72 | - |
| Data adapted from a study on non-lactating rabbit does. The AI groups peaked at 60 minutes, while the control group peaked at 120 minutes.[4] |
Table 2: Reproductive Performance of Rabbit Does Administered Varying Dosages of this compound
| Treatment Group | Kindling Rate (%) | Total Kits Born (per litter) | Total Live Kits (per litter) | Stillborns (per litter) |
| Control (Naturally Mated) | 10 | - | - | 0 |
| 5 µg/kg this compound | 10 | - | - | 0 |
| 10 µg/kg this compound | 60 | - | - | - |
| 15 µg/kg this compound | 50 | - | - | - |
| Data adapted from a study on non-lactating rabbit does.[4] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization | MDPI [mdpi.com]
- 3. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 4. researcherslinks.com [researcherslinks.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. The stability of synthetic gonadotropin-releasing hormone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ukm.my [ukm.my]
- 10. academic.oup.com [academic.oup.com]
- 11. bioone.org [bioone.org]
- 12. benchchem.com [benchchem.com]
- 13. KEGG PATHWAY: map04912 [genome.jp]
- 14. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Use of Synthetic Salmon GnRH and Domperidone (Ovaprim®) in Sharks: Preparation for ex situ Conservation [frontiersin.org]
Technical Support Center: sGnRH-A Stability and Quality Control
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on sGnRH-A (salmon Gonadotropin-Releasing Hormone analogue) stability testing and quality control assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a synthetic analogue of the naturally occurring salmon Gonadotropin-Releasing Hormone. It is a decapeptide used to stimulate the secretion of gonadotropins, making it valuable in aquaculture to induce ovulation and spermiation in fish.[1] The stability of this compound is critical to ensure its biological potency and safety. Degradation of the peptide can lead to a loss of efficacy and the formation of potentially harmful impurities. Therefore, rigorous stability testing and quality control are essential throughout its lifecycle.
Q2: What are the typical storage conditions for this compound?
A2: For long-term storage, lyophilized this compound powder should be stored at -20°C or below. In solution, this compound is relatively stable and can be stored at 4°C for up to four weeks without significant loss of activity. For use in solvent, it can be stored at -80°C for up to 6 months.
Q3: What are the common degradation pathways for this compound?
A3: The primary degradation pathways for this compound and similar GnRH analogues involve enzymatic cleavage and chemical modifications. In biological systems, peptidases can cleave the peptide chain, particularly at the Tyr5-Gly6 and Pro9-Gly10NH2 bonds. Chemically, this compound can undergo hydrolysis under acidic or basic conditions, oxidation, and photolysis, leading to the formation of various degradation products.
Q4: What are the key quality control assays for this compound?
A4: Key quality control assays for this compound include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity, identify and quantify impurities and degradation products.
-
Mass Spectrometry (MS): To confirm the identity of the peptide and its degradation products.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of this compound in various samples.
-
Bioassay: To determine the biological potency of the this compound by measuring its effect on gonadotropin release from pituitary cells.
Troubleshooting Guides
HPLC Analysis
Q: My this compound peak is tailing in the chromatogram. What could be the cause and how can I fix it?
A: Peak tailing in HPLC analysis of peptides like this compound can be caused by several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with basic amino acid residues in the peptide, causing tailing.
-
Solution: Use a mobile phase with a lower pH (e.g., 2.5-3.5) to protonate the silanol groups and reduce these interactions. Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Degradation: An old or poorly maintained column can lose its efficiency.
-
Solution: Replace the column with a new one and ensure proper column washing and storage procedures are followed.
-
Q: I am observing unexpected peaks in my this compound chromatogram. What are they and how do I identify them?
A: Unexpected peaks can be impurities from the synthesis process, degradation products, or contaminants.
-
Identification:
-
Mass Spectrometry (LC-MS): Couple your HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecules in the unknown peaks. This can help identify them as truncated or modified forms of this compound.
-
Forced Degradation Studies: Compare the chromatogram of your sample with those from forced degradation studies (see Experimental Protocols section). This can help to identify peaks corresponding to specific degradation products.
-
-
Troubleshooting:
-
Contamination: Ensure all solvents, vials, and the HPLC system are clean. Run a blank injection (mobile phase only) to check for system contamination.
-
Sample Degradation: If the sample has been stored improperly or for an extended period, it may have degraded. Analyze a freshly prepared sample.
-
ELISA Assays
Q: I am getting a high background signal in my this compound ELISA. What is the likely cause and solution?
A: High background in an ELISA can obscure the true signal. Common causes include:
-
Insufficient Washing: Inadequate washing between steps can leave unbound antibodies or reagents in the wells.
-
Solution: Increase the number of wash cycles and ensure that the wells are completely emptied after each wash.
-
-
Non-specific Binding: The antibodies may be binding to the plate surface.
-
Solution: Ensure that a blocking buffer (e.g., BSA or non-fat dry milk) is used to block all unoccupied sites on the plate.
-
-
Concentration of Detection Antibody: The concentration of the secondary (detection) antibody may be too high.
-
Solution: Titrate the detection antibody to find the optimal concentration that gives a good signal-to-noise ratio.
-
Q: The signal from my this compound samples is very low. How can I improve the sensitivity of my ELISA?
A: Low signal can be due to several factors:
-
Inactive Reagents: The this compound standard or antibodies may have degraded.
-
Solution: Use fresh reagents and ensure they have been stored correctly.
-
-
Suboptimal Incubation Times/Temperatures: Incorrect incubation parameters can lead to incomplete binding.
-
Solution: Follow the protocol's recommended incubation times and temperatures. You can try optimizing these parameters by increasing the incubation time.
-
-
Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.
-
Solution: Concentrate your samples if possible, or use a more sensitive ELISA kit.
-
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions (Representative Data)
| Stress Condition | Parameters | Duration | This compound Remaining (%) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 hours | ~85% | Cleavage at Tyr5-Gly6, deamidation |
| Basic Hydrolysis | 0.1 M NaOH, 25°C | 8 hours | ~70% | Racemization of amino acids, cleavage at Pro9-Gly10NH2 |
| Oxidative | 3% H₂O₂, 25°C | 12 hours | ~90% | Oxidation of Tryptophan and Tyrosine residues |
| Thermal | 80°C, solid state | 48 hours | ~95% | Aggregation, minor hydrolysis |
| Photolytic | UV light (254 nm) | 24 hours | ~88% | Photodegradation of aromatic amino acids (Trp, Tyr, His) |
Note: The data presented are representative values for GnRH analogues and may vary depending on the specific experimental conditions.
Table 2: Typical Quality Control Specifications for this compound (Injectable Solution)
| Test | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| Identification | Retention time corresponds to reference standard | RP-HPLC |
| Assay (Content) | 90.0% - 110.0% of the labeled amount | RP-HPLC |
| Purity | ≥ 98.0% | RP-HPLC |
| Any single impurity | ≤ 1.0% | RP-HPLC |
| Total impurities | ≤ 2.0% | RP-HPLC |
| pH | 5.0 - 7.0 | pH meter |
| Bacterial Endotoxins | ≤ 5 EU/mL | LAL Test |
| Sterility | Meets USP requirements | Sterility Test |
| Bioassay (Potency) | 80% - 125% of the reference standard | In vitro bioassay |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound Purity and Assay
Objective: To determine the purity of this compound and quantify its content, separating it from potential degradation products.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve this compound in water or mobile phase A to a concentration of 1 mg/mL.
Competitive ELISA for this compound Quantification
Objective: To quantify the concentration of this compound in a sample.
Methodology:
-
Coating: Coat a 96-well microplate with a capture antibody specific for GnRH. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add this compound standards or samples and a fixed amount of biotinylated this compound to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄). The color will turn yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the signal.
In Vitro Bioassay of this compound
Objective: To determine the biological potency of this compound by measuring its ability to stimulate gonadotropin release from fish pituitary cells.
Methodology:
-
Cell Culture: Culture primary pituitary cells from a suitable fish species (e.g., tilapia, carp) in a 24-well plate.
-
Stimulation: Prepare serial dilutions of the this compound reference standard and test samples. Add the dilutions to the pituitary cell cultures and incubate for 4-6 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Gonadotropin Measurement: Measure the concentration of a specific gonadotropin (e.g., Luteinizing Hormone - LH) in the supernatant using a validated ELISA.
-
Data Analysis: Plot a dose-response curve for both the reference standard and the test sample. Calculate the relative potency of the test sample compared to the reference standard.
Visualizations
Caption: this compound Signaling Pathway in Pituitary Gonadotrophs.
Caption: Logical Workflow for Troubleshooting HPLC Issues.
Caption: Decision Tree for Common ELISA Troubleshooting.
References
Minimizing off-target effects of sGnRH-A in research
This guide provides researchers, scientists, and drug development professionals with detailed information to minimize off-target effects and troubleshoot common issues encountered when working with salmon Gonadotropin-Releasing Hormone Analogs (sGnRH-A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Salmon Gonadotropin-Releasing Hormone Analog (this compound) is a synthetic peptide modeled after the native GnRH found in salmon. It is a potent agonist for the GnRH receptor (GnRH-R).[1] The primary mechanism of action involves binding to GnRH-R on pituitary gonadotrope cells.[2][3] This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] However, continuous administration leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release and sex hormone production.[5][6]
Q2: What are "off-target effects" in the context of this compound research?
Off-target effects are unintended biological consequences resulting from this compound interacting with molecules other than its intended GnRH receptor or from non-specific binding to experimental surfaces. These can manifest as:
-
Binding to other receptor subtypes: GnRH receptors exist in different forms (e.g., Type I and Type II) across various tissues, and an analog might interact with them differently than the endogenous hormone.[7]
-
Non-specific binding (NSB): As peptides, this compound can adhere to labware surfaces (e.g., glass or plastic tubes) or bind to other proteins in the sample matrix, reducing its effective concentration and potentially causing experimental artifacts.[8]
-
Activation of unintended signaling pathways: Even when bound to the correct receptor, high concentrations of a potent agonist might trigger secondary signaling cascades not typically activated by the endogenous ligand.[9]
Q3: Why is minimizing off-target effects critical in research?
Q4: What are the initial steps to reduce non-specific binding of this compound?
Several general strategies can significantly reduce non-specific binding (NSB) for peptide analogs like this compound:
-
Use appropriate labware: Utilize polypropylene (B1209903) or specially coated low-binding tubes and pipette tips instead of glass, as peptides are known to adhere to glass surfaces.
-
Optimize buffer conditions: Adjusting the pH of the buffer can alter the charge of the peptide and surfaces, reducing electrostatic interactions. Increasing the salt concentration (e.g., with NaCl) can also shield charges and minimize NSB.[10][11]
-
Include blocking agents: Add a small concentration of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) to disrupt hydrophobic interactions.[8][10] Bovine Serum Albumin (BSA) can also be used as a blocking protein to saturate non-specific binding sites on surfaces.[11]
Troubleshooting Guide
Q5: My this compound shows lower potency (higher EC50/IC50) than expected in a cell-based functional assay. What are the potential causes?
Several factors can contribute to unexpectedly low potency:
-
Compound Degradation: Peptides are susceptible to degradation. Ensure the lyophilized powder has been stored correctly at -20°C or lower. Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.[12]
-
Non-Specific Binding: The analog may be adsorbing to your assay plates or tubes, reducing the available concentration. Pre-treating plates with a blocking agent like BSA may help.
-
Assay Conditions: In competitive assays, the apparent potency of an agonist is dependent on the experimental conditions. Ensure you are using an appropriate cell density and that the receptor is not overly expressed, which can lead to receptor reserve and a rightward shift in the dose-response curve.[13]
-
Cell Health: Use cells that are healthy, in a logarithmic growth phase, and at a low passage number to ensure consistent receptor expression and signaling competency.[12][13]
Q6: I am observing high background or variable results in my radioligand binding assay. How can I troubleshoot this?
High background and variability often stem from issues with non-specific binding or assay technique:
-
Inadequate Washing: Ensure the filtration and washing steps are performed rapidly and efficiently with ice-cold buffer to remove all unbound radioligand without allowing significant dissociation from the receptor.[13]
-
Filter Binding: The radioligand itself might be binding to the filter mats. Pre-soaking the filters in a solution like 0.5% polyethylenimine (PEI) can help reduce this.
-
Pipetting Errors: Inconsistent pipetting, especially of viscous cell membrane preparations or small volumes of compounds, can lead to high variability. Use calibrated pipettes and ensure thorough mixing.[13]
-
Defining Non-Specific Binding: Ensure the concentration of the unlabeled ligand used to define NSB is high enough (typically 100-1000 fold higher than the Kd of the radioligand) to displace all specific binding.[13]
Q7: My results are inconsistent from one experiment to the next. What should I check first?
Inconsistency is a common challenge. A systematic approach is key:
-
Reagents: Confirm that all reagents, especially the this compound and any cells, are from the same lot or passage number. Prepare fresh buffers and solutions.
-
Protocol Adherence: Ensure all incubation times, temperatures, and concentrations are precisely followed as specified in the protocol.[14]
-
Instrument Calibration: Verify that all equipment, such as plate readers and pipettes, are properly calibrated and maintained.[13]
Quantitative Data Summary
The relative potency and binding affinity of GnRH analogs are critical parameters. These values are typically determined through functional assays (EC50) and competitive binding assays (IC50 or Ki).
Table 1: Illustrative Binding Affinities of GnRH Analogs
| Compound | Receptor | Assay Type | Measured Value | Relative Potency (vs. GnRH) |
| Native GnRH | Rat Pituitary GnRH-R | Binding Affinity | Kd ~2-5 nM | 1x |
| Buserelin (agonist) | C. magur GnRH-R | In silico Docking | - | > sGnRH |
| [d-Lys⁶]GnRH-II (agonist) | Human GnRH-I Receptor | Binding Affinity | EC50: 25.63 nmol/L | - |
| Cetrorelix (antagonist) | Human GnRH-I Receptor | Binding Affinity | - | - |
| [Ac-d-2Nal¹,d-4Cpa²,d-3Pal³,d-Lys⁶,d-Ala¹⁰]GnRH-II (antagonist) | Human GnRH-I Receptor | Binding Affinity | EC50: 0.52 nmol/L | - |
| [D-Ser(t-Bu)⁶]des-Gly¹⁰-GnRH N-ethylamide (agonist) | Rat Pituitary GnRH-R | Binding Affinity | ~20-30 fold higher | ~30x |
Data compiled from multiple sources for illustrative purposes.[15][16][17] Actual values can vary significantly based on experimental conditions, cell type, and species.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the ability of a non-labeled compound (like this compound) to compete with a radiolabeled ligand for binding to the GnRH receptor, allowing for the determination of the Ki (inhibition constant).
Materials:
-
Cell membrane preparation from cells expressing GnRH-R.
-
Radiolabeled GnRH analog (e.g., ¹²⁵I-Buserelin).
-
Unlabeled this compound (test compound).
-
Unlabeled GnRH agonist (for non-specific binding, e.g., Leuprolide).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and filter mats (e.g., GF/C).
-
Scintillation counter.
Methodology:
-
In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd concentration), and serial dilutions of the unlabeled this compound.
-
To determine non-specific binding (NSB) , add a high concentration (e.g., 1 µM) of an unlabeled GnRH agonist to a separate set of wells.[13]
-
To determine total binding , add only the radiolabeled ligand and buffer.[13]
-
Initiate the binding reaction by adding the cell membrane preparation (20-50 µg protein/well) to each well.
-
Incubate the plate at 4°C or room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[13]
-
Terminate the reaction by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Allow the filters to dry, then measure the radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - NSB) and plot the percentage of specific binding against the log concentration of this compound. Perform non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay
This protocol measures the ability of this compound to stimulate intracellular calcium release, a key downstream event of GnRH-R activation via the Gq/11 pathway.[18]
Materials:
-
GnRH-R expressing cells (e.g., HEK293 or αT3-1 cells).[13]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, to prevent dye leakage).
-
This compound (test compound).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR).
Methodology:
-
The day before the assay, seed the GnRH-R expressing cells into the microplates at an optimized density (e.g., 15,000-25,000 cells/well). Incubate overnight.[18]
-
On the day of the assay, remove the culture medium and load the cells with the Fluo-4 AM dye solution (prepared according to the manufacturer's instructions) for 30-60 minutes at 37°C.
-
After incubation, wash the cells gently with the assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence kinetically (e.g., excitation ~490 nm, emission ~520 nm).
-
Establish a baseline fluorescence reading for 10-20 seconds.[18]
-
Use the instrument's injector to add the this compound dilutions to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.[18]
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline from the peak fluorescence. Plot ΔRFU against the log concentration of this compound and fit to a dose-response curve to determine the EC50 value.
Signaling Pathway Visualization
The binding of this compound to its receptor initiates a cascade of intracellular events primarily through the Gαq/11 protein, leading to downstream cellular responses like gonadotropin synthesis and release.[19][20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Mechanism of Action of Gonadotropin Releasing Hormone | Annual Reviews [annualreviews.org]
- 5. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
- 6. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 7. Hi-Affi™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nicoyalife.com [nicoyalife.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Binding affinity and biological activity of gonadotropin releasing hormone agonists in isolated pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. benchchem.com [benchchem.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. KEGG PATHWAY: map04912 [genome.jp]
- 21. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]
Optimizing incubation time for sGnRH-A stimulation assays
Welcome to the technical support center for sGnRH-A (salmon Gonadotropin-Releasing Hormone analogue) stimulation assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental protocols and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is an this compound stimulation assay and what is it used for?
A: An this compound stimulation assay is an in vitro or in vivo experiment designed to measure the biological response of cells or organisms to a salmon Gonadotropin-Releasing Hormone analogue. This compound is a potent agonist for the GnRH receptor.[1] These assays are widely used in reproductive biology and cancer research to study the GnRH signaling pathway, assess the potency of GnRH analogues, and investigate cellular processes like hormone secretion, proliferation, and apoptosis.[2][3]
Q2: What is the primary signaling pathway activated by this compound?
A: this compound, like other GnRH agonists, binds to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR).[4][5][6][7] This binding primarily activates the Gαq/11 G-protein, which in turn stimulates Phospholipase C (PLC).[5][7][8][9] PLC then cleaves PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][8] These events initiate downstream cascades, including the mitogen-activated protein kinase (MAPK) pathways, which ultimately regulate gene expression and cellular responses like hormone synthesis and release.[5][6][9]
Caption: The this compound signaling cascade in a target cell.
Q3: What are the typical endpoints measured in these assays and how does incubation time affect them?
A: The optimal incubation time is highly dependent on the specific biological endpoint being measured.
-
Second Messenger Release (Ca²⁺): This is a very rapid response, with signals typically peaking within seconds and lasting only 1 to 5 minutes.[8]
-
Hormone Secretion: Hormone release can be detected over a period of hours. For example, a 6-hour incubation with this compound can significantly increase growth hormone levels.[1]
-
Gene Expression: Changes in mRNA levels often require longer incubation periods, such as 24 hours, to observe a dose-dependent effect.[1]
-
Cell Proliferation/Viability: These assays measure longer-term effects and typically require incubation times of 24, 48, or 72 hours.[2][10]
-
Apoptosis: The induction of programmed cell death is also a longer-term process, often assessed after 24 to 48 hours of stimulation.[10][11]
Q4: What is receptor desensitization and why is it a critical factor for incubation time?
A: Desensitization is the process by which a cell decreases its responsiveness to a continuous or repeated stimulus. With GnRH agonists, sustained exposure can lead to a loss of secretory responsiveness.[12] This can happen very quickly; for instance, pituitary gonadotropes can be completely desensitized after just a 2-minute infusion of GnRH.[13] Longer exposure, such as 60 minutes, can also lead to a reduction in downstream signaling.[14] This phenomenon is critical because an incubation time that is too long may lead to an underestimation of the agonist's peak effect due to the cells becoming refractory. Therefore, time-course experiments are essential to distinguish between a lack of activity and a potent but transient response followed by desensitization.
Troubleshooting Guide
This guide addresses common problems encountered during this compound stimulation assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Inactive this compound: Peptide may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh this compound solutions for each experiment from a properly stored lyophilized stock.[8] Include a known positive control to verify the assay system is working.[8] |
| Suboptimal Incubation Time: The incubation period may be too short to detect the response (e.g., for gene expression) or too long, leading to signal loss from desensitization. | Perform a time-course experiment (e.g., 0.5, 2, 6, 12, 24, 48 hours) to determine the optimal time point for your specific endpoint and cell type. | |
| Cell-Related Issues: The cell line may have low GnRH receptor expression, be in poor health, or be at a high passage number.[8] | Confirm GnRH receptor expression via qPCR or a binding assay.[8] Ensure cells are healthy and within a validated passage number range. | |
| High Background Signal | Contaminated Reagents: Buffers or media may be contaminated. | Prepare fresh, sterile buffers and reagents. Ensure all components are within their expiration date.[15] |
| Insufficient Washing: Residual reagents or unbound this compound may remain in the wells. | Increase the number and vigor of wash steps. Ensure complete aspiration of wash buffer between each step.[15] | |
| Incubation Temperature/Time: Incubation may be too long or at too high a temperature, causing non-specific binding or cell stress. | Strictly adhere to the optimized incubation times and temperatures established in your protocol.[15] | |
| High Variability (High %CV) | Inaccurate Pipetting: Inconsistent volumes are added to wells. | Calibrate pipettes regularly.[15] Use fresh tips for each sample and ensure proper pipetting technique to avoid bubbles. |
| Temperature Gradients: Uneven temperature across the assay plate during incubation. | Avoid stacking plates during incubation and allow plates to equilibrate to the correct temperature before adding reagents.[15] | |
| Edge Effects: Wells on the outer edges of the plate may behave differently due to evaporation. | Avoid using the outermost wells for critical samples or standards. Fill these wells with buffer or media to create a humidity barrier.[15] | |
| Results Suggest Desensitization | Continuous Agonist Exposure: The this compound concentration is too high or the incubation is too long, causing receptor downregulation or uncoupling from signaling pathways.[14][16] | Test a range of this compound concentrations in your time-course experiment. A potent agonist may show a bell-shaped dose-response curve at later time points as high concentrations induce rapid desensitization. |
| Endpoint Measurement Timing: The measurement is taken after the peak response has occurred and the system has become refractory. | For rapid responses like calcium mobilization, use a kinetic read mode. For slower responses, ensure your time-course experiment includes early time points (e.g., minutes to a few hours) to capture the initial stimulation phase.[8][13] |
Data Presentation & Experimental Protocols
Table 1: Recommended Incubation Times for this compound Assays
This table provides general guidelines. Optimal times must be determined empirically for each specific experimental system.
| Assay Endpoint | Typical Incubation Time | Rationale & Considerations |
| Second Messenger (Ca²⁺) Mobilization | 1 - 5 minutes | The response is rapid and transient.[8] Requires kinetic measurement immediately after agonist addition. |
| Hormone (LH, FSH, GH) Secretion | 2 - 24 hours | Allows for synthesis and release of hormones. A 6-hour incubation can show significant effects.[1] Time-course is needed to avoid missing peak response due to desensitization. |
| Gene Expression (mRNA) | 6 - 48 hours | Requires sufficient time for transcription to occur. A 24-hour time point is common for assessing dose-response.[1] |
| Receptor Desensitization | 2 minutes - 12 hours | Desensitization can be very rapid (minutes) or occur over several hours with chronic exposure.[13][14][16] |
| Cell Proliferation / Viability | 24 - 72 hours | These are long-term outcomes reflecting cumulative effects on cell cycle and survival.[2][10] |
| Apoptosis Induction | 24 - 48 hours | Induction of programmed cell death requires a significant period of stimulation to execute the necessary cellular programs.[10][11] |
Experimental Workflow and Protocols
Caption: Workflow for optimizing this compound incubation time.
Protocol 1: Cell Viability Assay (MTT Method)
This protocol is adapted from standard cell viability methodologies.[2][3]
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach and grow for 24 hours.
-
Antagonist Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium and add the this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: At the end of each incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Plot cell viability against the this compound concentration for each time point to determine the optimal incubation window.
Protocol 2: Hormone Release Assay (General ELISA Method)
This protocol outlines the general steps for measuring hormone release into the culture medium.[7]
-
Cell Seeding: Plate cells (e.g., pituitary-derived cell lines like LβT2) in 24- or 48-well plates and grow them to a confluent monolayer.
-
Starvation (Optional): To reduce basal hormone release, replace the growth medium with a serum-free or low-serum medium for 2-4 hours before stimulation.
-
Stimulation: Prepare this compound dilutions in the assay medium. Aspirate the starvation medium and add the this compound solutions. Include appropriate positive and negative controls.[7]
-
Incubation: Incubate the plate for the desired time (e.g., perform a time-course from 30 minutes to 24 hours).
-
Supernatant Collection: At the end of the incubation, carefully collect the supernatant from each well without disturbing the cell layer.
-
ELISA: Quantify the concentration of the secreted hormone (e.g., LH, FSH) in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions precisely.
-
Data Analysis: Normalize the hormone concentration to the amount of protein per well or cell number to account for variations in cell density. Plot the normalized hormone release against time to identify the peak response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic Activity of Novel GnRH Analogs Conjugated with Mitoxantrone in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. KEGG PATHWAY: map04912 [genome.jp]
- 10. ijbs.com [ijbs.com]
- 11. researchgate.net [researchgate.net]
- 12. Agents that decrease gonadotropin-releasing hormone (GnRH) receptor internalization do not inhibit GnRH-mediated gonadotrope desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Homologous desensitization of gonadotropin-releasing hormone (GnRH)-stimulated luteinizing hormone secretion in vitro occurs within the duration of an endogenous GnRH pulse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Desensitization of gonadotropin-releasing hormone action in the gonadotrope-derived alpha T3-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Desensitization of cultured pituitary cells to gonadotropin-releasing hormone: evidence for a post-receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of sGnRH-A and Mammalian GnRH in Fish
For Researchers, Scientists, and Drug Development Professionals
The manipulation of reproductive cycles is a cornerstone of modern aquaculture, enabling controlled spawning and a stable supply of fry. Gonadotropin-Releasing Hormone (GnRH) and its synthetic analogs are pivotal tools in this process. While various forms of GnRH exist, analogs of salmon GnRH (sGnRH-A) and mammalian GnRH (mGnRH or LHRH) are among the most commonly used. This guide provides an objective comparison of their efficacy in fish, supported by experimental data, detailed protocols, and an examination of the underlying signaling mechanisms.
Comparative Efficacy: Quantitative Insights
Experimental evidence overwhelmingly indicates that sGnRH analogs are significantly more potent and effective than mammalian GnRH analogs in most teleost fish species. This enhanced efficacy is observed across several key reproductive metrics, including gonadotropin (GtH) release, receptor binding affinity, and successful induction of ovulation and spawning.
Comparative studies have demonstrated that sGnRH analogs generally yield better results in inducing reproduction in fish than their mammalian counterparts.[1] The superior performance of this compound is particularly pronounced in cyprinid species, likely because sGnRH is a naturally occurring hypophysiotropic isoform in this family.[1][2]
In Vivo Spawning and Ovulation Induction
The following table summarizes data from various in vivo studies comparing the effectiveness of sGnRH and mammalian GnRH analogs in inducing spawning and ovulation in different fish species.
| Species | GnRH Analog Type | Dose | Key Findings | Reference |
| Indian Catfish (Heteropneustes fossilis) | [D-Lys⁶, Pro⁹ NEt]-sGnRH | 1 µg/kg BW | Induced spawning successfully. | [3] |
| Native sGnRH | 100 µg/kg BW | Induced spawning successfully. | [3] | |
| [D-Ala⁶]-mGnRH | Not specified | Ineffective at inducing spawning. | [3] | |
| Channel Catfish (Ictalurus punctatus) | cGnRH II analog | 20 µg/kg (priming) + 80 µg/kg (induction) | 90.2% ovulation rate. | [4] |
| mGnRH I analog | 20 µg/kg (priming) + 80 µg/kg (induction) | 64.9% ovulation rate. | [4] | |
| sGnRH III analog | 2 µg/kg (priming) + 8 µg/kg (induction) | 44.3% ovulation rate. | [4] | |
| Wild Carp (B13450389) (Cyprinus carpio carpio) | sGnRHa (acute injection) | 20 µg/kg | Significantly higher reproduction success than mGnRHa acute injection. | [5] |
| mGnRHa (acute injection) | 20 µg/kg | Weaker effect on ovulation induction. | [5] | |
| sGnRHa-FIA (sustained) | 20 µg/kg | High reproduction success. | [5] | |
| mGnRHa-FIA (sustained) | 20 µg/kg | Showed similar positive effects as sGnRHa-FIA. | [5] |
In Vitro Receptor Binding and Potency
The differential effects observed in vivo are rooted in the molecular interactions between the GnRH analogs and their receptors in the fish pituitary. Studies on receptor binding and gonadotropin release from pituitary cells in vitro provide a clearer picture of this relationship. The binding of mammalian GnRH to carp pituitary receptors is markedly lower (5-20%) compared to the binding of salmon GnRH (100%), suggesting a co-evolution of the hormone and its species-specific receptor.
| Species | GnRH Type | Metric | Result | Reference |
| Carp (Cyprinus carpio) | Mammalian GnRH (mGnRH) | Receptor Binding | 5-20% relative to sGnRH. | |
| Salmon GnRH (sGnRH) | Receptor Binding | 100% (baseline). | ||
| Goldfish (Carassius auratus) | sGnRH analogs | Correlation (Binding vs. GTH-release) | High correlation (R = 0.940) for high-affinity receptors. | |
| Mammalian GnRH analogs | Correlation (Binding vs. GTH-release) | Significantly lower correlation (R = 0.406) for high-affinity receptors. | ||
| Goldfish (Carassius auratus) | cGnRH-II | Potency (ED₅₀) on GfA Receptor | 0.03 ± 0.01 nM (Highest potency). | [6] |
| sGnRH | Potency (ED₅₀) on GfA Receptor | ~100-fold less sensitive than cGnRH-II. | [6] | |
| Mammalian GnRH | Potency (ED₅₀) on GfA Receptor | Lower potency than sGnRH. | [6] |
Mechanism of Action: GnRH Signaling Pathway
In fish, as in other vertebrates, GnRH exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of pituitary gonadotroph cells.[7][8] This binding event triggers a conserved intracellular signaling cascade. The interaction of GnRH with its receptor primarily activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9]
IP₃ diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol. DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[9][10] These signaling events, particularly the rise in intracellular Ca²⁺, are critical for stimulating the synthesis and acute release of gonadotropins (Luteinizing Hormone - LH, and Follicle-Stimulating Hormone - FSH).[9]
Experimental Methodologies
Accurate comparison of GnRH analog efficacy relies on standardized and meticulously executed experimental protocols. Below are generalized methodologies for common in vivo and in vitro assays.
Protocol 1: In Vivo Spawning Induction Trial
This protocol outlines the steps for a typical experiment to assess the efficacy of GnRH analogs in inducing ovulation and spawning in female fish.
-
Broodstock Selection and Acclimation :
-
Select sexually mature female broodstock with visible signs of readiness for spawning (e.g., swollen abdomen).
-
Acclimate the fish to experimental tanks for at least one week under controlled conditions (photoperiod, temperature, water quality).
-
Anesthetize a subset of fish to confirm the stage of oocyte development via cannulation.
-
-
Preparation of Hormonal Treatments :
-
For Injection : Dissolve powdered GnRH analogs (e.g., this compound or mGnRH-A) in a sterile 0.9% saline solution to the desired concentrations (e.g., 10-50 µg/kg body weight).
-
For Sustained Release : Prepare cholesterol pellets or emulsify the analog in an adjuvant like Freund's Incomplete Adjuvant (FIA) according to established methods.[5]
-
Prepare a control group treatment (e.g., saline injection only). For many species, a dopamine (B1211576) antagonist (e.g., domperidone) is co-administered to prevent inhibition of GtH release.[11]
-
-
Hormone Administration :
-
Individually weigh each fish to calculate the precise dose.
-
Administer the hormone via intraperitoneal (IP) or intramuscular (IM) injection.[12] For sustained-release methods, implant the pellet into the dorsal musculature or peritoneal cavity.
-
-
Monitoring and Data Collection :
-
Check fish for signs of ovulation (release of eggs upon gentle abdominal pressure) at regular intervals (e.g., every 6-12 hours) following administration.
-
Latency Period : Record the time from injection to ovulation for each fish.
-
Ovulation Rate : Calculate the percentage of fish that successfully ovulate in each treatment group.
-
Fecundity : Strip the ovulated eggs from each female and weigh the total egg mass. Calculate relative fecundity (eggs per kg of body weight).
-
Fertilization and Hatching Rates : Fertilize a known number of eggs with milt from mature males. Incubate the fertilized eggs under standard hatchery conditions and record the percentage of eggs that are successfully fertilized (eyed-stage) and the percentage that hatch.
-
-
Statistical Analysis : Analyze the collected data (ovulation rate, latency, fecundity, etc.) using appropriate statistical tests (e.g., ANOVA, Chi-square test) to determine significant differences between treatment groups.
Protocol 2: In Vitro Pituitary Cell Culture Assay for GtH Release
This in vitro method directly measures the potency of GnRH analogs by quantifying the amount of GtH released from cultured pituitary cells.
-
Pituitary Gland Collection :
-
Select mature fish and euthanize them.
-
Aseptically dissect the pituitary glands from the brain.
-
-
Cell Dispersion and Culture :
-
Pool the collected pituitaries and wash them in a sterile culture medium.
-
Mechanically and enzymatically (e.g., using trypsin or dispase) disperse the tissue into a single-cell suspension.
-
Plate the dispersed cells at a specific density (e.g., 1.5 x 10⁶ cells/well) in multi-well culture plates.[7]
-
Culture the cells for 3-4 days at an appropriate temperature (e.g., 28°C) to allow them to attach and recover.[7]
-
-
Hormone Treatment :
-
Prepare stock solutions of the GnRH analogs to be tested.
-
Remove the old culture medium from the wells and replace it with a fresh medium containing various concentrations of the different GnRH analogs (e.g., 0.1 to 100 nM).[7]
-
Include control wells with no added GnRH.
-
Incubate the cells with the hormones for a defined period (e.g., 24 hours).[7]
-
-
Quantification of GtH Release :
-
After incubation, collect the culture medium from each well.
-
Measure the concentration of LH or FSH in the medium using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
The amount of GtH released is directly proportional to the stimulatory potency of the GnRH analog at a given concentration.
-
-
Data Analysis :
-
Plot dose-response curves for each GnRH analog.
-
Calculate potency metrics such as the EC₅₀ (the concentration that elicits 50% of the maximal response) to quantitatively compare the different analogs.
-
Conclusion
For researchers and drug development professionals, this indicates that this compound is often the more effective and reliable choice for aquaculture applications. However, species-specific variations, as seen in the channel catfish, highlight the importance of empirical testing to determine the optimal analog and dosage for a given species. The development of new chimeric or modified GnRH peptides continues to be a promising area of research for further enhancing control over fish reproduction.
References
- 1. frontiersin.org [frontiersin.org]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of a teleost GnRH analog on steroidogenesis by the follicle-enclosed goldfish oocytes, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Gonadotropin-Releasing Hormone (GnRH): From Fish to Mammalian Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GnRH signaling in goldfish pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
- 12. Induced-spawning of fish by hormone implantation - Journal of Ornamental Aquatics [ornamentalaquatics.ir]
A Comparative Analysis of sGnRH-A and Other GnRH Agonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Salmon Gonadotropin-Releasing Hormone analog (sGnRH-A) and other commonly used GnRH agonists for researchers, scientists, and drug development professionals. The following sections detail the structural and functional differences, present available quantitative data, and provide standardized experimental protocols for their evaluation.
Introduction: Structural and Mechanistic Overview
Gonadotropin-Releasing Hormone (GnRH) is a decapeptide that plays a pivotal role in the reproductive axis by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] Synthetic GnRH agonists are widely used in clinical and research settings to modulate this axis. These analogs are designed with specific amino acid substitutions to enhance their potency and duration of action compared to native GnRH.[2][3]
This compound is a synthetic analog of the GnRH variant found in salmon. It is primarily utilized in aquaculture to induce ovulation and spermiation in various fish species.[4][5] Mammalian GnRH agonists, such as leuprorelin , buserelin (B193263) , and triptorelin (B344507) , are extensively used in human medicine for treating hormone-dependent conditions like prostate cancer, endometriosis, and for in vitro fertilization (IVF) protocols.[6]
The primary structural difference between sGnRH and mammalian GnRH lies in the amino acid sequence, which in turn affects their conformation and binding affinity to GnRH receptors (GnRH-R).[7][8] Mammalian GnRH receptors and those found in fish also exhibit structural differences, leading to variations in ligand-receptor interactions and subsequent biological activity.[7]
The mechanism of action for all GnRH agonists involves binding to GnRH receptors on pituitary gonadotrophs.[9] This initially stimulates the release of LH and FSH (a "flare-up" effect).[6] However, continuous administration leads to receptor downregulation and desensitization, resulting in a profound suppression of gonadotropin and sex steroid production.[6]
Quantitative Performance Data
Direct comparative studies providing head-to-head quantitative data (Ki, IC50, EC50) for this compound and other GnRH agonists under identical experimental conditions are limited. The available data is often specific to the receptor type (mammalian vs. piscine) and the experimental model used.
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
Table 1: Receptor Binding Affinity (Ki) of GnRH Agonists
| Agonist | Receptor Source | Ki (nM) | Reference |
| This compound ([D-Arg6, Trp7, Leu8, Pro9-NEt]-sGnRH) | African Catfish Ovary | 0.27 ± 0.036 (Kd) | [10] |
| Buserelin | Rat Pituitary | Not explicitly stated, but high affinity | [6] |
| Triptorelin | Rat Pituitary | Not explicitly stated, but high affinity | [11] |
| Leuprorelin | Human Prostate Cancer Cells (PC-3) | Not explicitly stated, but high affinity | [12] |
Note: Direct comparison is challenging due to different receptor sources and experimental conditions. A study on human placental GnRH receptors found that salmon GnRH had a twofold greater affinity than mammalian GnRH, and a stable salmon GnRH analog had a tenfold increased affinity.[13] Another study reported that the binding of sGnRH to rat pituitary receptors was significantly lower (2-15%) compared to mammalian GnRH, while the binding of mammalian GnRH to carp (B13450389) pituitary receptors was also low (5-20%) compared to sGnRH, highlighting species-specificity.[7]
In Vitro Functional Potency (EC50)
Functional assays, such as measuring gonadotropin release or second messenger production (e.g., calcium mobilization), determine the effective concentration of an agonist required to elicit a half-maximal response (EC50).
Table 2: In Vitro Functional Potency (EC50) of GnRH Agonists
| Agonist | Assay | Cell Type | EC50 | Reference |
| This compound | Growth Hormone Release | Common Carp Pituitary Fragments | Dose-dependent increase (0.1 nM - 1 µM) | [14] |
| Buserelin | LH Release | Rat Pituitary Cells | ~50-fold more potent than gonadorelin | [15] |
| Triptorelin | Not Available | |||
| Leuprorelin | Not Available |
Note: A study on rainbow trout pituitary cells showed that sGnRH analogs were more potent in inducing GtH release at lower concentrations (10⁻⁹ and 10⁻⁸ M) compared to mammalian GnRH analogs.[16]
In Vivo Efficacy
In vivo studies provide valuable data on the overall biological effect of GnRH agonists. In aquaculture, efficacy is often measured by spawning success, while in mammals, it is typically assessed by the suppression of sex hormones.
Table 3: In Vivo Efficacy of GnRH Agonists
| Agonist | Species | Endpoint | Key Findings | Reference |
| This compound ([D-Lys6 Pro9 NEt]-sGnRH) | Indian Catfish | Spawning Induction | Induced spawning at a dose of 1 µg/kg body weight. | [17] |
| Triptorelin | Human (Prostate Cancer) | Testosterone Suppression (<10 ng/dL) | 93.2% of patients maintained this level at 9 months. | [4] |
| Leuprorelin | Human (Prostate Cancer) | Testosterone Suppression (<10 ng/dL) | 86.4% of patients maintained this level at 9 months. | [4] |
| Buserelin | Human (IVF) | Pituitary Desensitization | Effective for superovulation induction. | [18] |
Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
The binding of a GnRH agonist to its G-protein coupled receptor (GPCR) on the pituitary gonadotrope initiates a signaling cascade. This primarily involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These events culminate in the synthesis and release of LH and FSH. Continuous stimulation, however, leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin release.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow: Comparative In Vitro Analysis
A standardized workflow is essential for the objective comparison of GnRH agonists. This typically involves receptor binding assays to determine affinity and functional cell-based assays to measure potency.
Caption: In Vitro Experimental Workflow.
Detailed Experimental Protocols
GnRH Receptor Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled GnRH agonist (e.g., [125I]-Buserelin).
-
Test Compounds: this compound, leuprorelin, buserelin, triptorelin, and a reference GnRH agonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GnRH receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (e.g., 20-50 µg protein/well), the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with cold wash buffer to separate bound from free radioligand.
-
Quantification: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following GnRH receptor activation.
Materials:
-
Cell Line: A cell line stably co-expressing the human GnRH receptor and a G-protein that couples to the calcium pathway (e.g., Gαq).
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Calcium-6.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: this compound, leuprorelin, buserelin, triptorelin.
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the GnRH receptor-expressing cells into the assay plates and incubate overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution prepared in assay buffer. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of the GnRH agonists in assay buffer.
-
Assay Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Addition: Inject the GnRH agonist dilutions into the wells and immediately begin recording the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) represents the agonist response. Plot the response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.
In Vivo Bioassay in Fish (Spawning Induction)
This protocol outlines a general procedure for comparing the in vivo efficacy of different GnRH agonists for inducing spawning in a fish model.
Materials:
-
Broodstock Fish: Sexually mature male and female fish of the target species.
-
GnRH Agonists: this compound, and other GnRH agonists for comparison, dissolved in a suitable vehicle (e.g., saline).
-
Dopamine (B1211576) Antagonist (optional but recommended for some species): E.g., domperidone.
-
Syringes and needles for injection.
-
Spawning tanks with appropriate environmental conditions.
Procedure:
-
Acclimation: Acclimate the broodstock to the experimental tanks.
-
Hormone Preparation: Prepare the required doses of the GnRH agonists. For some fish species, co-injection with a dopamine antagonist is necessary to block the inhibitory effect of dopamine on GnRH release.
-
Injection: Inject the fish (typically intramuscularly or intraperitoneally) with the prepared hormone solutions. Include a control group injected with the vehicle only.
-
Monitoring: Monitor the fish for signs of spawning readiness (e.g., ovulation in females, milt production in males) at regular intervals.
-
Data Collection: Record key parameters such as latency period (time from injection to spawning), ovulation rate, fertilization rate, and hatching rate.
-
Data Analysis: Compare the efficacy of the different GnRH agonists based on the collected reproductive parameters using appropriate statistical methods.
Conclusion
The selection of a GnRH agonist for research or therapeutic purposes depends heavily on the specific application and the biological system under investigation. This compound demonstrates high potency in piscine models, making it a valuable tool in aquaculture. Mammalian GnRH agonists like leuprorelin, buserelin, and triptorelin have well-established efficacy in human medicine.
While direct quantitative comparisons are limited by the available data, the provided protocols offer a framework for conducting rigorous head-to-head studies. Future research focusing on the comparative pharmacology of these agonists on both mammalian and non-mammalian receptors will be crucial for a more complete understanding of their structure-activity relationships and for the development of novel, more targeted therapeutic agents. The species-specific differences in both the ligands and their receptors underscore the importance of selecting the appropriate agonist and experimental model to achieve the desired biological outcome.
References
- 1. Gonadotropin-Releasing Hormone (GnRH): From Fish to Mammalian Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions | MDPI [mdpi.com]
- 4. Gonadotropin-releasing hormone (GnRH) in fishes: A review on basic and practical findings - International Journal of Biological Reports [injbir.com]
- 5. Frontiers | Chitosan- hypothalamic hormonal analogue nanoconjugates enhanced the reproductive performance in Indian major carp, Labeo rohita [frontiersin.org]
- 6. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential binding of mammalian and salmon GnRHs with rat and carp pituitary receptors [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity studies of reduced-size gonadotropin-releasing hormone agonists derived from the sequence of an endothelin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Presence of gonadotropin-releasing hormone (GnRH) binding sites and compounds with GnRH-like activity in the ovary of African catfish, Clarias gariepinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Administration of GnRH and Domperidone via Gel Feed and Their Effect on Reproductive Performance of Devario devario (Bengal Danio), an Ornamental Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salmon GnRH and its analogues bind the human placental receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. globalgen.vet [globalgen.vet]
- 16. In vitro bioactivities of various forms of GnRH in relation to their susceptibility to degradation at the pituitary level in the rainbow trout, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison between the biological effects of LH-RH and buserelin on the induction of LH release from hemi-pituitary glands of female rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating sGnRH-A Induced Gonadotropin Release: A Comparative Guide to Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioassays used to validate the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—induced by the salmon gonadotropin-releasing hormone analog (sGnRH-A). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the selection of appropriate validation methods.
Introduction to this compound and Gonadotropin Release
Salmon gonadotropin-releasing hormone analog (this compound) is a potent synthetic peptide used extensively in aquaculture to induce ovulation and spermiation in a variety of fish species.[1] Like other GnRH analogs, this compound functions by binding to GnRH receptors on the surface of gonadotroph cells in the anterior pituitary gland.[2] This interaction triggers a signaling cascade that leads to the synthesis and release of the gonadotropins, LH and FSH.[3][4] These hormones, in turn, act on the gonads to stimulate steroidogenesis and gamete maturation.[5] Validating the potency and efficacy of this compound and its various formulations is crucial for predictable and successful application in research and commercial settings. This validation is achieved through specific bioassays that quantify the amount of biologically active gonadotropins released.
The this compound Signaling Pathway
The binding of this compound to its G protein-coupled receptor (GPCR) on the gonadotroph initiates a cascade of intracellular events. This process primarily involves the activation of the Gαq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways ultimately converge to stimulate the synthesis and exocytosis of LH and FSH.[2][3][4][6]
Comparative Bioassays for Gonadotropin Release
The biological activity of gonadotropins can be assessed using both in vivo and in vitro bioassays. The choice of assay depends on the specific research question, available resources, and the desired endpoint.
In Vivo Bioassays
In vivo bioassays measure a physiological response in a living organism. While often more complex and less precise than in vitro methods, they provide an integrated measure of a substance's biological effect.
Steelman-Pohley Bioassay for FSH Activity
This classic bioassay is based on the augmentation of ovarian weight in immature female rats by FSH in the presence of an excess of human chorionic gonadotropin (hCG).[7] The hCG is administered to stimulate follicular development, making the ovaries more responsive to FSH. The increase in ovarian weight is proportional to the dose of FSH administered.[8]
In Vitro Bioassays
In vitro bioassays are performed on cells or tissues in a controlled laboratory setting. They are generally more sensitive, precise, and higher-throughput than in vivo assays.
1. Primary Pituitary Cell Culture Bioassay
This is a direct method to measure the ability of this compound to induce gonadotropin release. Pituitary glands are removed from the target fish species, dissociated into single cells, and cultured. These primary cells are then stimulated with different concentrations of this compound or other GnRH analogs. The amount of LH and FSH released into the culture medium is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
[9][10]Experimental Workflow: In Vitro Pituitary Cell Bioassay
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassay for determination of human serum luteinizing hormone (LH): a routine clinical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential hypothalamic regulation of FSH and LH secretion from the fish pituitary by GnRH and CCK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
Comparative Analysis of Salmon Gonadotropin-Releasing Hormone Analog (sGnRH-A) Cross-Reactivity with Diverse GnRH Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of salmon Gonadotropin-Releasing Hormone analog (sGnRH-A) with various GnRH receptors from different species. The information presented is supported by experimental data to aid in the evaluation of this compound for research and therapeutic applications.
Introduction to this compound and GnRH Receptors
Gonadotropin-releasing hormone (GnRH) is a key decapeptide hormone that regulates reproduction in vertebrates.[1] Its actions are mediated by specific G protein-coupled receptors (GPCRs), known as GnRH receptors (GnRHR).[2] Multiple forms of both GnRH and its receptor exist across different species, exhibiting varying degrees of sequence homology and ligand selectivity.[1][2]
Salmon GnRH (sGnRH) is a naturally occurring variant of GnRH.[3] Synthetic analogs of sGnRH, such as this compound, have been developed and are noted for their high potency and stability.[4] Understanding the cross-reactivity of this compound with different GnRHR subtypes is crucial for predicting its biological effects in various species and for the development of targeted therapeutic agents.
Quantitative Comparison of this compound Interaction with GnRH Receptors
The binding affinity and functional potency of sGnRH and its analogs have been evaluated against several GnRH receptors. The following table summarizes key quantitative data from published studies. It is important to note that experimental conditions can vary between studies, and direct comparison of absolute values should be made with caution.[5]
| Ligand | Receptor Type and Species | Assay Type | Parameter | Value | Reference(s) |
| sGnRH | Goldfish (Carassius auratus) GnRH Receptor A (GfA) | Inositol (B14025) Phosphate Accumulation | ED50 | 4.6 ± 0.3 nM | [3] |
| sGnRH | Goldfish (Carassius auratus) GnRH Receptor B (GfB) | Inositol Phosphate Accumulation | ED50 | 55.4 ± 11.2 nM | [3] |
| Stable sGnRH Analog | Human Placental GnRH Receptor | Radioligand Binding Assay | Kd | 101 nM | [6] |
| This compound | African Catfish (Clarias gariepinus) Ovarian GnRH Receptor | Radioligand Binding Assay | Kd | 0.27 ± 0.036 nM |
Qualitative Observations:
-
Human Placental vs. Mammalian GnRH: Salmon GnRH demonstrates a twofold greater affinity for the human placental GnRH receptor compared to mammalian GnRH. A stable analog of sGnRH exhibits a tenfold increase in affinity for this receptor.[6]
-
Rat Pituitary vs. Carp (B13450389) Pituitary: The binding of sGnRH to the rat pituitary GnRH receptor is significantly lower (2-15%) compared to mammalian GnRH. Conversely, mammalian GnRH binds poorly (5-20%) to the carp pituitary GnRH receptor, for which sGnRH shows high affinity.[7]
-
Goldfish Pituitary: In goldfish, a strong correlation exists between the binding affinity of sGnRH analogs to high-affinity GnRH receptors and their gonadotropin-releasing activity.[3]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of ligand-receptor interactions. Below are outlines of the primary experimental protocols used to generate the data in this guide.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
- Tissues or cells expressing the GnRH receptor of interest are homogenized in a cold lysis buffer.
- The homogenate is centrifuged at high speed to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competitive Binding:
- A constant concentration of a radiolabeled GnRH analog (e.g., 125I-Buserelin or a labeled this compound) is incubated with the membrane preparation.
- Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist.
3. Incubation and Filtration:
- The mixture is incubated to allow binding to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
- Filters are washed with cold buffer to remove unbound radioligand.
4. Quantification and Analysis:
- The radioactivity retained on the filters is measured using a gamma counter.
- The data are analyzed using non-linear regression to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
- The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the competitor ligand.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of a ligand to activate GnRH receptors, which are typically coupled to the Gq/11 signaling pathway, leading to the production of inositol phosphates (IPs).
1. Cell Culture and Labeling:
- Cells expressing the GnRH receptor of interest are cultured in appropriate media.
- The cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.
2. Ligand Stimulation:
- The labeled cells are washed and then stimulated with various concentrations of the GnRH analog (e.g., this compound) in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, allowing for the accumulation of IPs.
3. Extraction of Inositol Phosphates:
- The stimulation is stopped, and the cells are lysed.
- The soluble inositol phosphates are separated from the lipid fraction.
4. Ion-Exchange Chromatography:
- The aqueous extract containing the [3H]inositol phosphates is applied to an anion-exchange chromatography column.
- Different IP species (IP1, IP2, IP3) are eluted with increasing concentrations of an appropriate salt solution.
5. Quantification and Analysis:
- The radioactivity in each eluted fraction is measured by liquid scintillation counting.
- The total accumulation of inositol phosphates is plotted against the ligand concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of ligand that produces 50% of the maximal response).
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for assessing ligand cross-reactivity.
Caption: GnRH Receptor Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
References
- 1. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GnRHs and GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional relationship between receptor binding and biological activity for analogs of mammalian and salmon gonadotropin-releasing hormones in the pituitary of goldfish (Carassius auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH analogues--agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salmon GnRH and its analogues bind the human placental receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential binding of mammalian and salmon GnRHs with rat and carp pituitary receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the LH Surge: A Comparative Analysis of sGnRH Agonists and GnRH Antagonists
For researchers, scientists, and drug development professionals, understanding the nuanced effects of gonadotropin-releasing hormone (GnRH) analogues on the luteinizing hormone (LH) surge is paramount for therapeutic innovation. This guide provides an objective comparison of superactive GnRH agonists (sGnRH-A) and GnRH antagonists, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
The precise regulation of the LH surge is a cornerstone of reproductive medicine and the treatment of hormone-dependent diseases. Both sGnRH agonists and GnRH antagonists are powerful tools for modulating this critical physiological event, yet their mechanisms and clinical implications differ significantly.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between sGnRH agonists and GnRH antagonists lies in their interaction with the GnRH receptor on pituitary gonadotrophs.
sGnRH Agonists: The "Flare-Up" and Downregulation
Superactive GnRH agonists, such as leuprolide and goserelin, are synthetic peptides that mimic natural GnRH with higher potency and a longer half-life.[1] Upon initial administration, they bind to the GnRH receptor and stimulate a significant, albeit transient, release of both LH and follicle-stimulating hormone (FSH).[2][3] This initial stimulatory phase is known as the "flare-up" effect.[2][3][4] However, continuous exposure to the sGnRH agonist leads to receptor desensitization and downregulation, ultimately resulting in a profound suppression of gonadotropin secretion and a hypogonadal state.[1][2][3] This process of downregulation typically takes 7-10 days of consistent stimulation.[2]
GnRH Antagonists: Immediate and Competitive Inhibition
In contrast, GnRH antagonists, such as cetrorelix (B55110) and ganirelix, are designed to competitively and reversibly bind to the GnRH receptor.[5][6] This binding action immediately blocks the endogenous GnRH from activating the receptor, leading to a rapid and dose-dependent suppression of LH and FSH release without an initial stimulatory phase.[1][5][6][7] The inhibitory effect on LH can be observed as quickly as 6-8 hours after administration.[2]
Visualizing the Signaling Pathways
The distinct mechanisms of sGnRH agonists and GnRH antagonists at the pituitary level can be visualized through the following signaling pathway diagrams.
Quantitative Comparison of Effects on LH
The differential effects of sGnRH agonists and GnRH antagonists on LH levels are a critical consideration in their clinical application, particularly in assisted reproductive technology (ART) to prevent a premature LH surge.
| Parameter | sGnRH Agonist (Long Protocol) | GnRH Antagonist | Reference |
| Initial LH Response | "Flare-up": Transient, significant increase in LH and FSH | No initial increase; immediate suppression | [2][3][8] |
| Time to LH Suppression | 7-10 days (requires downregulation) | 6-8 hours | [2] |
| Depth of LH Suppression | Profound suppression following downregulation | Rapid and profound suppression | [1][5] |
| LH Level 24h Post-Antagonist | Not applicable (agonist causes flare initially) | Fall of 68.5% to 94% | [9] |
| Premature LH Surge Incidence | Reduced | Effectively prevented | [7][10][11] |
Experimental Protocols in Clinical Research
The evaluation of sGnRH agonists and GnRH antagonists often occurs within the context of controlled ovarian hyperstimulation (COH) for in vitro fertilization (IVF). The following outlines typical experimental workflows for comparing these two classes of drugs.
Standard Long sGnRH Agonist Protocol
This protocol aims to achieve profound pituitary desensitization before ovarian stimulation begins.
-
Downregulation Phase: Administration of a sGnRH agonist (e.g., leuprolide acetate) is initiated in the mid-luteal phase of the preceding menstrual cycle.
-
Confirmation of Suppression: After approximately 10-14 days, serum estradiol (B170435) and LH levels are measured to confirm pituitary suppression.
-
Ovarian Stimulation: Once suppression is confirmed, daily injections of gonadotropins (FSH and/or hMG) are started to stimulate follicular growth. The sGnRH agonist is continued at a lower dose.
-
Monitoring: Follicular development is monitored via transvaginal ultrasound and serum hormone levels (estradiol, LH).
-
Ovulation Trigger: When lead follicles reach a mature size (typically ≥18 mm), a bolus of human chorionic gonadotropin (hCG) or a GnRH agonist is administered to trigger final oocyte maturation.
-
Oocyte Retrieval: Oocytes are retrieved 34-36 hours after the trigger injection.
GnRH Antagonist Protocol (Fixed or Flexible)
This protocol introduces the antagonist during the follicular phase of stimulation.
-
Ovarian Stimulation: Gonadotropin injections are initiated on day 2 or 3 of the menstrual cycle.
-
Antagonist Administration:
-
Fixed Protocol: The GnRH antagonist (e.g., cetrorelix, ganirelix) is started on a fixed day of stimulation (usually day 5 or 6).
-
Flexible Protocol: The GnRH antagonist is initiated when the lead follicle reaches a certain size (e.g., 12-14 mm) or when serum estradiol levels rise to a predetermined threshold.[12]
-
-
Continued Stimulation and Monitoring: Both gonadotropins and the GnRH antagonist are administered daily. Follicular growth and hormone levels are monitored as in the agonist protocol.
-
Ovulation Trigger: Once follicles are mature, an ovulation trigger (hCG or GnRH agonist) is administered.
-
Oocyte Retrieval: Oocytes are retrieved 34-36 hours later.
Summary of Key Differences and Clinical Implications
| Feature | sGnRH Agonist | GnRH Antagonist |
| Mechanism | Initial stimulation ("flare") followed by receptor downregulation | Competitive receptor blockade |
| Onset of Action | Slow (days to weeks for suppression) | Rapid (hours) |
| Treatment Duration | Longer due to downregulation phase | Shorter |
| Risk of OHSS | Potentially higher, especially with hCG trigger | Generally lower, allows for GnRH agonist trigger which reduces OHSS risk |
| Patient Convenience | Less convenient due to longer treatment duration | More convenient |
| Clinical Considerations | "Flare" can be utilized in some protocols (e.g., microdose flare) for poor responders.[8] | May be associated with a different endometrial environment; some studies suggest potentially lower implantation rates in certain patient populations.[11] |
Conclusion
The choice between a sGnRH agonist and a GnRH antagonist for the modulation of the LH surge is a critical decision in both clinical practice and drug development. sGnRH agonists offer a profound and sustained suppression of gonadotropins following an initial flare-up, a characteristic that can be therapeutically leveraged. In contrast, GnRH antagonists provide immediate, reversible, and competitive inhibition of the GnRH receptor, offering a more direct and rapid means of preventing the LH surge.
For researchers and drug development professionals, the distinct signaling pathways and clinical profiles of these two classes of compounds present diverse opportunities. Future research may focus on optimizing antagonist protocols to enhance endometrial receptivity, developing novel non-peptide oral antagonists, and further elucidating the long-term effects of these powerful modulators of the hypothalamic-pituitary-gonadal axis. A thorough understanding of their comparative performance, as outlined in this guide, is essential for advancing reproductive medicine and developing next-generation therapies.
References
- 1. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of the GnRH agonist and antagonist protocol on the same patients in assisted reproduction during controlled ovarian stimulation cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Severe ovarian hyperstimulation syndrome associated with long-acting GnRH agonist in oncofertility patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Comparison of GnRH Agonist, GnRH Antagonist, and GnRH Antagonist Mild Protocol of Controlled Ovarian Hyperstimulation in Good Prognosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdose GnRH Agonist Flare-Up versus Ultrashort GnRH Agonist Combined with Fixed GnRH Antagonist in Poor Responders of Assisted Reproductive Techniques Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of gonadotrophin-releasing hormone (GnRH) antagonist during the LH surge in normal women and during controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparisons of GnRH antagonist protocol versus GnRH agonist long protocol in patients with normal ovarian reserve: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of long GnRH agonist versus GnRH antagonist protocol in poor responders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GnRH agonist versus GnRH antagonist in in vitro fertilization and embryo transfer (IVF/ET) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of sGnRH-A and Pimozide for Induced Spawning in Fish
For researchers and professionals in aquaculture and drug development, optimizing induced spawning protocols is critical for sustainable fish production. This guide provides an objective comparison of the efficacy of salmon Gonadotropin-Releasing Hormone analogue (sGnRH-A) used alone versus its combination with the dopamine (B1211576) antagonist, pimozide. The synergistic action of these compounds is pivotal for successful induced breeding in many fish species.
Mechanism of Action: A Synergistic Approach
In many teleost fish, the release of gonadotropin hormones (GtH), which are essential for final oocyte maturation and ovulation, is under a dual control system.[1][2] Gonadotropin-Releasing Hormone (GnRH) stimulates GtH release from the pituitary gland.[1][3][4] Conversely, dopamine acts as a potent inhibitor, suppressing both spontaneous and GnRH-stimulated GtH release.[1][3][4] This dopaminergic inhibition is a primary reason for spawning dysfunction in captive broodstock.[1]
Pimozide, a dopamine D2 receptor antagonist, functions by blocking this inhibitory pathway.[4][5] By administering pimozide, the inhibitory effect of dopamine is removed, thereby potentiating the stimulatory effect of exogenously administered this compound.[2] This combined treatment, often referred to as the "Linpe method," leads to a significant surge in luteinizing hormone (LH), effectively inducing ovulation and spawning.[1][2] In many species, particularly cyprinids, the use of a GnRH analogue alone has limited efficacy, necessitating the co-administration of a dopamine antagonist for successful spawning.[6][7]
References
- 1. ukm.my [ukm.my]
- 2. researchgate.net [researchgate.net]
- 3. Dopaminergic inhibition of gonadotropin-releasing hormone neurons in the cichlid fish Astatotilapia burtoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novapublishers.com [novapublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]
Validating the Specificity of sGnRH-A in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding specificity of salmon Gonadotropin-Releasing Hormone analog (sGnRH-A) with other GnRH analogs. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate ligand for their specific applications.
Comparative Analysis of Receptor Binding Affinity
The specificity of a ligand is primarily determined by its binding affinity (Kd or Ki) to its receptor. A lower Kd or Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other GnRH analogs to various GnRH receptors. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Ligand | Receptor Type/Source | Binding Affinity (Kd/Ki) | Reference |
| This compound ([D-Arg⁶, Pro⁹-NEt]-sGnRH) | Catfish Ovarian Membrane | 0.27 ± 0.036 nM (Kd) | [1] |
| sGnRH ([Trp⁷, Leu⁸]-GnRH) | Catfish Ovarian Membrane | Lower affinity than this compound | [1] |
| Mammalian GnRH (mGnRH) | Rat Pituitary | Ka = 6.6 x 10⁸ M⁻¹ | [2] |
| Mammalian GnRH (mGnRH) | Human Pituitary | 4.8 nM (Kd) | [3] |
| Buserelin ([D-Ser(tBu)⁶, Pro⁹-NEt]-mGnRH) | Human Pituitary | 0.32 nM (Kd) | |
| Leuprolide ([D-Leu⁶, Pro⁹-NEt]-mGnRH) | Human GnRHR I (HEK 293 cells) | 0.64 nM (IC₅₀) | [4] |
| [D-pGlu¹,D-Phe²,D-Trp³,⁶]-GnRH (Antagonist) | Rat Pituitary | 8-fold higher affinity than GnRH | [2] |
Key Observations:
-
High Affinity of this compound: The salmon GnRH analog, this compound, demonstrates high-affinity binding to the catfish ovarian GnRH receptor, with a Kd in the sub-nanomolar range.[1]
-
Species-Specific Binding: Studies have shown a clear difference in binding preference between sGnRH and mammalian GnRH (mGnRH) for their respective native receptors. sGnRH binds poorly to rat pituitary receptors, while mGnRH binds poorly to carp (B13450389) pituitary receptors, suggesting co-evolution of the hormone and its receptor.
-
Superagonist Analogs: Synthetic analogs of mammalian GnRH, often referred to as superagonists (e.g., Buserelin, Leuprolide), exhibit significantly higher binding affinities than the native mGnRH.[2] Their increased potency is attributed to both higher receptor affinity and increased resistance to degradation.[2]
-
Antagonist Binding: GnRH antagonists can also exhibit very high binding affinity, in some cases exceeding that of the native hormone.[2]
Experimental Protocols
A standard method for determining the binding affinity of unlabeled GnRH analogs like this compound is the competitive radioligand binding assay. This assay measures the ability of the unlabeled ligand to compete with a radiolabeled ligand for binding to the GnRH receptor.
Competitive Radioligand Binding Assay Protocol
1. Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing the GnRH receptor (e.g., pituitary tissue, or cell lines like HEK 293 stably expressing the human GnRH receptor).[5]
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., ¹²⁵I-[D-Ala⁶, des-Gly¹⁰]-GnRH-ethylamide or ¹²⁵I-Tyr⁵-His⁶-GnRH).[4][5]
-
Unlabeled Competitor: The test compound (e.g., this compound) and a known standard (e.g., unlabeled mammalian GnRH).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations like 5 mM MgCl₂ and a protein carrier like 0.1% Bovine Serum Albumin (BSA) to reduce non-specific binding.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation.
-
Non-specific Binding: Add a high concentration of an unlabeled standard GnRH analog, the same fixed concentration of the radioligand, and the membrane preparation.
-
Competitive Binding: Add increasing concentrations of the unlabeled test compound (e.g., this compound), the fixed concentration of the radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
GnRH Receptor Signaling Pathway
The binding of a GnRH agonist, such as this compound, to its G protein-coupled receptor (GnRHR) on pituitary gonadotrope cells initiates a cascade of intracellular signaling events.[6][7] The primary pathway involves the activation of Gαq/11 proteins.[5]
Caption: GnRH receptor signaling pathway.
This activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[6][7] These signaling events ultimately lead to the synthesis and secretion of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7] The activation of PKC can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascades, which play a role in regulating the transcription of gonadotropin subunit genes.
References
- 1. Presence of gonadotropin-releasing hormone (GnRH) binding sites and compounds with GnRH-like activity in the ovary of African catfish, Clarias gariepinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Gonadotropin-releasing hormone (GnRH)-binding sites in human breast cancer cell lines and inhibitory effects of GnRH antagonists [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
Pulsatile vs. Continuous sGnRH-A Administration: A Comparative Guide for Researchers
An objective analysis of the differential effects of pulsatile and continuous administration of synthetic gonadotropin-releasing hormone analogs (sGnRH-A) on the hypothalamic-pituitary-gonadal (HPG) axis, supported by experimental data and detailed protocols.
The administration of synthetic gonadotropin-releasing hormone analogs (this compound) is a cornerstone of various therapeutic and research applications, from fertility treatments to cancer therapy. The physiological outcome of this compound administration is critically dependent on its delivery pattern. A pulsatile delivery mimics the natural secretion of GnRH by the hypothalamus, leading to the stimulation of the pituitary-gonadal axis. In stark contrast, continuous administration leads to receptor desensitization and downregulation, ultimately suppressing the axis. This guide provides a comparative analysis of these two administration modalities, offering researchers a comprehensive overview of their mechanisms of action, experimental protocols, and expected outcomes.
I. Comparative Efficacy and Physiological Outcomes
The differential effects of pulsatile and continuous this compound administration are most evident in their impact on gonadotropin (LH and FSH) secretion and subsequent sex steroid production.
| Parameter | Pulsatile this compound Administration | Continuous this compound Administration |
| Mechanism of Action | Mimics natural GnRH pulses, stimulating GnRH receptors on pituitary gonadotropes.[1][2] | Initially stimulates, then causes GnRH receptor desensitization and downregulation.[3][4] |
| Effect on LH Secretion | Increased pulsatile secretion of LH.[5][6] | Initial transient increase ("flare-up") followed by profound suppression.[7] |
| Effect on FSH Secretion | Increased FSH secretion.[8] | Initial transient increase followed by suppression. |
| Effect on Sex Hormones (Testosterone/Estrogen) | Increased production.[5][8] | Initial transient increase followed by a significant decrease to castrate levels.[8] |
| Clinical Applications | Induction of ovulation, treatment of hypogonadotropic hypogonadism, fertility treatments.[1][8][9] | Treatment of hormone-sensitive cancers (prostate, breast), endometriosis, precocious puberty.[8] |
II. Signaling Pathways: Stimulation vs. Desensitization
The divergent outcomes of pulsatile and continuous this compound administration are rooted in their distinct effects on intracellular signaling pathways.
Pulsatile this compound Signaling Pathway
Caption: Pulsatile this compound signaling pathway.
Continuous this compound Signaling Pathway and Receptor Desensitization
Caption: Continuous this compound signaling and desensitization.
III. Experimental Protocols
The following protocols are representative methodologies for studying the effects of pulsatile and continuous this compound administration in a research setting.
A. Pulsatile this compound Administration for Induction of Gonadotropin Secretion
Objective: To mimic the physiological pulsatile release of GnRH to stimulate the HPG axis.
Materials:
-
This compound (e.g., Leuprolide acetate)
-
Programmable infusion pump
-
Sterile saline for dilution
-
Animal model (e.g., adult male rats)
-
Blood collection supplies
Procedure:
-
Animal Preparation: Acclimatize animals to handling and housing conditions. For chronic studies, surgical implantation of a subcutaneous or intravenous catheter connected to the infusion pump may be necessary.
-
This compound Preparation: Prepare a stock solution of this compound in sterile saline. The final concentration should be calculated to deliver the desired dose per pulse.
-
Pump Programming: Program the infusion pump to deliver a specific dose (e.g., 10-100 ng/kg) as a short bolus over a few minutes, with a set frequency (e.g., every 60-120 minutes).[1][10]
-
Administration: Connect the pump to the animal's catheter and initiate the pulsatile infusion protocol.
-
Blood Sampling: Collect blood samples at regular intervals to measure plasma LH, FSH, and testosterone (B1683101) concentrations. A baseline sample should be collected before starting the infusion.
-
Data Analysis: Analyze hormone levels over time to assess the pulsatile secretion pattern in response to the this compound administration.
B. Continuous this compound Administration for Pituitary Desensitization
Objective: To induce a state of pituitary desensitization and suppress the HPG axis.
Materials:
-
Long-acting this compound depot formulation or osmotic mini-pumps
-
Animal model (e.g., adult female rats)
-
Surgical supplies for implanting osmotic pumps
-
Blood collection supplies
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions.
-
Administration Method:
-
Depot Injection: Administer a single subcutaneous injection of a long-acting this compound formulation designed for sustained release over a specified period (e.g., 1, 2, 4, or 8 weeks).[4]
-
Osmotic Mini-pump: Surgically implant a pre-filled osmotic mini-pump subcutaneously. The pump will deliver the this compound at a constant rate over its lifespan.
-
-
Blood Sampling: Collect blood samples at baseline and at various time points post-administration (e.g., 1, 2, 4, and 8 weeks) to measure serum LH, FSH, and estradiol (B170435) levels.[4]
-
Tissue Analysis (Optional): At the end of the study, pituitary glands can be collected to measure GnRH receptor mRNA and protein levels to assess receptor downregulation.[4]
-
Data Analysis: Compare hormone levels and receptor expression between the treated and control groups to confirm pituitary desensitization and HPG axis suppression.
Experimental Workflow Diagram
Caption: Workflow for pulsatile vs. continuous this compound studies.
IV. Conclusion
The choice between pulsatile and continuous this compound administration is entirely dependent on the desired physiological outcome. Pulsatile delivery is a powerful tool for stimulating the reproductive axis and is invaluable in fertility research and treatment. Conversely, continuous administration provides a robust method for suppressing the HPG axis, with critical applications in oncology and other hormone-dependent pathologies. A thorough understanding of their distinct mechanisms of action and the appropriate experimental design is essential for researchers and drug development professionals working with these potent hormonal analogs.
References
- 1. Pulsatile gonadotropin-releasing hormone: clinical applications of a physiologic paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Continuous stimulation of gonadotropin-releasing hormone (GnRH) receptors by GnRH agonist decreases pituitary GnRH receptor messenger ribonucleic acid concentration in immature female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pulsatile or continuous administration of GnRH on reproductive function of stallions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of pulsatile and continuous intravenous luteinizing hormone-releasing hormone administration on pituitary luteinizing hormone and follicle-stimulating hormone release in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Efficacy and safety of pulsatile gonadotropin-releasing hormone therapy in patients with congenital hypogonadotropic hypogonadism: a multicentre clinical study - Hao - Annals of Translational Medicine [atm.amegroups.org]
- 10. Benefits of continuous physiological pulsatile gonadotropin-releasing hormone therapy in women with polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic vs. Recombinant sGnRH-A: A Comprehensive Comparison for Researchers
For researchers and drug development professionals navigating the complexities of peptide therapeutics, the choice between synthetic and recombinant manufacturing is a critical decision. This guide provides an objective, data-driven comparison of synthetic and recombinant salmon gonadotropin-releasing hormone analog (sGnRH-A), a key peptide in aquaculture and reproductive research.
At a Glance: Key Differences
| Feature | Synthetic this compound | Recombinant this compound |
| Production Method | Solid-Phase Peptide Synthesis (SPPS) | Genetically engineered organisms (e.g., E. coli, yeast) |
| Purity | High purity achievable (>98%), with well-defined, non-biological impurities. | Purity can be high, but potential for host cell protein and endotoxin (B1171834) contamination. |
| Yield | Generally lower for longer peptides, can be costly for large-scale production. | Potentially higher yields and more cost-effective for large-scale production. |
| Modifications | Allows for the incorporation of unnatural amino acids and other modifications to enhance stability and potency. | Limited to naturally occurring amino acids; post-translational modifications are possible but depend on the expression system. |
| Biological Activity | High, with analogs often designed for increased potency and stability. | Biological activity is dependent on proper folding and post-translational modifications, which can be challenging to achieve. |
| Immunogenicity | Generally low, as the sequence is well-defined and free of biological contaminants. | Potential for higher immunogenicity due to host cell impurities or slight variations in the final product. |
Performance Data: A Side-by-Side Look
| Performance Metric | Synthetic this compound (Typical) | Recombinant this compound (Typical) |
| Purity (by HPLC) | >95% - 99% | >90% - 98% |
| Yield (mg/L of culture/reaction) | Dependent on scale and peptide length, generally lower for longer peptides. | Can be significantly higher, especially for large-scale fermentation. |
| Receptor Binding Affinity (Kd) | Nanomolar (nM) range, can be engineered for higher affinity. | Nanomolar (nM) range, but can be affected by improper folding. |
| In Vivo Potency | High, often enhanced through amino acid substitutions to increase stability.[1] | High, but can be variable depending on the purity and formulation. |
| Endotoxin Levels | Not applicable | Must be carefully monitored and removed; can be a significant challenge. |
Disclaimer: The data presented in this table is based on typical values reported in the literature for synthetic and recombinant peptides and may not be representative of a direct comparison of this compound produced by both methods under the same conditions.
Signaling Pathway of this compound
This compound, like other GnRH analogs, exerts its biological effects by binding to the GnRH receptor (GnRHR) on pituitary gonadotrophs. This interaction triggers a cascade of intracellular signaling events, primarily through the Gαq/11 protein pathway, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: this compound signaling pathway in a pituitary gonadotroph.
Experimental Protocols
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of synthetic and recombinant this compound by separating the main peptide from any impurities.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System: A gradient HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is a common starting point. The gradient should be optimized based on the hydrophobicity of the this compound.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Data Analysis: The purity is calculated by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Kd) of synthetic and recombinant this compound to the GnRH receptor using a competitive radioligand binding assay.
Methodology:
-
Materials:
-
Pituitary membrane preparation (source of GnRH receptors).
-
Radiolabeled GnRH analog (e.g., ¹²⁵I-[D-Ala⁶]this compound).
-
Unlabeled synthetic and recombinant this compound (competitors).
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 1 mM EDTA, 0.1% BSA).
-
Wash buffer (cold assay buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of unlabeled synthetic or recombinant this compound in the presence of the pituitary membrane preparation.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.
-
Caption: Workflow for the receptor binding affinity assay.
In Vivo Potency Bioassay
Objective: To compare the in vivo biological potency of synthetic and recombinant this compound by assessing their ability to induce gamete maturation in a suitable fish model.
Methodology:
-
Animal Model: Select a fish species known to respond to this compound for induced spawning (e.g., salmonids, catfish).
-
Experimental Groups:
-
Control group (saline injection).
-
Positive control group (commercially available synthetic this compound at a known effective dose).
-
Test groups (different doses of synthetic and recombinant this compound).
-
-
Procedure:
-
Acclimate the fish to laboratory conditions.
-
Administer a single intramuscular or intraperitoneal injection of the respective treatments.
-
Monitor the fish for signs of ovulation (in females) or increased milt production (in males) at regular intervals (e.g., 24, 48, 72 hours post-injection).
-
For females, assess ovulation by gently stripping the abdomen to check for the release of eggs.
-
For males, collect and evaluate milt volume and sperm motility.
-
-
Data Analysis:
-
Compare the percentage of ovulated females or spermiating males in each group.
-
Compare the latency period to ovulation or spermiation.
-
Analyze the data using appropriate statistical tests (e.g., Chi-square test, ANOVA).
-
Caption: Workflow for the in vivo potency bioassay.
Conclusion
The choice between synthetic and recombinant this compound depends on the specific requirements of the research or application. Synthetic this compound offers high purity, well-defined chemistry, and the flexibility to incorporate modifications for enhanced performance, making it ideal for many research and therapeutic development applications. Recombinant this compound may provide a more cost-effective solution for large-scale production, although challenges related to purity and consistency need to be carefully managed. The experimental protocols provided in this guide offer a framework for the objective evaluation of this compound from either source, enabling researchers to make informed decisions based on empirical data.
References
The Interplay of Gene Expression and Protein Secretion Induced by sGnRH-A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic salmon gonadotropin-releasing hormone analog (sGnRH-A) is a potent stimulator of the reproductive axis in many vertebrate species, particularly teleost fish. Its primary function is to induce the synthesis and secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. This guide provides a comparative analysis of this compound's effects on gene expression and subsequent protein secretion, with supporting experimental data and protocols.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound in stimulating gonadotropin release is often compared with other GnRH analogs, such as Buserelin, and other reproductive hormones like human chorionic gonadotropin (hCG). The following tables summarize quantitative data from various studies, showcasing the impact of these compounds on gonadotropin subunit gene expression and hormone secretion.
Table 1: this compound Induced Gene Expression of Gonadotropin Subunits
| Species | Treatment | Target Gene | Fold Change (mRNA levels) | Time Point | Reference |
| Striped Bass | GnRH analog | α-subunit | 4-fold increase | 6 hours | [1] |
| Striped Bass | GnRH analog | GtH-IIβ (LHβ) | 6-fold increase | 6 hours | [1] |
| Striped Bass | GnRH analog | GtH-Iβ (FSHβ) | 2-fold increase | 24 hours | [1] |
| Tilapia | sGnRHa (25 µg/kg) | GnRH-R | 2-fold increase | 24 hours | [2] |
| Goldfish | cGnRH-II | GtH subunits | 10-fold lower effective dose than sGnRH | Not Specified | [2][3] |
| Catfish | Ovaprim (this compound) | GPα | Peak at 6h, then decline | Post-injection | [4] |
| Catfish | Ovaprim (this compound) | LHβ | Peak at 12h, then decline | Post-injection | [4] |
| Catfish | Ovaprim (this compound) | FSHβ | Sustained increase from 12h | Post-injection | [4] |
Table 2: Protein Secretion in Response to this compound and Alternatives
| Species | Treatment | Hormone Measured | Secretion Level | Time Point | Reference |
| Striped Bass | GnRH analog | Plasma GtH-II (LH) | <0.2 ng/ml to 13±2 ng/ml | 6 hours | [1] |
| Tilapia | sGnRHa (up to 50 µg/kg) | Plasma LH | Dose-dependent increase | 24 hours | [2] |
| Goldfish | sGnRH & cGnRH-II | GTH (Gonadotropin) | Dose-dependent release (ED50 ~0.2-1.9 nM) | 2 hours | [5] |
| Catfish | Ovaprim (0.5µL/g) | Plasma Estradiol-17β | Decreased levels | Post-injection | [4] |
| Catfish | Ovaprim (0.5µL/g) | Plasma 17,20β-DP (MIS) | Increased levels | Post-injection | [4] |
Signaling Pathways and Experimental Workflow
The action of this compound is initiated by its binding to the GnRH receptor (GnRH-R) on pituitary gonadotrophs. This binding triggers a cascade of intracellular signaling events that lead to the transcription of gonadotropin subunit genes and the subsequent synthesis and secretion of LH and FSH.
Caption: this compound signaling pathway in pituitary gonadotrophs.
The experimental workflow to correlate gene expression with protein secretion typically involves isolating pituitary cells, treating them with this compound or an alternative, and then quantifying the resulting changes in mRNA and secreted protein levels.
Caption: Experimental workflow for correlating gene expression and protein secretion.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols.
Primary Pituitary Cell Culture (Fish)
This protocol is adapted from methods used for teleost fish.[5][6][7]
-
Pituitary Gland Dissection: Anesthetize fish in accordance with ethical guidelines. Dissect the pituitary gland under sterile conditions.
-
Cell Dispersion:
-
Wash the collected pituitaries in a balanced salt solution.
-
Mince the tissue into small fragments.
-
Incubate the fragments in a solution containing trypsin and DNase I to dissociate the cells. The duration and temperature of incubation should be optimized for the specific fish species.
-
Gently triturate the cell suspension to further dissociate clumps.
-
-
Cell Culture:
-
Centrifuge the cell suspension to pellet the cells and resuspend them in a suitable culture medium (e.g., L-15 or DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Plate the cells in multi-well plates at a desired density.
-
Incubate the cells at a temperature appropriate for the fish species (e.g., 18-28°C) in a humidified atmosphere.
-
Allow the cells to attach and recover for at least 24 hours before hormonal treatment.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the general steps for quantifying gonadotropin subunit mRNA levels.[1][8]
-
RNA Extraction:
-
Lyse the cultured pituitary cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe a specific amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for the target genes (e.g., α, LHβ, FSHβ) and a reference gene (e.g., β-actin, 18S rRNA), and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression levels using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification
This is a general protocol for measuring secreted LH or FSH in cell culture media or plasma.[9][10][11]
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the target hormone (LH or FSH).
-
Incubate overnight at 4°C.
-
Wash the plate to remove unbound antibody and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
-
Sample and Standard Incubation:
-
Add standards of known hormone concentrations and the experimental samples (cell culture media or plasma) to the wells.
-
Incubate for a specified time at room temperature or 37°C.
-
-
Detection Antibody Incubation:
-
Wash the plate to remove unbound antigens.
-
Add a detection antibody that is also specific for the target hormone and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate for a specified time.
-
-
Substrate Reaction and Measurement:
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate solution (e.g., TMB) that will be converted by the enzyme into a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance of each well at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the hormone in the experimental samples by interpolating their absorbance values on the standard curve.
-
References
- 1. [PDF] GnRH agonist (buserelin) or hCG for ovulation induction in GnRH antagonist IVF/ICSI cycles: a prospective randomized study. | Semantic Scholar [semanticscholar.org]
- 2. Time- and dose-related effects of gonadotropin-releasing hormone on growth hormone and gonadotropin subunit gene expression in the goldfish pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ovaprim, a commercial spawning inducer, stimulates gonadotropin subunit gene transcriptional activity: A study correlated with plasma steroid profile, ovulation and fertilization in the catfish Heteropneustes fossilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pituitary actions of GnRH in teleost: The link between reproduction and feeding regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Gonadotropin-releasing hormone gene expression in teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential hypothalamic regulation of FSH and LH secretion from the fish pituitary by GnRH and CCK - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for sGnRH-A
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic Gonadotropin-Releasing Hormone analogs like sGnRH-A (salmon Gonadotropin-Releasing Hormone analog) are critical for laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, grounded in established safety protocols and an understanding of its biological action.
Immediate Safety and Handling Precautions
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been thoroughly investigated, and it is known to have effects similar to the human Luteinizing Hormone-Releasing Hormone (LHRH), which can modify reproductive ability.[1][2]
Personal Protective Equipment (PPE) and Handling:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant | To prevent skin contact, which may be harmful.[1][2][3] |
| Eye Protection | Safety goggles or face shield | To protect eyes from accidental splashes.[2][3] |
| Lab Coat | Standard protective laboratory coat | To prevent contamination of personal clothing.[1][2][3] |
| Ventilation | Use in a well-ventilated area | To avoid inhalation of any aerosols.[1][2][3] |
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2][3]
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[2][3]
-
Ingestion: If the person is conscious, wash out the mouth with copious amounts of water.[1][2][3]
In all cases of exposure, seek medical advice.[1][2][3] Pregnant women should exercise particular caution as exposure may pose a risk to an unborn child.[3]
This compound Disposal Procedures
The disposal of this compound and its contaminated materials must adhere to local, regional, and national regulations.[3] The primary recommended methods involve incineration or chemical inactivation.
Method 1: Incineration (Recommended for Bulk Quantities)
This method is suitable for the disposal of unused this compound, contaminated consumables, and absorbent materials from spills.
Experimental Protocol:
-
Segregation: Collect all this compound waste, including unused product, empty vials, and contaminated labware (e.g., pipette tips, gloves), in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Solvent Dissolution: For pure this compound, it is recommended to dissolve it in a combustible solvent.[1] This should be done in a chemical fume hood.
-
Incineration: The sealed container should be sent to a licensed chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound.[1]
-
Regulatory Contact: For specific guidance on disposal of unused products, contact your State Environmental Control Agency or the nearest EPA Regional Office.[2]
Method 2: Chemical Inactivation (For Dilute Aqueous Solutions)
This procedure is based on the principle of peptide hydrolysis, which can be accelerated under acidic or alkaline conditions. This method is intended for the decontamination of dilute aqueous solutions of this compound in a laboratory setting. Note: This protocol is a general guideline. The efficacy of inactivation for your specific concentration and formulation should be validated. Consult with your institution's Environmental Health and Safety (EHS) department before implementation.
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, prepare the this compound solution in a suitable container (e.g., a borosilicate glass beaker).
-
Inactivation Step (Choose one of the following):
-
Alkaline Hydrolysis: Add 1 M sodium hydroxide (B78521) (NaOH) to the this compound solution to achieve a final pH of >12. Stir the solution at room temperature for at least 24 hours.
-
Acidic Hydrolysis: Add 1 M hydrochloric acid (HCl) to the this compound solution to achieve a final pH of <2. Stir the solution at room temperature for at least 24 hours.
-
-
Neutralization: After the inactivation period, neutralize the solution by adding the corresponding acid or base until the pH is between 6.0 and 8.0.
-
Disposal: The neutralized, inactivated solution may be suitable for drain disposal, provided it does not contain any other hazardous materials. Always check with your local wastewater regulations and institutional policies before drain disposal.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including a respirator, gloves, goggles, and protective clothing.[1]
-
Containment: Use an absorbent material to soak up the spill.[3]
-
Collection: Sweep up the absorbent material and collect it in a sealed bag for waste disposal.[1][3]
-
Decontamination: Thoroughly wash the spill area after the cleanup is complete.[1][3]
Understanding the Mechanism: this compound Signaling Pathway
This compound, like the endogenous GnRH, acts as an agonist at the GnRH receptor (GnRHR) on pituitary gonadotrope cells.[4][5] This interaction initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6] These hormones, in turn, regulate steroidogenesis and gametogenesis in the gonads.[5]
Caption: this compound signaling pathway in a pituitary gonadotrope cell.
This guide provides a framework for the safe handling and disposal of this compound. It is crucial to adapt these procedures to your specific laboratory conditions and to always act in accordance with your institution's safety policies and governmental regulations.
References
- 1. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization | MDPI [mdpi.com]
- 2. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
- 3. GnRH signaling pathways regulate differentially the tilapia gonadotropin subunit genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Action of Gonadotropin Releasing Hormone | Annual Reviews [annualreviews.org]
- 6. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
Safeguarding Research: A Comprehensive Guide to Handling sGnRH-A
For researchers, scientists, and professionals in drug development, the safe and effective handling of synthetic Gonadotropin-Releasing Hormone analogs (sGnRH-A) is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and experimental integrity. Adherence to these guidelines will help establish a secure research environment and foster trust in the handling of potent biological molecules.
Essential Safety and Logistical Information
The handling of this compound, a potent peptide hormone analog, requires strict adherence to safety protocols to prevent accidental exposure and ensure the well-being of laboratory personnel. The health effects from occupational exposure have not been exhaustively studied, warranting a cautious approach.[1][2]
Health Hazards:
-
This compound may be harmful if swallowed and may cause mild skin and eye irritation.[1]
-
Special Precaution: Pregnant women and women of childbearing age should handle this product with extreme caution. Accidental administration may lead to the disruption of the menstrual cycle.[1]
Personal Protective Equipment (PPE): A fundamental aspect of safe handling is the consistent use of appropriate PPE. The following table summarizes the recommended equipment.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety glasses or goggles | To prevent accidental splashes and eye contact.[1] |
| Hands | Disposable latex or similar chemical-resistant gloves | To prevent skin contact and absorption.[1] |
| Body | Laboratory coat or disposable garments | Recommended when direct skin contact is possible.[1] |
| Respiratory | Not typically required with adequate ventilation | Use an approved respirator if working in an area with poor ventilation or when handling powders.[1][2] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures consistency and safety throughout the experimental lifecycle of this compound.
Handling and Storage Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| Skin Contact | Wash the affected area immediately with alcohol or a low-toxicity solvent, followed by soap and water, as this compound is not soluble in water. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek medical attention if irritation persists.[1][2] |
| Ingestion | If the person is conscious, wash out their mouth with plenty of water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Spills: Absorb spills with an inert, dry material. Place the material into an appropriate waste container. Clean the spill area by wiping with 70-100% isopropyl alcohol.[1] During cleanup, wear a respirator, gloves, goggles, and protective clothing.[2]
-
Unused Drug: All disposal must comply with local, state, and federal regulations. This may involve dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[2] For investigational drugs, contact the designated study monitor for specific disposal instructions.[3]
-
Treated Animals: Animals treated with this compound under investigational protocols must not be released into the environment or enter the food chain. They should be maintained in culture facilities or disposed of via incineration or burial as per study guidelines.[3]
Quantitative Data Summary
The biological activity of this compound and related analogs has been characterized in various studies. The following tables summarize key quantitative data regarding receptor binding and biological potency.
Table 1: GnRH Receptor Binding Affinities (Kd)
| Ligand | Species/System | Kd (Dissociation Constant) | Reference |
| GnRH Agonist | Human Pituitary | 0.32 nM | [4] |
| GnRH | Human Pituitary | 4.81 nM | [4] |
| GnRH Agonist | Rat Pituitary | 0.31 nM | [4] |
| GnRH | Rat Pituitary | 4.71 nM | [4] |
| GnRH-A | Rat Pituitary Cells | 0.25 nM | [5] |
| GnRH | Rat Pituitary Cells | 50 nM | [5] |
| GnRH Agonist | Murine GnRHR in CHO cells | 0.8 nM | [6] |
| 125I-[His5,D-Tyr6]GnRH | Mutant GnRH Receptors | 0.19 nM | [7] |
Table 2: Effective Doses and Concentrations of this compound
| Application | Species/System | Effective Dose/Concentration | Observed Effect | Reference |
| Growth Hormone (GH) Release | Common Carp Pituitary | 0.1 nM - 1 µM (24h) | Dose-dependent increase in GH mRNA and secretion | [8] |
| GH Release | Common Carp Pituitary | 10 nM (6h) | ~5-fold increase in GH levels vs. control | [8] |
| Spawning Induction | Various Cultured Finfish | 10 - 75 µg/kg body weight | Induction of final gamete maturation | [9] |
| GnRH-R mRNA Regulation | Tilapia (in vivo) | 25 µg/kg (24h) | Peak (~2-fold) increase in GnRH-R mRNA | [10] |
| LH Release | Rat Pituitary Cells | 0.01 nM (Kact) | 50 times more potent than native GnRH | [5] |
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison of results across different laboratories.
Protocol 1: In Vitro Stimulation of Pituitary Cells
This protocol describes a general procedure for testing the effect of this compound on hormone release from primary pituitary cell cultures, adapted from studies on fish.[8][11]
1. Cell Preparation: a. Euthanize the animal according to approved institutional guidelines. b. Aseptically dissect the pituitary gland. c. Disperse the pituitary cells using an enzymatic digestion method (e.g., trypsin or collagenase/hyaluronidase). d. Plate the cells in appropriate culture wells and maintain in culture for at least 48 hours to allow for recovery.[5]
2. This compound Solution Preparation: a. Handle lyophilized this compound powder in a well-ventilated area or a chemical fume hood. b. Dissolve the powder in a sterile vehicle (e.g., 0.9% saline or an appropriate buffer) to create a stock solution. Gentle vortexing may be required.[12] c. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).
3. Stimulation Experiment: a. Remove the old medium from the cultured pituitary cells. b. Add the medium containing the different concentrations of this compound to the wells. Include a vehicle-only control group. c. Incubate the cells for a specified time course (e.g., 6, 12, or 24 hours). d. At each time point, collect the culture medium for hormone analysis (e.g., GH or LH) and/or lyse the cells to extract RNA for gene expression analysis.
4. Analysis: a. Quantify hormone levels in the collected medium using a validated method such as ELISA or radioimmunoassay. b. Analyze gene expression levels (e.g., GH mRNA) using quantitative real-time PCR (qRT-PCR).
Protocol 2: In Vivo Administration for Spawning Induction in Fish
This protocol outlines the procedure for administering this compound to induce spawning in finfish, based on common aquaculture practices.[9][10]
1. Fish Selection and Acclimation: a. Select sexually mature broodstock with visible signs of readiness for spawning. b. Acclimate the fish to the experimental tanks for a sufficient period to reduce handling stress.
2. Dose Calculation and Preparation: a. Weigh each fish to determine the precise dose of this compound required (e.g., 25 µg/kg body weight). b. Prepare a sterile injectable solution of this compound in a suitable vehicle (e.g., sterile saline). The concentration should be calculated to allow for a small injection volume (e.g., 1 mL/g body weight).[10]
3. Administration: a. Anesthetize the fish using an approved anesthetic (e.g., 2-phenoxyethanol).[10] b. Draw the calculated dose into a sterile syringe with an appropriate gauge needle. c. Administer the dose via intramuscular (IM) injection, typically into the dorsal musculature, or intraperitoneal (IP) injection.[9][10] d. For some protocols, a priming dose (e.g., 10-20% of the total) is given first, followed by a resolving dose (80-90%) 12-24 hours later.[9] e. Return the fish to a recovery tank before transferring it back to its holding tank.
4. Monitoring and Data Collection: a. Monitor the fish for signs of ovulation (in females) or spermiation (in males). b. Collect gametes by gentle stripping once they are released. c. Record data on latency period (time to ovulation), fertilization rate, and hatching rate.[9]
Mandatory Visualization: Signaling Pathway
This compound Receptor Signaling Cascade
This compound, like native GnRH, acts through a specific G-protein coupled receptor (GPCR) on the surface of pituitary gonadotroph cells.[1][13] The binding of the ligand initiates a cascade of intracellular events leading to the synthesis and release of gonadotropins.
Caption: GnRH receptor signaling pathway in pituitary cells.
References
- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gonadotropin-releasing hormone receptors in human pituitary: ligand structural requirements, molecular size, and cationic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of gonadotropin-releasing hormone receptors in cultured rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of an intrinsically fluorescent gonadotropin-releasing hormone receptor and effects of ligand binding on receptor lateral diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file-khulna.portal.gov.bd [file-khulna.portal.gov.bd]
- 10. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 11. In vitro bioactivities of various forms of GnRH in relation to their susceptibility to degradation at the pituitary level in the rainbow trout, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
